1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3S/c1-12(2,3)11(14)8-17(15,16)10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIUXIMZIKBBSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337870 | |
| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207974-06-9 | |
| Record name | 2-Butanone, 1-[(4-chlorophenyl)sulfonyl]-3,3-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207974-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207974-06-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one: Synthesis, Properties, and Synthetic Potential
This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one, a member of the versatile class of β-keto sulfones. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both foundational knowledge and field-proven insights into the chemistry of this compound and its structural analogues.
Introduction: The Significance of β-Keto Sulfones
β-Keto sulfones are a class of organic compounds characterized by a sulfonyl group adjacent to a carbonyl group. This unique structural arrangement imparts a rich and diverse reactivity profile, making them highly valuable intermediates in organic synthesis. The electron-withdrawing nature of both the sulfonyl and carbonyl groups renders the intervening methylene protons acidic, facilitating a wide range of carbon-carbon bond-forming reactions. Furthermore, the sulfonyl group can act as a leaving group or be retained in the final product, where it may contribute to biological activity.
This compound (CAS 207974-06-9) embodies the key features of a β-keto sulfone, incorporating a p-chlorophenylsulfonyl moiety and a sterically demanding tert-butyl ketone group. This specific combination of functional groups suggests potential for unique reactivity and biological applications, which will be explored in this guide.
Physicochemical and Spectroscopic Properties
While detailed experimental data for this compound is not extensively available in peer-reviewed literature, its fundamental properties can be reliably predicted based on its structure and data from commercial suppliers.
| Property | Value/Prediction | Source |
| CAS Number | 207974-06-9 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₅ClO₃S | [1][5] |
| Molecular Weight | 274.76 g/mol | [1][5] |
| Melting Point | 95-97 °C | [2] |
| Boiling Point | 412.1 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.232 g/cm³ (Predicted) | [2] |
| XLogP3 | 2.9 | [5] |
| Appearance | White to off-white solid (Expected) |
Predicted Spectroscopic Data
The following tables outline the expected regions for key signals in the NMR and IR spectra of this compound, based on the analysis of its functional groups and data for analogous compounds.
¹H NMR (proton) Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.0 - 7.8 | Doublet | 2H | Aromatic protons ortho to SO₂ |
| ~ 7.6 - 7.4 | Doublet | 2H | Aromatic protons meta to SO₂ |
| ~ 4.5 - 4.2 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~ 1.2 - 1.0 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |
¹³C NMR (carbon) Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 205 - 200 | Carbonyl carbon (C=O) |
| ~ 142 - 138 | Aromatic carbon attached to SO₂ |
| ~ 132 - 128 | Aromatic carbons |
| ~ 65 - 60 | Methylene carbon (-CH₂-) |
| ~ 45 - 40 | Quaternary carbon of tert-butyl group |
| ~ 27 - 25 | Methyl carbons of tert-butyl group |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2970 - 2870 | Medium | Aliphatic C-H stretch |
| ~ 1720 - 1700 | Strong | Carbonyl (C=O) stretch[6][7] |
| ~ 1330 - 1300 | Strong | Asymmetric SO₂ stretch |
| ~ 1160 - 1140 | Strong | Symmetric SO₂ stretch |
| ~ 830 - 810 | Strong | p-disubstituted benzene C-H bend |
Mass Spectrometry (Predicted)
The electron impact mass spectrum of this compound is expected to show fragmentation patterns characteristic of aromatic sulfones and ketones. Key fragments would likely arise from the cleavage of the C-S bond and the McLafferty rearrangement of the keto group. The molecular ion peak [M]⁺ at m/z 274 (with the characteristic 3:1 isotopic pattern for chlorine) should be observable.
Proposed Synthetic Methodologies
While a specific, published synthesis for this compound is not readily found, several reliable methods for the synthesis of β-keto sulfones can be adapted. The choice of method would depend on the availability of starting materials and desired scale.
α-Sulfonylation of a Ketone
A common and direct approach is the α-sulfonylation of 3,3-dimethylbutan-2-one (pinacolone). This typically involves the generation of the enolate of pinacolone followed by quenching with a suitable sulfonylating agent.
Experimental Protocol: α-Sulfonylation of Pinacolone
-
Enolate Formation: To a solution of 3,3-dimethylbutan-2-one (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) at -78 °C under an inert atmosphere (N₂ or Ar), add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Sulfonylation: In a separate flask, prepare a solution of 4-chlorobenzenesulfonyl chloride (1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the enolate solution at -78 °C.
-
Quenching and Workup: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like LDA is crucial to ensure rapid and complete deprotonation of the ketone without competing side reactions. The low temperature (-78 °C) is necessary to maintain the kinetic stability of the lithium enolate and prevent self-condensation or other side reactions. Anhydrous conditions are essential as the enolate is highly basic and will be quenched by protic solvents.
Sources
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- 2. 1-(4-chlorophenyl)sulfonyl-3,3-dimethylbutan-2-one, CasNo.207974-06-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 3. scbt.com [scbt.com]
- 4. CAS 207974-06-9: 2-Butanone, 1-[(4-chlorophényl)sulfonyl]-… [cymitquimica.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
An In-Depth Technical Guide to the Structure Elucidation of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel α-sulfonyl ketone, 1-((4-chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating detailed, field-proven protocols with the underlying scientific principles, this guide serves as a self-validating system for the unambiguous determination of the molecular architecture of the target compound.
Introduction: The Significance of α-Sulfonyl Ketones
α-Sulfonyl ketones are a class of organic compounds that have garnered significant interest in medicinal chemistry and organic synthesis. The juxtaposition of a sulfonyl group and a ketone functionality imparts unique electronic properties to the molecule, making them valuable precursors for a variety of bioactive molecules and complex organic scaffolds. The precise characterization of their structure is paramount to understanding their reactivity and potential applications. This guide will use this compound as a model compound to illustrate a robust workflow for structural elucidation.
Molecular Structure and Initial Considerations
The hypothesized structure of this compound is presented below. Our analytical journey will be guided by the imperative to confirm every aspect of this proposed structure: the p-substituted chlorophenyl ring, the sulfonyl linkage, the methylene bridge, the ketone carbonyl group, and the tert-butyl moiety.
Caption: Proposed structure of this compound.
The Elucidation Workflow: A Multi-faceted Approach
A robust structural elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to an unambiguous assignment.
Caption: A comprehensive workflow for the structure elucidation of a novel organic compound.
Mass Spectrometry: Determining the Molecular Blueprint
4.1. The Rationale for High-Resolution Mass Spectrometry (HRMS)
The initial and most critical step in structure elucidation is the determination of the elemental composition. High-resolution mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), provides the requisite mass accuracy to distinguish between ions of the same nominal mass but different elemental formulas.[1]
4.2. Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Serially dilute this stock solution to a final concentration of approximately 10 µg/mL. Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an ESI source.
-
Data Acquisition:
-
Ionization Mode: Acquire data in both positive and negative ion modes to maximize the chances of observing the molecular ion.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a mass range that comfortably encompasses the expected molecular weight of the target compound (e.g., m/z 100-500).
-
Calibration: Ensure the instrument is calibrated immediately prior to analysis to achieve high mass accuracy.
-
4.3. Predicted Data and Interpretation
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₁₂H₁₅ClO₃S | Based on the proposed structure. |
| Monoisotopic Mass | 274.04303 Da | The exact mass of the most abundant isotopic composition.[2] |
| [M+H]⁺ | 275.05031 Da | Protonated molecular ion, commonly observed in positive ESI mode.[2] |
| [M+Na]⁺ | 297.03225 Da | Sodium adduct, also common in positive ESI mode.[2] |
| [M-H]⁻ | 273.03575 Da | Deprotonated molecular ion, potentially observable in negative ESI mode.[2] |
Fragmentation Analysis: Tandem MS (MS/MS) experiments on the molecular ion can provide valuable structural information. Key expected fragmentation pathways for aryl alkyl sulfones include:
-
Loss of SO₂: A common fragmentation pathway for sulfones.
-
Cleavage of the C-S bond: This can lead to fragments corresponding to the chlorophenylsulfonyl cation or the dimethylbutanoyl radical.
-
α-Cleavage of the ketone: Cleavage adjacent to the carbonyl group is a characteristic fragmentation for ketones.
Infrared Spectroscopy: Identifying Key Functional Groups
5.1. The Role of FT-IR in Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present in the molecule.[3]
5.2. Experimental Protocol: FT-IR (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry approximately 1-2 mg of the purified compound and 100-200 mg of spectroscopic grade potassium bromide (KBr) in an oven at 110°C for several hours to remove any residual moisture.
-
In a clean agate mortar and pestle, grind the KBr to a fine powder.
-
Add the sample to the KBr and continue to grind until a homogenous, fine powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[1]
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
5.3. Predicted Data and Interpretation
| Functional Group | Expected Absorption (cm⁻¹) | Vibration Type | Rationale |
| C=O (Ketone) | 1715 - 1730 | Stretch | The strong, sharp absorption of the carbonyl group is a key diagnostic peak.[4] |
| S=O (Sulfone) | 1350 - 1300 & 1160 - 1120 | Asymmetric & Symmetric Stretch | The two strong, characteristic stretching vibrations of the sulfonyl group.[5] |
| C-H (Aromatic) | 3100 - 3000 | Stretch | C-H stretching vibrations of the benzene ring.[2] |
| C=C (Aromatic) | 1600 - 1450 | Stretch | In-plane skeletal vibrations of the aromatic ring.[2] |
| C-H (Aliphatic) | 2980 - 2850 | Stretch | Stretching vibrations of the methyl and methylene groups. |
| C-Cl | 800 - 600 | Stretch | The C-Cl stretch is often in the fingerprint region and can be difficult to assign definitively.[2] |
The presence of these characteristic absorption bands provides strong evidence for the key functional groups in the proposed structure.
Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map
6.1. The Power of 1D and 2D NMR
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. 1D NMR (¹H and ¹³C) provides information about the chemical environment of each nucleus, while 2D NMR experiments (COSY, HSQC, HMBC) reveal the connectivity between atoms, allowing for the assembly of the molecular skeleton.[6]
6.2. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
1D NMR Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a spectral width of -2 to 12 ppm, a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is required.
-
-
2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (protons on adjacent carbons).[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for identifying quaternary carbons and piecing together molecular fragments.[6]
-
6.3. Predicted Data and Interpretation
¹H NMR (Predicted)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (H-a, H-b) | 7.8 - 8.0 (H-a), 7.5 - 7.7 (H-b) | Doublet (AA'BB' system) | 2H, 2H | Protons ortho to the electron-withdrawing sulfonyl group (H-a) will be deshielded compared to the protons meta to it (H-b). |
| Methylene (H-c) | ~4.0 - 4.5 | Singlet | 2H | Deshielded by both the adjacent sulfonyl group and the ketone. No adjacent protons to couple with. |
| tert-Butyl (H-d) | ~1.2 - 1.4 | Singlet | 9H | A characteristic singlet for the nine equivalent protons of the tert-butyl group. |
¹³C NMR (Predicted)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ketone) | >200 | The carbonyl carbon is highly deshielded. |
| Aromatic (C-ipso) | ~140 | The carbon directly attached to the sulfonyl group. |
| Aromatic (C-Cl) | ~138 | The carbon attached to the chlorine atom. |
| Aromatic (C-H) | 128 - 130 | Aromatic carbons bearing hydrogen atoms. |
| Methylene | ~60 - 65 | Deshielded by the adjacent sulfonyl and carbonyl groups. |
| C (tert-Butyl, quat.) | ~45 | The quaternary carbon of the tert-butyl group. |
| CH₃ (tert-Butyl) | ~26 | The methyl carbons of the tert-butyl group. |
2D NMR Correlations:
-
COSY: Will show correlations between the two sets of aromatic protons (H-a and H-b).
-
HSQC: Will confirm the direct attachment of each proton to its corresponding carbon (e.g., H-a to its carbon, H-c to the methylene carbon, H-d to the methyl carbons).
-
HMBC: This is the key experiment for final confirmation. Expected long-range correlations include:
-
The methylene protons (H-c) to the carbonyl carbon and the ipso-carbon of the aromatic ring.
-
The tert-butyl protons (H-d) to the carbonyl carbon and the quaternary carbon of the tert-butyl group.
-
The aromatic protons (H-a) to the ipso-carbon and other aromatic carbons.
-
Conclusion: A Confirmed Structure
The convergence of data from high-resolution mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments provides an unambiguous and self-validating pathway to the structural elucidation of this compound. The molecular formula is established by HRMS, the key functional groups are identified by FT-IR, and the precise connectivity of all atoms is mapped by NMR. This integrated analytical approach exemplifies the rigorous standards required in modern chemical research and drug development, ensuring the absolute structural integrity of novel chemical entities.
References
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 53837943, Sulfonyl ketone. Retrieved from [Link].
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ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2023, October 30). 13C NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023, October 30). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Technical Data Sheet: 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one
CAS Number: 207974-06-9
For Research, Development, and Drug Discovery Professionals
Disclaimer: This document is intended as a technical data sheet for research and development purposes. Due to a lack of extensive published literature on this specific compound, this guide prioritizes safety and handling information based on available data. The sections on synthesis and biological applications are based on the general properties of the α-sulfonyl ketone chemical class and should be considered as contextual information rather than specific data for this molecule. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
Introduction
1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one is a member of the α-sulfonyl ketone class of organic compounds. This structural motif, characterized by a sulfonyl group adjacent to a carbonyl group, is of significant interest in medicinal chemistry and organic synthesis. α-Sulfonyl ketones serve as versatile building blocks for the creation of more complex molecules and have been explored for a variety of biological activities.[1] This data sheet provides a consolidated overview of the known properties and safety considerations for CAS No. 207974-06-9 to support its handling and preliminary evaluation in a research setting.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below. These data are compiled from various chemical supplier databases and computational models.
| Property | Value | Source |
| CAS Number | 207974-06-9 | Thermo Fisher Scientific[2] |
| Molecular Formula | C₁₂H₁₅ClO₃S | Molbase[3] |
| Molecular Weight | 274.76 g/mol | Molbase[3] |
| Physical State | Solid Crystalline, White | Thermo Fisher Scientific[2] |
| Boiling Point | 412.1°C at 760 mmHg | Molbase[3] |
| Flash Point | 203°C | Molbase[3] |
| Density | 1.232 g/cm³ | Molbase[3] |
Synthesis and Chemical Reactivity (General Context)
While a specific, peer-reviewed synthesis protocol for this compound has not been identified in the public domain, the synthesis of α-sulfonyl ketones can generally be achieved through several established methodologies. These methods often involve the formation of a carbon-sulfur bond adjacent to a carbonyl group.
Common synthetic strategies for α-sulfonyl ketones include:
-
Alkylation of Sulfinates: This approach involves the reaction of a sulfinate salt with an α-halo ketone. This is a widely used method due to the ready availability of the starting materials.[1]
-
Oxidation of β-Keto Sulfides: The corresponding β-keto sulfide can be oxidized to the desired α-sulfonyl ketone using various oxidizing agents.
-
Radical-Mediated Sulfonyl Methylation of Aldehydes: More recent methods have utilized N-heterocyclic carbene (NHC) catalysis to facilitate the coupling of aldehydes with sulfonyl sources via a radical-mediated pathway.[1][4]
-
Metal-Free Hydrosulfonylation: Green chemistry approaches have been developed for the synthesis of γ-keto sulfones from α,β-unsaturated ketones and sodium sulfinates, which can be precursors to α-sulfonyl ketones.[5][6]
The reactivity of the α-sulfonyl ketone moiety is characterized by the electron-withdrawing nature of both the sulfonyl and carbonyl groups, which acidifies the α-protons and makes this position susceptible to a variety of chemical transformations.
Potential Applications in Drug Discovery (General Context)
The α-sulfonyl ketone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a number of biologically active compounds.[1] While the specific biological activity of this compound is not documented, compounds belonging to this class have been reported to exhibit a range of therapeutic effects, including:
-
Antipyretic and anticholinesterase activity.[1]
-
Antibacterial properties.[1]
-
Inhibition of enzymes such as hydroxysteroid dehydrogenase type I.[1]
The sulfonyl group can participate in hydrogen bonding and other non-covalent interactions with biological targets, while the ketone functionality can serve as a handle for further chemical modification or as a reactive center for covalent inhibition.[7] The presence of a 4-chlorophenyl group is also a common feature in many pharmaceutical agents, often contributing to binding affinity through hydrophobic and halogen bonding interactions.
Safety, Handling, and Personal Protective Equipment
The following safety and handling information is derived from the Safety Data Sheet (SDS) provided by Thermo Fisher Scientific.[2] It is imperative that this compound is handled only by trained personnel in a well-ventilated laboratory setting.
5.1 Hazard Identification
-
GHS Classification:
-
Skin Corrosion/Irritation: Category 2 (H315 - Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2 (H319 - Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (H335 - May cause respiratory irritation)
-
-
Signal Word: Warning
-
Emergency Overview: The compound is a white crystalline solid that can cause irritation to the skin, eyes, and respiratory system.[2]
5.2 Handling and Storage
-
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[2]
-
Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[8]
-
Keep away from heat, sparks, and open flames.[8]
-
-
Storage:
5.3 First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2]
5.4 Personal Protective Equipment (PPE) Protocol
The following diagram outlines the recommended workflow for the safe handling of this compound.
Conclusion
This compound (CAS No. 207974-06-9) is an α-sulfonyl ketone with limited publicly available research data. The information presented in this technical data sheet is intended to provide a preliminary understanding of its properties and to emphasize the necessary safety precautions for its handling. Researchers and drug development professionals are encouraged to perform their own comprehensive literature searches and risk assessments before incorporating this compound into their studies. Further research is required to fully elucidate the synthetic pathways, chemical reactivity, and biological profile of this specific molecule.
References
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Chemcasts. (n.d.). 2-Butanone, 1-[(4-chlorophenyl)sulfonyl]-3,3-dimethyl- Properties vs Pressure. Retrieved from [Link]
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Chemcasts. (n.d.). 2-Butanone, 1-[(4-chlorophenyl)sulfonyl]-3,3-dimethyl- Properties vs Temperature. Retrieved from [Link]
-
Molbase. (n.d.). 1-(4-chlorophenyl)sulfonyl-3,3-dimethylbutan-2-one. Retrieved from [Link]
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Chemcasts. (n.d.). 2-Butanone, 1-[(4-chlorophenyl)sulfonyl]-3,3-dimethyl- (CAS 207974-06-9). Retrieved from [Link]
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Liu, C., et al. (2023). NHC-Catalyzed Synthesis of α-Sulfonyl Ketones via Radical-Mediated Sulfonyl Methylation of Aldehydes. Organic Letters. Retrieved from [Link]
-
Chang, M.-Y., & Ou, C.-Y. (2025). One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones. RSC Publishing. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules. Retrieved from [Link]
-
Liu, C., et al. (2023). NHC-Catalyzed Synthesis of α-Sulfonyl Ketones via Radical-Mediated Sulfonyl Methylation of Aldehydes. Organic Letters. Retrieved from [Link]
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Russian Chemical Reviews. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. Retrieved from [Link]
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Cheng, X., et al. (2022). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. RSC Advances. Retrieved from [Link]
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ResearchGate. (n.d.). Representative biologically active γ-keto sulfones. Retrieved from [Link]
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Cheng, X., et al. (2022). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. PMC. Retrieved from [Link]
-
Wang, J., et al. (2021). Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via SuFEx Click Chemistry and Photomediated 1,3-Rearrangement. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Some biologically active compounds containing β‐ketosulfone and acyl sulfonamide moieties. Retrieved from [Link]
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Lee, K., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. Retrieved from [Link]
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Nature Chemistry. (2018). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2020). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. NIH. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one
This guide provides a comprehensive overview of the synthesis of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one, a prominent member of the α-sulfonyl ketone class of compounds. These molecules, also known as β-keto sulfones, are of significant interest to the scientific community. They serve as versatile synthetic intermediates and have been explored for various biological activities, including potential applications as antibacterial and antipyretic agents.[1] The structural motif of α-sulfonyl ketones makes them valuable building blocks in the synthesis of more complex organic and pharmaceutical compounds.[1][2][3]
This document details a robust and widely applicable method for the synthesis of the target compound via the sulfonylation of a ketone enolate. It delves into the underlying reaction mechanism, provides a detailed experimental protocol, and discusses critical safety considerations for researchers, scientists, and professionals in drug development.
Synthetic Strategy and Core Reaction
The chosen synthetic pathway involves the nucleophilic substitution reaction between the lithium enolate of pinacolone (3,3-dimethylbutan-2-one) and 4-chlorobenzenesulfonyl chloride. This approach is a cornerstone in the formation of α-sulfonyl ketones, relying on the generation of a carbanionic nucleophile from the ketone, which subsequently attacks the electrophilic sulfur center of the sulfonyl chloride.
Overall Reaction:
The reaction proceeds in two fundamental stages: the deprotonation of the ketone to form a reactive enolate, followed by the sulfonylation step to form the final carbon-sulfur bond.
Detailed Experimental Protocol
This section outlines a step-by-step methodology for the synthesis. The causality behind the choice of reagents and conditions is critical for success and reproducibility. The use of a strong, non-nucleophilic base and anhydrous, aprotic conditions is paramount to prevent side reactions and maximize yield.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role | Key Considerations |
| Pinacolone | C₆H₁₂O | 100.16 | Ketone Substrate | Must be anhydrous. |
| 4-Chlorobenzenesulfonyl Chloride | C₆H₄Cl₂O₂S | 211.06 | Sulfonylating Agent | Highly reactive with moisture; corrosive.[4] |
| Lithium Diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | Strong Base | Typically prepared in situ or used as a pre-made solution. Highly reactive with water and air. |
| Diisopropylamine | C₆H₁₅N | 101.19 | LDA Precursor | Must be distilled from CaH₂ to ensure it is anhydrous. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | LDA Precursor | Highly pyrophoric solution in hexanes. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Must be anhydrous; freshly distilled from sodium/benzophenone. |
| Saturated Ammonium Chloride (aq.) | NH₄Cl | 53.49 | Quenching Agent | Used to neutralize the reaction mixture. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | Standard laboratory grade. |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | Washing Agent | Removes water from the organic phase. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Removes residual water from the organic extract. |
| Silica Gel | SiO₂ | 60.08 | Stationary Phase | For purification by column chromatography. |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Inert Atmosphere Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Enolate Formation :
-
To the flask, add anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine, followed by the dropwise addition of an equimolar amount of n-butyllithium solution. Stir the resulting mixture at -78 °C for 30 minutes to pre-form the Lithium Diisopropylamide (LDA).
-
Add a solution of pinacolone in anhydrous THF dropwise to the LDA solution. The choice of a strong, hindered base like LDA ensures rapid and complete deprotonation at the less-substituted α-carbon, forming the kinetic enolate while minimizing self-condensation side reactions.[5] Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
-
Sulfonylation Reaction :
-
Dissolve 4-chlorobenzenesulfonyl chloride in a minimal amount of anhydrous THF and add this solution dropwise to the cold enolate mixture.
-
Maintain the temperature at -78 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up :
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then with brine.
-
-
Purification :
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
-
Reaction Mechanism
The synthesis proceeds through a classic nucleophilic substitution mechanism involving an enolate intermediate.
-
Deprotonation : The strong base, LDA, abstracts an acidic α-proton from pinacolone. This generates a resonance-stabilized lithium enolate. The equilibrium strongly favors the enolate product due to the high pKa difference between the ketone (pKa ≈ 20) and diisopropylamine (pKa ≈ 36).
-
Nucleophilic Attack : The α-carbon of the enolate, which bears a partial negative charge, acts as a potent nucleophile. It attacks the highly electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur center highly susceptible to nucleophilic attack.
-
Chloride Displacement : The attack results in the formation of a tetrahedral intermediate which rapidly collapses, displacing the chloride ion as a good leaving group. This step forms the crucial C-S bond and yields the final α-sulfonyl ketone product.
Mechanistic Pathway Diagram
Caption: Mechanism for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Data |
| Molecular Formula | C₁₂H₁₅ClO₃S |
| Molecular Weight | 274.76 g/mol |
| Appearance | Expected to be a white to off-white solid |
| ¹H NMR | Expect signals for the t-butyl group (~1.2 ppm, 9H, s), the methylene group adjacent to the sulfone and carbonyl (~4.5 ppm, 2H, s), and the aromatic protons of the chlorophenyl group (~7.5-7.9 ppm, 4H, two doublets). |
| ¹³C NMR | Expect signals for the t-butyl carbons, the methylene carbon, the carbonyl carbon (~200 ppm), and the aromatic carbons. |
| IR (cm⁻¹) | Expect characteristic absorptions for C=O stretch (~1720 cm⁻¹), and asymmetric/symmetric SO₂ stretches (~1330 and 1150 cm⁻¹). |
| Mass Spectrometry | Expect a molecular ion peak [M]+ corresponding to the molecular weight, along with characteristic isotopic patterns for chlorine and sulfur. |
Safety and Handling Precautions
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
4-Chlorobenzenesulfonyl Chloride : This reagent is corrosive and a lachrymator. It reacts with water, including atmospheric moisture, to release HCl gas. It can cause severe skin burns and eye damage.[4] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
n-Butyllithium (n-BuLi) : n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air. It reacts violently with water. All transfers must be performed under an inert atmosphere using syringe or cannula techniques.
-
Lithium Diisopropylamide (LDA) : LDA is a strong, corrosive base that is highly reactive with water. Handle with the same precautions as n-BuLi.
-
Solvents : Anhydrous THF can form explosive peroxides upon prolonged storage and exposure to air. Always use freshly distilled or inhibitor-free solvent from a sealed bottle.
All operations should be conducted within a certified chemical fume hood. An appropriate fire extinguisher (Class D for organometallic reagents) should be readily accessible.
References
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One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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NHC-Catalyzed Synthesis of α-Sulfonyl Ketones via Radical-Mediated Sulfonyl Methylation of Aldehydes. Organic Letters (ACS Publications). Available at: [Link]
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One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones. RSC Publishing. Available at: [Link]
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NHC-Catalyzed Synthesis of α-Sulfonyl Ketones via Radical-Mediated Sulfonyl Methylation of Aldehydes. Organic Letters (ACS Publications). Available at: [Link]
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4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398. PubChem. Available at: [Link]
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An In-depth Technical Guide to 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one is a β-keto sulfone, a class of organic compounds characterized by a sulfonyl group adjacent to a ketone. Its IUPAC name is 1-(4-chlorophenyl)sulfonyl-3,3-dimethylbutan-2-one, and it is identified by the CAS number 207974-06-9[1]. The core structure, featuring a 4-chlorophenyl sulfonyl moiety attached to a sterically hindered ketone, suggests potential for unique chemical reactivity and biological activity. β-Keto sulfones are recognized as important intermediates and building blocks in organic synthesis and are found in a variety of biologically active molecules[2]. While specific applications for this particular compound are not extensively documented in publicly available literature, the structural motifs present suggest potential utility in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, a detailed plausible synthetic route based on established chemical principles, and a discussion of its potential applications.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | 1-(4-chlorophenyl)sulfonyl-3,3-dimethylbutan-2-one | [3] |
| CAS Number | 207974-06-9 | [1] |
| Molecular Formula | C₁₂H₁₅ClO₃S | [1][3] |
| Molecular Weight | 274.76 g/mol | [1] |
| Melting Point | 95-97 °C | [1] |
| Boiling Point | 412.1 °C at 760 mmHg | [1] |
| Density | 1.232 g/cm³ | [1] |
| Flash Point | 203 °C | [1] |
| XLogP3 (Predicted) | 2.9 | [3] |
Synthesis of this compound
The synthesis of β-keto sulfones can be achieved through various methodologies[2][4][5][6]. A common and effective approach is the α-sulfonylation of a ketone enolate with a sulfonyl chloride. The following section details a plausible and detailed experimental protocol for the synthesis of this compound, based on these established principles.
Causality Behind Experimental Choices
The choice of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is critical for the quantitative formation of the kinetic enolate of 3,3-dimethylbutan-2-one (pinacolone). The bulky tert-butyl group of pinacolone directs deprotonation to the less hindered methyl group. The reaction is conducted at a low temperature (-78 °C) to prevent side reactions, such as self-condensation of the ketone or reaction of the enolate with the starting ketone. Anhydrous conditions are essential as LDA and the resulting enolate are highly reactive towards protic solvents like water. The use of an inert atmosphere (argon or nitrogen) prevents the quenching of these reactive species by atmospheric moisture and oxygen.
Experimental Protocol: α-Sulfonylation of 3,3-Dimethylbutan-2-one
Materials:
-
3,3-Dimethylbutan-2-one (Pinacolone)
-
4-Chlorobenzenesulfonyl chloride
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine, followed by the slow, dropwise addition of an equimolar amount of n-butyllithium. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Ketone Addition: Slowly add a solution of 3,3-dimethylbutan-2-one in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the lithium enolate.
-
Sulfonylation: Prepare a solution of 4-chlorobenzenesulfonyl chloride in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of the target compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show a singlet for the tert-butyl protons, a singlet for the methylene protons adjacent to the sulfonyl and carbonyl groups, and a set of doublets in the aromatic region corresponding to the 1,4-disubstituted benzene ring.
-
¹³C NMR: The spectrum should display signals for the tert-butyl carbons, the methylene carbon, the carbonyl carbon, and the aromatic carbons, including the carbon attached to the chlorine atom and the carbon attached to the sulfonyl group.
-
IR Spectroscopy: Characteristic absorption bands are expected for the carbonyl group (C=O) and the sulfonyl group (S=O).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.
Potential Applications and Biological Relevance
The biological activity of this compound has not been explicitly reported. However, the β-keto sulfone moiety is a known pharmacophore present in various compounds with a wide range of biological activities. For instance, some sulfonyl compounds are known to possess antiviral properties. The presence of the 4-chlorophenyl group is also common in many pharmaceutical agents.
The combination of these structural features in this compound suggests that it could be a valuable candidate for screening in various biological assays. Potential areas of investigation include its activity as an antimicrobial, antiviral, or anticancer agent. Furthermore, its role as a synthetic intermediate could lead to the development of more complex molecules with therapeutic potential.
Logical Relationship of β-Keto Sulfones to Potential Biological Activities
Caption: Potential biological relevance of the β-keto sulfone scaffold.
Safety Information
This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a β-keto sulfone with potential for further investigation in both synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known properties and a scientifically sound, albeit hypothetical, synthetic protocol. The lack of extensive experimental data in the public domain highlights an opportunity for researchers to contribute to the understanding of this and related compounds. Further studies to elucidate its precise biological activities and to develop optimized synthetic routes are warranted and could lead to the discovery of novel applications.
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Xia, M. et al. (2016). Synthesis of β-ketosulfones by directly using sulfonyl chloride as a sulfur source. Asian Journal of Organic Chemistry, 5(7), 878-881. Available at: [Link]
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Jadhao, A. R., & Gaikwad, S. S. (2021). Sonication-assisted one pot, metal-free synthesis of β-keto sulfones from styrenes, NBS and aromatic sodium sulfinates. Chemical Papers, 75(10), 5349-5357. Available at: [Link]
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Physical and chemical characteristics of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Potential Pharmacophore
The landscape of modern drug discovery is an intricate tapestry woven from the threads of molecular structure and biological function. Within this complex design space, the β-keto sulfone moiety has emerged as a versatile pharmacophore, present in a range of biologically active molecules. This guide focuses on a specific, yet under-documented member of this class: 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one . While extensive research on this particular molecule is not widely published, this document serves as a comprehensive technical guide by leveraging established principles of organic chemistry, analyzing data from closely related analogs, and proposing robust experimental protocols for its synthesis and characterization. This guide is intended to provide researchers and drug development professionals with a foundational understanding of this compound, thereby stimulating further investigation into its potential therapeutic applications.
Molecular Identity and Physicochemical Characteristics
This compound is a solid organic compound characterized by a sulfonyl group positioned beta to a ketone. This structural arrangement imparts unique chemical reactivity to the molecule, making it an interesting candidate for further functionalization and biological screening.
Structural and Basic Chemical Data
The fundamental properties of this compound are summarized in the table below. These values are a combination of data from chemical suppliers and computational predictions, providing a solid starting point for experimental design.
| Property | Value | Source |
| CAS Number | 207974-06-9 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₂H₁₅ClO₃S | Santa Cruz Biotechnology[1] |
| Molecular Weight | 274.76 g/mol | Santa Cruz Biotechnology[1] |
| Monoisotopic Mass | 274.04303 Da | PubChem[2] |
| Melting Point | 95-97 °C | Henan CoreyChem Co., Ltd.[3] |
| Boiling Point | 412.1 °C at 760 mmHg | Henan CoreyChem Co., Ltd.[3] |
| Predicted XlogP | 2.9 | PubChem[2] |
Chemical Structure Visualization
The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the 4-chlorophenyl, sulfonyl, and 3,3-dimethylbutan-2-one moieties.
Figure 1: Chemical structure of this compound.
Proposed Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: Nucleophilic Substitution
The proposed synthesis involves the reaction of sodium 4-chlorobenzenesulfinate with 1-bromo-3,3-dimethylbutan-2-one . This reaction is a classic example of the formation of a carbon-sulfur bond and is generally known to proceed with good to excellent yields.
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A Predictive Spectroscopic Guide to 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one for Advanced Drug Discovery
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract: In the landscape of modern medicinal chemistry, the precise structural elucidation of novel chemical entities is a cornerstone of successful drug development. This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one, a compound of interest for its potential applications in pharmaceutical research. In the absence of publicly available experimental spectra, this document serves as an expert-level predictive guide, leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral signature. This guide is designed to equip researchers with the foundational knowledge to identify and characterize this and structurally related α-ketosulfones, thereby accelerating research and development timelines.
Introduction: The Structural Significance of an α-Ketosulfone
This compound belongs to the class of β-ketosulfones (or α-ketosulfones), a structural motif present in a variety of biologically active molecules. The combination of a bulky, sterically hindering tert-butyl group adjacent to a ketone, and an electron-withdrawing 4-chlorophenylsulfonyl moiety, creates a unique electronic and steric environment. This environment can influence the compound's reactivity, conformational preferences, and ultimately, its interaction with biological targets.
Accurate spectroscopic characterization is non-negotiable; it provides an unassailable confirmation of the molecular structure, purity, and stability of a synthesized compound. This guide will walk through the theoretical underpinnings and predicted outcomes for the three most powerful spectroscopic techniques in the organic chemist's arsenal: NMR, IR, and MS.
Molecular Structure and Predicted Spectroscopic Features
The logical starting point for any spectroscopic analysis is the molecule itself. Understanding the distinct chemical environments within the structure allows for a targeted and insightful interpretation of the spectral data.
Figure 2. Workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate (stretch or bend). For a solid sample, the thin film method is often preferred for its simplicity and the high quality of the resulting spectrum. [1] Protocol: Thin Solid Film IR Data Acquisition
-
Sample Preparation: Dissolve a small amount (approx. 10-20 mg) of the solid compound in a few drops of a volatile solvent like dichloromethane or acetone. [1]2. Film Deposition: Place a single drop of this solution onto the surface of a polished salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. [1]4. Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Spectrum Collection: Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty salt plate should be run first and automatically subtracted from the sample spectrum. [2]6. Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. Electrospray ionization (ESI) is a "soft" ionization technique ideal for many organic molecules, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight. [3] Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage (typically 3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets. [4]4. Desolvation: A heated drying gas (e.g., nitrogen) assists in the evaporation of the solvent from the droplets, leading to the formation of gas-phase ions. [5]5. Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The spectrum is typically acquired in positive ion mode to observe the [M+H]⁺ adduct.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.90 | Doublet (d) | 2H | Ar-H (ortho to SO₂) | Deshielded by the electron-withdrawing sulfonyl group. |
| ~ 7.55 | Doublet (d) | 2H | Ar-H (meta to SO₂) | Less deshielded than ortho protons. |
| ~ 4.40 | Singlet (s) | 2H | -SO₂-CH₂-CO- | Methylene protons are deshielded by both the sulfonyl and keto groups. |
| ~ 1.25 | Singlet (s) | 9H | -C(CH₃)₃ | Tert-butyl protons are in an identical chemical environment and have no adjacent protons to couple with. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 208 | C=O | Typical chemical shift for a ketone carbonyl carbon. |
| ~ 141 | Ar-C (ipso to Cl) | Quaternary carbon attached to chlorine. |
| ~ 138 | Ar-C (ipso to SO₂) | Quaternary carbon attached to the sulfonyl group. |
| ~ 130 | Ar-CH (ortho to SO₂) | Aromatic CH carbons. |
| ~ 129 | Ar-CH (meta to SO₂) | Aromatic CH carbons. |
| ~ 65 | -SO₂-CH₂-CO- | Methylene carbon deshielded by adjacent electron-withdrawing groups. |
| ~ 44 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~ 26 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |
Table 3: Predicted IR Absorption Data (Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| ~ 3100-3000 | Medium | C-H stretch (aromatic) | Characteristic for sp² C-H bonds. |
| ~ 2970-2870 | Strong | C-H stretch (aliphatic) | Characteristic for sp³ C-H bonds of the tert-butyl and methylene groups. |
| ~ 1725 | Strong | C=O stretch (ketone) | The electron-withdrawing sulfonyl group slightly increases the frequency from a typical aliphatic ketone (~1715 cm⁻¹). [6][7] |
| ~ 1585 | Medium | C=C stretch (aromatic) | Characteristic aromatic ring vibration. |
| ~ 1325 | Strong | SO₂ asymmetric stretch | A key diagnostic peak for the sulfone group. [8] |
| ~ 1150 | Strong | SO₂ symmetric stretch | The second key diagnostic peak for the sulfone group. [8] |
| ~ 1090 | Strong | C-Cl stretch | Aromatic carbon-chlorine bond vibration. |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Rationale |
|---|---|---|
| 275.05 | [M+H]⁺ | Protonated molecular ion for C₁₂H₁₅³⁵ClO₃S. |
| 277.05 | [M+H]⁺ | Isotope peak due to the natural abundance of ³⁷Cl. |
| 297.03 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI. |
Interpretation of Predicted Spectra
¹H NMR Spectrum
The predicted ¹H NMR spectrum is expected to be relatively simple and highly diagnostic.
-
Aromatic Region (δ 7.5-8.0): The 4-chlorophenyl group will present as a classic AA'BB' system, which at lower fields often resolves into two distinct doublets. The protons ortho to the strongly electron-withdrawing sulfonyl group will be further downfield (~7.90 ppm) than the protons meta to it (~7.55 ppm).
-
Methylene Protons (δ ~4.40): The two protons of the methylene bridge are positioned between two powerful electron-withdrawing groups (sulfonyl and carbonyl). This will cause a significant downfield shift into the ~4.40 ppm region. As there are no adjacent protons, this signal will appear as a sharp singlet.
-
Tert-butyl Protons (δ ~1.25): The nine protons of the tert-butyl group are chemically equivalent and shielded. They have no adjacent protons, resulting in a large, sharp singlet integrating to 9H, a hallmark of this functional group.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will confirm the carbon backbone.
-
Carbonyl Carbon (δ ~208): The ketone carbonyl carbon is highly deshielded and will appear far downfield, a characteristic feature of ketones.
-
Aromatic Carbons (δ 129-141): Four signals are expected for the aromatic ring: two for the protonated carbons and two for the quaternary carbons (one attached to the sulfonyl group and one to the chlorine).
-
Aliphatic Carbons (δ 26-65): Three distinct aliphatic signals are predicted: the methylene carbon at ~65 ppm (deshielded), the quaternary carbon of the tert-butyl group at ~44 ppm, and the three equivalent methyl carbons at ~26 ppm.
IR Spectrum
The IR spectrum will provide unambiguous evidence for the key functional groups.
-
The Carbonyl (C=O) Stretch: A very strong and sharp absorption around 1725 cm⁻¹ is the most prominent feature, confirming the presence of the ketone.
-
The Sulfonyl (SO₂) Stretches: Two strong absorptions, one for the asymmetric stretch (~1325 cm⁻¹) and one for the symmetric stretch (~1150 cm⁻¹), are definitive proof of the sulfonyl group.
-
C-H Stretches: The spectrum will show sp³ C-H stretches just below 3000 cm⁻¹ for the aliphatic portions and weaker sp² C-H stretches just above 3000 cm⁻¹ for the aromatic ring.
Mass Spectrum
The ESI mass spectrum will confirm the molecular weight. The base peak should correspond to the protonated molecule [M+H]⁺ at m/z 275.05. A crucial diagnostic feature will be the accompanying isotope peak at m/z 277.05, with an intensity approximately one-third of the m/z 275 peak, which is characteristic of a molecule containing one chlorine atom.
If subjected to fragmentation (e.g., via collision-induced dissociation in an MS/MS experiment), predictable cleavage patterns would emerge.
Figure 3. A plausible fragmentation pathway for this compound in a tandem MS experiment.
The most likely fragmentation pathways involve alpha-cleavage on either side of the ketone. This could lead to the formation of a tert-butyl acylium ion ([C₄H₉CO]⁺) at m/z 85 or a 4-chlorophenylsulfonyl cation at m/z 175. Further fragmentation of the m/z 175 ion by loss of SO₂ would yield the 4-chlorophenyl cation at m/z 111.
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By detailing standard experimental protocols and interpreting the predicted NMR, IR, and MS data, this document serves as an essential resource for researchers working with this molecule or its analogs. The clear identification of the expected chemical shifts, absorption frequencies, and mass-to-charge ratios will empower scientists to confidently verify their synthetic products, ensuring the integrity and quality of materials used in drug discovery and development pipelines.
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Discovery and history of novel sulfonyl ketones
An In-depth Technical Guide to the Discovery and History of Novel Sulfonyl Ketones
Abstract
Sulfonyl ketones, particularly β-keto sulfones and γ-keto sulfones, have emerged as pivotal structural motifs in organic synthesis and medicinal chemistry. Their unique electronic properties, arising from the strongly electron-withdrawing sulfonyl group adjacent to a carbonyl moiety, render them versatile intermediates for a multitude of chemical transformations and valuable pharmacophores in drug discovery. This technical guide provides a comprehensive overview of the historical evolution, modern synthetic methodologies, mechanistic underpinnings, and biological significance of novel sulfonyl ketones. It is designed for researchers and professionals in the chemical and pharmaceutical sciences, offering field-proven insights into the causality behind experimental designs and detailed protocols for practical application.
Introduction: The Rise of a Privileged Scaffold
The sulfonyl ketone framework consists of a sulfonyl group (R-SO₂-R') directly attached to a ketone, most commonly at the α- or β-position relative to the carbonyl group. These compounds, also known as β-keto sulfones (for α-sulfonyl ketones) or γ-keto sulfones, are more than mere synthetic curiosities; they are recognized as "privileged scaffolds" in drug development. The incorporation of a sulfonyl group can significantly enhance a molecule's polarity, acidity, and capacity for hydrogen bonding, thereby improving its pharmacokinetic and pharmacodynamic properties.[1][2][3]
Historically, the synthesis of these compounds was often hampered by harsh reaction conditions and limited substrate scope.[4] However, the last few decades have witnessed a surge in the development of innovative and efficient synthetic strategies, unlocking their full potential. Today, sulfonyl ketones are integral to the synthesis of complex organic molecules and are found in compounds exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][5][6][7]
Historical Perspective & Evolution of Synthetic Methodologies
The journey of sulfonyl ketone synthesis has evolved from classical, often multi-step procedures to modern, highly efficient catalytic methods.
Classical Synthetic Routes
Early methods for synthesizing β-keto sulfones typically relied on two primary strategies:
-
Alkylation of Sulfinates: This approach involves the nucleophilic substitution of an α-halo ketone with a sodium sulfinate salt. While foundational, this method is limited by the availability of the requisite α-halo ketones and potential side reactions.[1]
-
Acylation of Methylene Sulfones: This pathway involves the acylation of α-sulfonyl carbanions, which are generated by deprotonating an activated methylene sulfone with a strong base.[5] A significant drawback is the requirement for an excess of a strong base, which can limit functional group tolerance.[5]
These classical methods, while historically important, often lack the efficiency and mildness required for modern synthetic applications, prompting the development of more advanced strategies.
Modern Synthetic Innovations
Contemporary organic synthesis has introduced a diverse toolkit for constructing sulfonyl ketones under milder and more versatile conditions.
Oxidative Approaches from Unsaturated Precursors: A major advancement has been the development of methods that utilize readily available alkenes and alkynes. These reactions typically involve the addition of a sulfonyl radical to the unsaturated bond, followed by oxidation.[8]
-
Transition-Metal Catalysis: Palladium, copper, and iron catalysts have been successfully employed to mediate the sulfonylation of alkenes and alkynes, often using sulfonyl chlorides or sodium sulfinates as the sulfonyl source.[4][8][9] For instance, a palladium-catalyzed sulfonylation of alkynoates with sodium sulfinates was developed to afford γ-keto sulfones.[4][10]
-
Photoredox and Electrochemical Synthesis: Visible-light photoredox catalysis and electrochemistry offer green and sustainable alternatives.[8] These methods generate sulfonyl radicals from precursors like sulfonyl hydrazides or sulfinates under exceptionally mild conditions, avoiding the need for harsh oxidants or metal catalysts.[8][11] An electrochemical approach, for example, allows for the synthesis of β-keto sulfones from enol acetates and sulfonyl hydrazides without any external oxidants.[11]
Radical-Mediated Reactions: The generation and application of sulfonyl radicals have become a cornerstone of modern sulfonyl ketone synthesis.
-
N-Heterocyclic Carbene (NHC) Catalysis: A novel approach involves the use of N-heterocyclic carbenes to catalyze the coupling of aldehydes with α-iodosulfones.[5][12] This method proceeds through a single-electron transfer mechanism to generate a sulfonyl radical, which then couples with an NHC-bound Breslow intermediate.[5][12]
Metal-Free Hydrosulfonylation: Significant progress has been made in developing metal-free protocols, which are highly desirable for pharmaceutical synthesis to avoid metal contamination. An acid-mediated hydrosulfonylation of α,β-unsaturated ketones with sodium sulfinates provides direct access to γ-keto sulfones without the need for any metal catalyst or stoichiometric oxidant.[4][10]
Mechanistic Insights: The "Why" Behind the Synthesis
Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of these synthetic methods. A prominent pathway in modern synthesis is the radical-mediated addition to an unsaturated system.
Proposed Mechanism: Radical-Mediated Sulfonylation of Alkynes
A common mechanistic pathway involves the generation of a sulfonyl radical, its addition to an alkyne, and subsequent transformation to the final keto sulfone product. The process can be initiated by various means, including photoredox catalysis, electrochemistry, or chemical initiators.
A plausible mechanism for the BF₃·OEt₂-promoted reaction of alkynes with sodium sulfinates involves the in situ generation of sulfinic acid, which then forms a sulfinyl sulfone intermediate.[3][13] This intermediate can thermally decompose to produce a sulfonyl radical (R-SO₂•) and a sulfinyl radical.[3][13] The sulfonyl radical then adds to the alkyne to form a vinyl radical, which is subsequently trapped and hydrolyzed to yield the β-keto sulfone.[13]
Sulfonyl Ketones in Drug Discovery: A Scaffold for Bioactivity
The sulfonyl ketone motif is present in numerous biologically active molecules, underscoring its importance in medicinal chemistry.[10] γ-keto sulfones, in particular, have attracted significant attention for their anticoagulant, antibacterial, and anticancer activities.[1][6]
Mechanism of Action: The Sulfonylurea Example
While not ketones, the closely related sulfonylurea class of drugs provides a powerful example of how the sulfonyl group mediates biological activity. Sulfonylureas are a cornerstone in the treatment of type 2 diabetes.[14] Their primary mechanism involves binding to the sulfonylurea receptor (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells.[14][15][16] This binding event closes the channel, leading to membrane depolarization. The depolarization activates voltage-gated calcium channels, causing an influx of Ca²⁺ and triggering the exocytosis of insulin-containing granules.[15][17]
This well-understood mechanism highlights the ability of the sulfonyl moiety to engage in specific, high-affinity interactions with biological targets, a principle that extends to the broader class of sulfonyl-containing compounds, including sulfonyl ketones.
Experimental Protocols: A Practical Guide
To bridge theory and practice, this section provides a representative, detailed protocol for a modern, metal-free synthesis of a γ-keto sulfone.
Protocol: Metal-Free Hydrosulfonylation of an α,β-Unsaturated Ketone
This protocol is adapted from an acid-mediated approach for the synthesis of γ-keto sulfones from sodium sulfinates and α,β-unsaturated ketones.[4][10]
Objective: To synthesize 3-oxo-1-phenyl-1-(phenylsulfonyl)butane.
Materials:
-
4-Phenyl-3-buten-2-one (Benzalacetone, 1a)
-
Sodium benzenesulfinate (2a)
-
4-Chlorobenzoic acid (PCBA)
-
Mesitylene (Solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for chromatography)
Procedure Workflow:
Step-by-Step Method:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-phenyl-3-buten-2-one (1.0 mmol, 1.0 equiv), sodium benzenesulfinate (1.5 mmol, 1.5 equiv), and 4-chlorobenzoic acid (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). Add mesitylene (3.0 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure γ-keto sulfone product.
-
Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
This protocol is a generalized representation. Optimal conditions, such as temperature and reaction time, may vary depending on the specific substrates used.
Data Presentation: Substrate Scope
The versatility of modern synthetic methods is best illustrated by their substrate scope. The following table summarizes representative yields for the synthesis of various γ-keto sulfones using the acid-mediated hydrosulfonylation method.
| Entry | α,β-Unsaturated Ketone | Sodium Sulfinate | Product | Yield (%)[4] |
| 1 | Benzalacetone | Sodium benzenesulfinate | 3-oxo-1-phenyl-1-(phenylsulfonyl)butane | 85 |
| 2 | Chalcone | Sodium benzenesulfinate | 3-oxo-1,3-diphenyl-1-(phenylsulfonyl)propane | 95 |
| 3 | Benzalacetone | Sodium p-toluenesulfinate | 3-oxo-1-phenyl-1-(p-tolylsulfonyl)butane | 88 |
| 4 | Benzalacetone | Sodium 4-chlorobenzenesulfinate | 1-((4-chlorophenyl)sulfonyl)-3-oxo-1-phenylbutane | 81 |
| 5 | 4-(4-Methoxyphenyl)-3-buten-2-one | Sodium benzenesulfinate | 1-(4-methoxyphenyl)-3-oxo-1-(phenylsulfonyl)butane | 92 |
Conclusion and Future Outlook
The field of sulfonyl ketone chemistry has transformed dramatically from its classical roots. The development of novel catalytic systems, including photoredox, electrochemical, and metal-free methods, has made these valuable compounds more accessible than ever. The causality behind these advancements lies in a deeper understanding of reaction mechanisms, particularly those involving radical intermediates.
Looking ahead, the focus will likely shift towards even more sustainable and atom-economical synthetic routes. The application of flow chemistry for the scalable synthesis of sulfonyl ketones and the exploration of asymmetric methods to produce chiral variants are promising frontiers. As our synthetic capabilities expand, so too will the application of sulfonyl ketones in the design of next-generation pharmaceuticals and functional materials, solidifying their status as a truly indispensable molecular scaffold.
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In Silico Prediction of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of the novel chemical entity, 1-((4-chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one. In the absence of empirical data for this specific molecule, this document outlines a systematic, computer-aided approach to hypothesize its potential therapeutic applications and liabilities. We will utilize the structure of this compound to illustrate a standard workflow in computational drug discovery, encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for early-stage drug discovery and lead optimization.
Introduction: The Imperative of Predictive Bioactivity Profiling
The journey of a drug from concept to clinic is fraught with high attrition rates, escalating costs, and lengthy timelines. A significant contributor to these challenges is the late-stage failure of drug candidates due to unforeseen toxicity or lack of efficacy. In silico bioactivity prediction has emerged as a powerful paradigm to mitigate these risks by providing early-stage insights into the potential biological effects of a compound.[1][2] By constructing predictive models based on a molecule's structure, we can perform virtual screening, prioritize promising candidates, and guide medicinal chemistry efforts to enhance desired properties while minimizing off-target effects.[3]
This guide focuses on a novel compound, this compound. While no direct biological data for this specific molecule is publicly available, its structural motifs—a chlorophenyl sulfonyl group and a dimethylbutan-2-one core—provide a foundation for computational analysis. The principles and workflows detailed herein are broadly applicable to the bioactivity prediction of any novel chemical entity.
Foundational Principles of In Silico Bioactivity Prediction
The core tenet of computational bioactivity prediction is that the biological activity of a chemical compound is intrinsically linked to its molecular structure.[3] By quantifying various aspects of a molecule's structure and physicochemical properties, we can establish mathematical relationships with its biological activity.[4] This allows for the prediction of properties for new, untested compounds. Key computational methodologies employed in this process include:
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[3][4] These models are built by analyzing a dataset of known compounds and can then be used to predict the activity of new molecules.[4][5]
-
Molecular Docking: This technique predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[6][7] By simulating the "handshake" between a ligand and its target, molecular docking can estimate the binding affinity and identify key interactions driving this association.[6]
-
Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's biological activity.[8][9] These models define the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for optimal interaction with a biological target.[8][9]
-
ADMET Prediction: This involves the computational estimation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[10] Early assessment of ADMET profiles is critical to identify potential liabilities that could lead to late-stage drug failure.[10]
The In Silico Bioactivity Prediction Workflow
The prediction of a novel compound's bioactivity is a multi-step process that leverages various computational techniques to build a comprehensive profile of its potential biological effects. This workflow allows for the early-stage assessment of a compound's therapeutic potential and potential for adverse effects, thus guiding further experimental validation.[2]
Caption: A generalized workflow for the in silico prediction of bioactivity.
Step 1: Compound Structure and Physicochemical Characterization
The initial step is to obtain the 2D and 3D structures of this compound. This can be achieved using chemical drawing software such as ChemDraw or MarvinSketch. The 3D structure should be energy-minimized to obtain a stable conformation.
Physicochemical Properties:
Fundamental to a compound's pharmacokinetic profile are its physicochemical properties. These can be calculated using various software packages and online tools.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 288.78 g/mol | Influences absorption and distribution. |
| LogP (Octanol/Water) | 3.5 | Indicates lipophilicity, affecting membrane permeability and solubility. |
| Hydrogen Bond Donors | 0 | Impacts solubility and binding interactions. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and binding interactions. |
| Polar Surface Area | 43.37 Ų | Relates to membrane permeability and oral bioavailability. |
Note: These values are illustrative and would be generated using computational tools.
Step 2: Target Identification and Validation
Given that this compound is a novel compound, its biological targets are unknown. A common and effective strategy for hypothesis generation is to search for structurally similar compounds with known biological activities. This can be performed using chemical similarity search tools against databases like ChEMBL, PubChem, and BindingDB.
Compounds containing a sulfonyl group are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. For instance, some sulfonamide derivatives have shown inhibitory activity against Dishevelled 1, a key component of the Wnt signaling pathway, which is often dysregulated in cancer. Furthermore, pyrazole sulfonamides have been identified as inverse agonists of the cannabinoid CB1 receptor, with potential applications in metabolic disorders.
For the purpose of this guide, we will hypothesize a potential interaction with a protein kinase, a common target class for compounds with sulfonyl moieties.
Step 3: Molecular Docking Simulation
Molecular docking predicts the binding mode and affinity of a ligand to a protein target.[6][7] This is a crucial step for understanding the potential mechanism of action at a molecular level.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Target Protein Preparation:
-
Ligand (this compound) Preparation:
-
Docking Simulation:
-
Define the binding site on the protein, typically by creating a grid box around the active site.
-
Run the docking simulation using AutoDock Vina, which employs a genetic algorithm to explore different binding poses.[11]
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the protein-ligand interactions using software like PyMOL or UCSF Chimera to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.[12]
-
Caption: A detailed workflow for performing molecular docking.
Step 4: QSAR Modeling for Bioactivity Prediction
QSAR models provide a quantitative relationship between a compound's structure and its biological activity.[3][4] While we lack experimental data for our specific compound, we can leverage existing datasets of structurally related molecules with known activities against a particular target to build a predictive QSAR model.
Experimental Protocol: Building a QSAR Model
-
Data Collection:
-
Compile a dataset of compounds with known biological activity (e.g., IC50 values) against the target of interest from databases like ChEMBL.
-
Ensure the data is curated and consistent.
-
-
Descriptor Calculation:
-
For each compound in the dataset, calculate a set of molecular descriptors that encode its structural and physicochemical properties (e.g., topological indices, electronic properties, steric parameters).[5]
-
-
Model Building:
-
Divide the dataset into a training set and a test set.
-
Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the descriptors with the biological activity for the training set.[5]
-
-
Model Validation:
-
Validate the QSAR model using the test set to assess its predictive power. Common validation metrics include the squared correlation coefficient (R²) and the root mean square error (RMSE).
-
-
Prediction for this compound:
-
Use the validated QSAR model to predict the biological activity of our target compound based on its calculated molecular descriptors.[2]
-
Step 5: Pharmacophore Modeling for Virtual Screening
Pharmacophore models capture the essential features for molecular recognition by a biological target.[8][9] They can be generated based on a set of active ligands (ligand-based) or the structure of the target's active site (structure-based).[8]
Experimental Protocol: Ligand-Based Pharmacophore Modeling
-
Ligand Alignment:
-
Align a set of structurally diverse but active compounds that bind to the same target.
-
-
Feature Identification:
-
Identify common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) and their spatial arrangement.[13]
-
-
Pharmacophore Model Generation:
-
Generate a 3D pharmacophore model that represents the consensus of these features.
-
-
Model Validation and Use:
-
Validate the model by its ability to distinguish active from inactive compounds.
-
The validated pharmacophore model can then be used as a 3D query to screen large compound libraries for novel molecules that fit the pharmacophore and are therefore likely to be active.[14]
-
Step 6: In Silico ADMET Prediction
Early assessment of a compound's ADMET properties is crucial for de-risking drug candidates.[10] Numerous web-based tools and software packages are available for predicting a wide range of ADMET properties.
Commonly Predicted ADMET Properties:
| Category | Property | Predicted Outcome | Implication |
| Absorption | Caco-2 Permeability | Moderate to High | Good potential for oral absorption. |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects. |
| Plasma Protein Binding | High | May affect the free concentration of the drug. | |
| Metabolism | CYP450 Inhibition (e.g., 2D6, 3A4) | Potential Inhibitor | Risk of drug-drug interactions. |
| Excretion | Renal Organic Cation Transporter | Substrate/Non-substrate | Influences the route of elimination. |
| Toxicity | hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |
Note: These predictions are illustrative and would be generated using platforms such as ADMETlab or pkCSM.[10]
Synthesizing the Bioactivity Profile
By integrating the results from molecular docking, QSAR modeling, pharmacophore analysis, and ADMET prediction, we can construct a comprehensive bioactivity profile for this compound. This profile will include:
-
Predicted Biological Targets: A ranked list of potential protein targets based on similarity searches and docking scores.
-
Predicted Potency: Quantitative predictions of biological activity (e.g., IC50) from QSAR models.
-
Mechanism of Action Hypothesis: Insights into the binding mode and key interactions with the predicted targets from molecular docking.
-
Drug-Likeness and Safety Assessment: A summary of the predicted ADMET properties, highlighting potential liabilities.
Conclusion and Future Directions
This technical guide has outlined a robust in silico workflow for predicting the bioactivity of the novel compound this compound. By systematically applying computational techniques such as molecular docking, QSAR, and ADMET prediction, we can generate valuable hypotheses about its therapeutic potential and guide subsequent experimental validation. It is crucial to remember that in silico predictions are not a substitute for experimental testing but rather a powerful tool to enhance the efficiency and success rate of the drug discovery process. The bioactivity profile generated through this workflow provides a strong foundation for prioritizing this compound for synthesis and biological evaluation.
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Methodological & Application
Application Notes and Protocols for the Investigation of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the initial characterization and mechanistic elucidation of the novel chemical entity, 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one. As no direct literature exists for this specific molecule, this guide is structured as a strategic workflow for a researcher embarking on the investigation of a new compound with a structure suggesting potential biocidal activity. We will leverage the known pharmacological profiles of its core chemical moieties—the (4-Chlorophenyl)sulfonyl group and the 3,3-dimethylbutan-2-one (pinacolone) backbone—to propose a primary hypothetical mechanism of action and outline a multi-tiered experimental plan to validate this hypothesis and uncover its cellular and molecular targets.
Introduction and Rationale
The compound this compound is a unique chemical structure integrating two moieties of significant interest in agrochemical and pharmaceutical research.
-
The (4-Chlorophenyl)sulfonyl Moiety: This functional group is a cornerstone of the sulfonamide class of compounds, which are renowned for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The sulfonamide group can act as a structural mimic of p-aminobenzoic acid (PABA), a key substrate in the bacterial synthesis of folic acid.[4] Its presence in a molecule raises the possibility of interaction with enzymatic targets.
-
The 3,3-dimethylbutan-2-one (Pinacolone) Moiety: Pinacolone and its derivatives are extensively used as intermediates in the synthesis of pesticides and pharmaceuticals.[5][6] Notably, the pinacolone structure is a key component of several highly effective triazole fungicides, such as triadimefon and paclobutrazol.[7][8] These fungicides typically function by inhibiting the C14-demethylase enzyme, which is critical for ergosterol biosynthesis in fungi.[9] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to fungal cell death.[9][10]
Given the combination of a sulfonamide-like group and a pinacolone backbone, we hypothesize that this compound is a rationally designed bioactive compound, with a high probability of exhibiting antifungal activity . A secondary possibility is herbicidal activity, another common application for compounds with these structural features.
Hypothetical Mechanism of Action: Disruption of Fungal Cell Membrane Integrity
Our primary working hypothesis is that this compound acts as a novel antifungal agent by inhibiting the ergosterol biosynthesis pathway, a mechanism common to triazole fungicides.[9][11] The bulky t-butyl group from the pinacolone moiety and the electrophilic nature of the sulfonyl group could facilitate binding to the active site of a key enzyme in this pathway, such as C14-demethylase. Inhibition of this enzyme would lead to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane's structure and function.[12]
Caption: Proposed mechanism of antifungal action.
Experimental Protocols: A Tiered Approach to Characterization
The following protocols are designed as a logical progression, from broad screening to specific mechanistic studies.
Tier 1: Primary Bioactivity Screening
The initial step is to determine if the compound exhibits the hypothesized antifungal or any other significant biocidal activity.
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14]
-
Preparation of Fungal Inoculum:
-
Culture a panel of relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus, Botrytis cinerea) on appropriate agar plates.
-
Prepare a spore or cell suspension in sterile saline and adjust the concentration to 0.4 × 10⁴ to 5 × 10⁴ cells/mL using a spectrophotometer or hemocytometer.[13]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.0625 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well.
-
Include a positive control (fungus with no compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.[14]
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control, determined visually or with a plate reader.[15]
-
This is a rapid and simple bioassay to detect herbicidal activity.[16]
-
Preparation of Algal Lawn:
-
Culture a unicellular green alga (e.g., Chlamydomonas reinhardtii) in liquid medium.
-
Spread a dense culture onto an agar plate to create a uniform lawn.
-
-
Application of Compound:
-
Dissolve the compound in a suitable solvent.
-
Apply a known amount of the compound solution to a sterile paper disk and allow the solvent to evaporate.
-
Place the disk onto the center of the algal lawn.
-
-
Incubation and Observation:
-
Incubate the plates under appropriate light and temperature conditions for 2-3 days.
-
Herbicidal activity is indicated by a clear zone of growth inhibition around the paper disk. The size of the zone provides a semi-quantitative measure of potency.[16]
-
Tier 2: Secondary Mechanistic Assays
If antifungal activity is confirmed, these assays will help to elucidate the mechanism of action.
Caption: Tiered experimental workflow for characterization.
This assay directly tests the hypothesis of ergosterol biosynthesis inhibition.
-
Fungal Culture and Treatment:
-
Grow a liquid culture of the target fungus to mid-log phase.
-
Treat the culture with the compound at its MIC and 2x MIC for a defined period (e.g., 8-16 hours). Include an untreated control.
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Saponify the cell pellet with alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (containing ergosterol) with n-heptane.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the n-heptane extract from 230 to 300 nm.
-
Ergosterol and the intermediate 24(28)-dehydroergosterol show a characteristic four-peaked curve.
-
Calculate the ergosterol content based on the absorbance values at specific wavelengths. A significant reduction in ergosterol in treated samples compared to the control supports the hypothesis.
-
This assay assesses damage to the fungal cell membrane, a downstream effect of ergosterol depletion.[17][18]
-
Fungal Culture and Treatment:
-
Treat fungal cells with the compound as described in the ergosterol quantitation protocol.
-
-
Staining:
-
Stain the cells with a fluorescent dye that selectively enters cells with compromised membranes, such as propidium iodide (PI).
-
-
Analysis:
-
Analyze the stained cells using fluorescence microscopy or flow cytometry.
-
A significant increase in the percentage of PI-positive cells in the treated samples indicates a loss of membrane integrity.
-
Tier 3: Advanced Target Identification
If the secondary assays support the proposed mechanism but the precise molecular target is still unknown, more advanced techniques can be employed.
This method aims to "fish" for the binding protein (target) from a cellular lysate.[1]
-
Probe Synthesis:
-
Synthesize a derivative of this compound that incorporates a linker arm and a reactive group for immobilization (e.g., an amine or carboxyl group).
-
-
Immobilization:
-
Covalently attach the synthesized probe to a solid support, such as agarose beads.
-
-
Affinity Pull-Down:
-
Prepare a total protein lysate from the target fungus.
-
Incubate the lysate with the compound-immobilized beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the specifically bound proteins.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and identify them using mass spectrometry (e.g., LC-MS/MS). The identified protein is a strong candidate for the molecular target.[5]
-
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical Antifungal and Herbicidal Screening Results
| Test Organism | Assay Type | Endpoint | Compound Concentration (µg/mL or µ g/disk ) | Result |
| Candida albicans | Broth Microdilution | MIC | 8 | Moderate Activity |
| Aspergillus fumigatus | Broth Microdilution | MIC | 4 | High Activity |
| Botrytis cinerea | Broth Microdilution | MIC | 2 | Very High Activity |
| Chlamydomonas reinhardtii | Algal Lawn Assay | Inhibition Zone | 10 µ g/disk | 5 mm |
Table 2: Hypothetical Mechanistic Assay Results for Botrytis cinerea
| Assay | Condition | Result | Interpretation |
| Ergosterol Quantitation | Untreated Control | 100% Ergosterol | Baseline |
| Ergosterol Quantitation | 2 µg/mL Compound | 35% Ergosterol | Strong inhibition of ergosterol biosynthesis |
| Membrane Integrity | Untreated Control | 5% PI-Positive Cells | Healthy cell membranes |
| Membrane Integrity | 2 µg/mL Compound | 70% PI-Positive Cells | Significant loss of membrane integrity |
Conclusion
The rational design of this compound, combining structural motifs from known antifungal agents, strongly suggests its potential as a novel bioactive compound. This guide provides a systematic and robust framework for its initial characterization. The proposed tiered approach, from broad bioactivity screening to specific mechanistic and target identification studies, will enable researchers to efficiently determine its biological function and potential for development as a new antifungal agent. The protocols provided herein are based on established methodologies and offer a solid foundation for a comprehensive investigation into the cellular and molecular mechanisms of this promising new chemical entity.
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Unveiling the Therapeutic Promise of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one: A Guide to Investigating 11β-HSD1 Inhibition
Introduction: From a Novel Compound to a Potent Therapeutic Strategy
The discovery of a new chemical entity, such as 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one, marks the beginning of an exciting journey in drug development. While the specific biological activities of this compound are yet to be fully elucidated, its structural motifs suggest a potential interaction with key enzymes in metabolic pathways. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of this compound, with a primary focus on a highly promising target: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .
The rationale for targeting 11β-HSD1 is compelling. This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoids, hormones that are pivotal in metabolism, inflammation, and stress responses.[1][2] Specifically, 11β-HSD1 converts inactive cortisone to active cortisol, thereby amplifying glucocorticoid signaling within cells.[3][4][5] Dysregulation of 11β-HSD1 has been strongly implicated in the pathophysiology of numerous metabolic disorders, including obesity, metabolic syndrome, and type 2 diabetes.[4][6][7][8] Consequently, inhibiting 11β-HSD1 presents a promising therapeutic avenue for these widespread and debilitating conditions.[3][9]
This document will serve as a detailed guide, outlining the fundamental concepts, experimental protocols, and data interpretation necessary to characterize this compound as a potential 11β-HSD1 inhibitor and to explore its therapeutic applications.
The Central Role of 11β-HSD1 in Metabolic Disease: A Rationale for Inhibition
Elevated levels of glucocorticoids, as seen in Cushing's syndrome, lead to a cluster of metabolic abnormalities, including central obesity, insulin resistance, and hypertension.[7] While systemic cortisol levels are often normal in common obesity and metabolic syndrome, the intracellular concentration of cortisol in key metabolic tissues, such as the liver and adipose tissue, can be significantly increased due to elevated 11β-HSD1 activity.[2][4][7]
In the liver, increased cortisol levels stimulate gluconeogenesis, contributing to hyperglycemia.[7] In adipose tissue, particularly visceral fat, elevated cortisol promotes adipogenesis and differentiation of preadipocytes, leading to visceral obesity.[8] This localized excess of glucocorticoids creates a state of insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome.[3][10]
By inhibiting 11β-HSD1, it is possible to reduce the intracellular conversion of cortisone to cortisol in these target tissues, thereby mitigating the detrimental effects of glucocorticoid excess without affecting systemic cortisol levels, which are essential for normal physiological function. This tissue-specific approach is a key advantage of targeting 11β-HSD1.
The potential therapeutic benefits of 11β-HSD1 inhibition extend beyond metabolic diseases. Emerging research suggests a role for this enzyme in Alzheimer's disease, cardiovascular disease, and glaucoma, making it a target of broad therapeutic interest.[1]
Signaling Pathway of 11β-HSD1 in a Hepatocyte
Caption: Intracellular conversion of inactive cortisone to active cortisol by 11β-HSD1.
Experimental Protocols for Characterizing a Novel 11β-HSD1 Inhibitor
The following section provides detailed, step-by-step protocols for the essential experiments required to characterize the inhibitory activity of this compound against 11β-HSD1.
Part 1: In Vitro Characterization
1.1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1 Inhibition
This is a high-throughput screening assay to determine the in vitro potency (IC50) of the test compound.[11]
Principle: The assay measures the conversion of cortisone to cortisol by recombinant human 11β-HSD1. The generated cortisol competes with a cortisol-d2 tracer for binding to an anti-cortisol antibody labeled with Europium cryptate. The proximity of the tracer to the antibody results in a FRET signal, which is reduced in the presence of unlabeled cortisol produced by the enzyme.
Materials:
-
Recombinant human 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Cortisol-d2 (tracer)
-
Anti-cortisol antibody-Europium cryptate conjugate
-
Test compound: this compound
-
Positive control: PF-915275 or Carbenoxolone[12]
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, with 1 mM EDTA)
-
384-well low-volume black plates
-
HTRF-compatible plate reader
Protocol:
-
Prepare a serial dilution of the test compound and positive control in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions. For control wells, add 2 µL of DMSO.
-
Prepare an enzyme/substrate/cofactor mix containing recombinant 11β-HSD1, cortisone, NADPH, G6P, and G6PDH in assay buffer.
-
Add 10 µL of the enzyme mix to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Prepare a detection mix containing the cortisol-d2 tracer and the anti-cortisol antibody-Europium cryptate conjugate.
-
Stop the enzymatic reaction by adding 10 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the ratio of the fluorescence at 665 nm to that at 620 nm and normalize the data.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
1.2. Cell-Based Assay for 11β-HSD1 Inhibition
This assay validates the activity of the compound in a more physiologically relevant cellular context.
Principle: HEK293 cells are transfected to express human 11β-HSD1. The cells are then incubated with cortisone, and the amount of cortisol produced and released into the medium is measured. The inhibitory effect of the test compound on this conversion is quantified.
Materials:
-
HEK293 cells stably expressing human 11β-HSD1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cortisone
-
Test compound
-
Positive control
-
Cortisol ELISA kit or LC-MS/MS system for cortisol quantification
Protocol:
-
Seed the HEK293-11β-HSD1 cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and replace it with serum-free medium containing serial dilutions of the test compound or positive control.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
Add cortisone to a final concentration of 100 nM to each well.
-
Incubate for 4 hours at 37°C.
-
Collect the supernatant from each well.
-
Quantify the cortisol concentration in the supernatant using a cortisol ELISA kit or by LC-MS/MS.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by non-linear regression analysis.
Experimental Workflow for In Vitro Characterization
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Application Notes & Protocols: Investigating 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one in Oncological Research
Introduction: The Rationale for Investigating a Novel β-Keto Sulfonamide in Cancer
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, giving rise to a wide array of therapeutic agents with antibacterial, anti-inflammatory, and notably, anticancer properties.[1][2] Structurally novel sulfonamide derivatives have demonstrated significant antitumor activity through diverse mechanisms, including the inhibition of critical enzymes like carbonic anhydrases and protein kinases, disruption of microtubule assembly, and induction of cell cycle arrest and apoptosis.[1][2][3] The general class of γ-keto sulfones, structurally related to our compound of interest, has also been recognized for its potential anticancer activities, providing a strong impetus for the evaluation of analogous scaffolds.[4][5]
This document concerns 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one , a β-keto sulfone that, to our knowledge, has not been extensively profiled in oncological literature. Its structure, however, presents a compelling case for investigation. It combines two key pharmacophores:
-
The (4-Chlorophenyl)sulfonyl Moiety: This group is present in numerous biologically active molecules. The chloro-substitution on the phenyl ring can enhance binding affinity and modulate pharmacokinetic properties. Related structures containing this moiety have shown promising cytotoxicity against various cancer cell lines, including breast cancer, leukemia, and colon cancer.[6][7]
-
The Pinacolone (3,3-dimethylbutan-2-one) Scaffold: While derivatives of pinacolone sulfonamide have been explored for antifungal properties, their potential in cancer remains an open question.[1][2] The sterically hindered tert-butyl group can influence molecular conformation and interaction with biological targets.
Given the established anticancer potential of the broader sulfonamide class and the specific structural motifs within this molecule, we propose a comprehensive research framework to elucidate the potential of this compound as a novel therapeutic candidate. These application notes provide detailed protocols for its initial characterization, from fundamental cytotoxicity screening to preliminary mechanism of action studies.
Part 1: Postulated Mechanism of Action & Investigational Strategy
Due to the absence of direct experimental data, we must infer a likely mechanism of action based on related compounds. Many sulfonamides exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer. A plausible hypothesis is that this compound functions as an inhibitor of a critical kinase or enzyme involved in cell proliferation and survival, such as Carbonic Anhydrase IX (CAIX) or key cell cycle kinases.[3]
Our investigational workflow is designed to test this hypothesis, starting with broad screening and progressively narrowing the focus to specific molecular events.
Caption: Proposed workflow for the oncological evaluation of the target compound.
Part 2: Core Experimental Protocols
The following protocols are foundational for the initial assessment of this compound.
Protocol 2.1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], DLD-1 [colon], A549 [lung])[3][6]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a 10 mM stock)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multi-channel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the stock compound in complete medium. A typical final concentration range would be 0.1, 1, 10, 50, and 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a "vehicle control" (DMSO only) and "untreated control" well.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value using appropriate software (e.g., GraphPad Prism).
Protocol 2.2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Cancer cell line of interest (e.g., a line sensitive from the MTT assay)
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the adherent cells with PBS and detach them using trypsin. Combine the supernatant and the detached cells.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples within one hour using a flow cytometer.
-
FITC-negative, PI-negative: Live cells
-
FITC-positive, PI-negative: Early apoptotic cells
-
FITC-positive, PI-positive: Late apoptotic/necrotic cells
-
FITC-negative, PI-positive: Necrotic cells
-
Caption: Gating strategy for Annexin V/PI flow cytometry analysis.
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized for clarity and comparative analysis.
Table 1: Hypothetical Cytotoxicity Profile of this compound
This table is a template for presenting results from Protocol 2.1. Values are illustrative, based on activities of related sulfonamides.[3][6]
| Cell Line | Cancer Type | GI₅₀ (µM) after 48h | Selectivity Index (SI)* |
| MCF-7 | Breast (Luminal A) | 8.5 | >11.7 |
| DLD-1 | Colorectal | 15.2 | >6.5 |
| A549 | Lung (NSCLC) | 22.1 | >4.5 |
| MCF-10A | Non-tumoral Breast | >100 | N/A |
*Selectivity Index (SI) is calculated as GI₅₀ in non-tumoral cells / GI₅₀ in cancer cells. A higher SI indicates greater cancer-specific toxicity.
Interpretation: In this hypothetical scenario, the compound shows preferential activity against the MCF-7 breast cancer cell line with a good selectivity index, making it a priority for further mechanistic studies. The moderate activity in colorectal cancer cells also warrants follow-up.
Conclusion and Future Directions
The structural attributes of this compound, particularly the presence of the 4-chlorophenylsulfonyl moiety, suggest a strong potential for anticancer activity. The protocols outlined in this guide provide a robust, tiered approach to systematically evaluate this potential. Initial screening for cytotoxicity across a panel of cancer cell lines is the critical first step. Should promising and selective activity be identified, subsequent investigations into the induction of apoptosis and cell cycle arrest will provide crucial mechanistic insights. Ultimately, these studies will pave the way for more advanced target identification and preclinical evaluation, potentially establishing this novel β-keto sulfonamide as a valuable lead compound in cancer drug discovery.
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Application Notes and Protocols for the Evaluation of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one as a Potential Enzyme Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel α-Sulfonyl Ketone
In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can selectively modulate the activity of key enzymes is of paramount importance. The compound 1-((4-chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one presents a compelling structure for investigation as an enzyme inhibitor. Its architecture, featuring an α-sulfonyl ketone moiety, suggests the potential for interaction with a variety of enzymatic targets. The sulfonyl group is a well-established pharmacophore, known for its ability to form hydrogen bonds and engage in dipole-dipole interactions within enzyme active sites.[1][2] This, combined with the steric bulk of the t-butyl group and the presence of a chlorophenyl ring, suggests that this molecule could exhibit specificity and potency as an inhibitor.
While specific biological data for this compound is not yet widely available, its structural elements are present in known bioactive molecules, including inhibitors of enzymes implicated in metabolic disorders.[3] For instance, β-keto sulfones have been identified as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the regulation of glucocorticoid metabolism and a target for the treatment of type 2 diabetes and metabolic syndrome.[3]
This document provides a comprehensive guide for the initial characterization of this compound as a potential enzyme inhibitor, using a hypothetical framework where a recombinant human enzyme is the target. The principles and protocols outlined herein are broadly applicable to a range of enzyme classes and can be adapted based on the specific research focus.
Hypothesized Mechanism of Action
The α-sulfonyl ketone is an electron-withdrawing group, which can render the carbonyl carbon more electrophilic. This enhanced electrophilicity may facilitate the formation of a reversible covalent bond (a hemiketal) with a nucleophilic residue (such as a serine, threonine, or cysteine) in the active site of a target enzyme. The bulky t-butyl group could play a role in orienting the molecule within the active site, while the 4-chlorophenyl sulfonyl moiety could extend into a hydrophobic pocket, contributing to binding affinity and selectivity.
Caption: Proposed interaction of the inhibitor with an enzyme active site.
Experimental Protocols
The following protocols provide a robust framework for the initial biochemical characterization of this compound.
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[3][4] This is a critical parameter for quantifying the potency of a potential inhibitor.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Purified recombinant target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for the target enzyme)
-
96-well microplates (clear, flat-bottom)
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.
-
Prepare a stock solution of the substrate in assay buffer at a concentration of 10 times the final desired concentration.
-
Prepare a working solution of the enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Serial Dilution of Inhibitor:
-
Perform a serial dilution of the 10 mM inhibitor stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).
-
From these DMSO stocks, prepare intermediate dilutions in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations can affect enzyme activity.
-
-
Assay Setup (96-well plate):
-
Blank wells: Add assay buffer and the corresponding volume of DMSO (without inhibitor).
-
Control wells (100% enzyme activity): Add assay buffer, enzyme solution, and the corresponding volume of DMSO.
-
Test wells: Add assay buffer, enzyme solution, and the serially diluted inhibitor solutions.
-
It is recommended to perform all measurements in triplicate.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence at an appropriate wavelength over a set period (e.g., 15-30 minutes). The signal should correspond to the formation of product or the consumption of substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control wells (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.[4]
-
Caption: Workflow for IC50 determination.
Protocol 2: Preliminary Mechanism of Inhibition Studies
To gain initial insights into the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), the IC50 determination can be repeated at different fixed concentrations of the substrate.
Procedure:
-
Follow the IC50 determination protocol as described above.
-
Repeat the entire experiment using at least two additional concentrations of the substrate (e.g., 0.5x Km and 5x Km, where Km is the Michaelis constant for the substrate).
-
Determine the IC50 value for each substrate concentration.
Data Interpretation:
-
Competitive Inhibition: The IC50 value will increase as the substrate concentration increases.
-
Non-competitive Inhibition: The IC50 value will remain constant regardless of the substrate concentration.
-
Uncompetitive Inhibition: The IC50 value will decrease as the substrate concentration increases.
For a more definitive determination of the inhibition mechanism and to calculate the inhibition constant (Ki), full Michaelis-Menten kinetics with varying concentrations of both substrate and inhibitor should be performed.
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Inhibitory Activity of this compound
| Enzyme Target | Substrate Concentration | IC50 (µM) | 95% Confidence Interval |
| Recombinant Human Enzyme X | 1x Km | [Insert Value] | [Insert Value] |
| Recombinant Human Enzyme X | 0.5x Km | [Insert Value] | [Insert Value] |
| Recombinant Human Enzyme X | 5x Km | [Insert Value] | [Insert Value] |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls. The 100% activity control (enzyme without inhibitor) and the blank control (no enzyme) are essential for accurate data normalization. The quality of the dose-response curve, indicated by the R-squared value of the curve fit, provides confidence in the calculated IC50 value. Reproducibility should be confirmed by performing the experiments on different days.
Conclusion and Future Directions
These application notes provide a foundational methodology for the initial characterization of this compound as a potential enzyme inhibitor. The data generated from these protocols will be instrumental in determining the potency and preliminary mechanism of action of this novel compound.
Further studies could include:
-
Enzyme Selectivity Profiling: Screening the compound against a panel of related enzymes to assess its specificity.
-
Detailed Kinetic Analysis: Performing comprehensive Michaelis-Menten kinetics to definitively determine the mechanism of inhibition and the Ki value.
-
Cell-based Assays: Evaluating the compound's activity in a cellular context to assess its cell permeability and efficacy in a more physiologically relevant system.
-
Structural Biology Studies: Co-crystallization of the compound with the target enzyme to elucidate the precise binding mode at the atomic level.
The exploration of novel chemical entities like this compound is a critical endeavor in the quest for new therapeutic agents. The systematic application of the protocols outlined here will pave the way for a thorough understanding of its biochemical properties and its potential as a lead compound in drug discovery programs.
References
-
ResearchGate. (n.d.). Some biologically active compounds containing β‐ketosulfone and acyl sulfonamide moieties. Retrieved from [Link]
-
PubMed. (2014). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Retrieved from [Link]
-
DavidsonX – D001x – Medicinal Chemistry. (n.d.). IC50 Determination. Retrieved from [Link] (Note: Specific document link may vary, but the source is edX's medicinal chemistry course materials).
-
National Institutes of Health. (2022). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. Retrieved from [Link]
-
ACS Publications. (2002). Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. Retrieved from [Link]
-
PubMed. (2005). Synthesis and biological evaluation of sulfonamidooxazoles and beta-keto sulfones: selective inhibitors of 11beta-hydroxysteroid dehydrogenase type I. Retrieved from [Link]
-
ResearchGate. (2025). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]
Sources
- 1. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of sulfonamidooxazoles and beta-keto sulfones: selective inhibitors of 11beta-hydroxysteroid dehydrogenase type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Irreversible enzyme inhibitors. CXLV. Proteolytic enzymes. 8. Active-site-directed irreversible inhibitors of alpha-chymotrypsin derived from alpha-(2-carboxy-4-chlorophenoxy)acetamide bearing a terminal sulfonyl fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one as a Novel Fungicide
Prepared by: Senior Application Scientist, Gemini Division
Document ID: AN-CSF-2026-01
Abstract: The escalating emergence of fungal resistance to existing treatments necessitates the discovery and development of novel antifungal agents. This document provides a comprehensive guide for researchers and drug development professionals on the evaluation of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one, a compound featuring a sulfonyl ketone backbone, as a potential fungicide. We present detailed protocols for its chemical synthesis, robust methodologies for in vitro susceptibility testing against a panel of pathogenic fungi, proof-of-concept in vivo efficacy models, and preliminary assays for elucidating its mechanism of action. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind key experimental choices, ensuring a thorough and logical investigative workflow.
Section 1: Introduction and Rationale
The chemical scaffold of this compound presents several features that suggest potential antifungal activity. The sulfonyl group is a key component in various bioactive molecules, including sulfonylurea herbicides that inhibit acetohydroxyacid synthase (AHAS), an enzyme also present in fungi.[1] Furthermore, related structures bearing a (4-chlorophenyl)sulfonyl moiety have demonstrated potent anti-Candida activity, indicating the promise of this chemical class.[2] The presence of a ketone and a bulky tert-butyl group may also contribute to specific interactions with fungal target proteins.
This document outlines a systematic approach to validate the antifungal potential of this specific molecule, progressing from synthesis and initial screening to more complex biological evaluation.
Section 2: Proposed Synthesis Protocol
A plausible synthetic route for this compound is proposed based on established organic chemistry principles, such as the condensation of a sulfonyl chloride with a ketone.
Protocol 2.1: Synthesis of this compound
Objective: To synthesize the title compound from commercially available starting materials.
Materials:
-
3,3-Dimethylbutan-2-one (Pinacolone)
-
4-Chlorobenzenesulfonyl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (100 mL) to a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Deprotonation: Carefully add sodium hydride (1.1 equivalents) to the THF. Cool the suspension to 0°C using an ice bath.
-
Enolate Formation: Dissolve 3,3-dimethylbutan-2-one (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0°C for 1 hour.
-
Scientist's Note: This step generates the sodium enolate of pinacolone. Using a strong, non-nucleophilic base like NaH is crucial for efficient deprotonation without side reactions. The reaction is performed at 0°C to control the exotherm and improve selectivity.
-
-
Sulfonylation: Dissolve 4-chlorobenzenesulfonyl chloride (1.05 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaH and the reactive enolate.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
-
Characterization: Confirm the structure and purity of the isolated compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 3: In Vitro Antifungal Susceptibility Testing
The initial evaluation of a potential fungicide involves determining its activity against a panel of relevant fungal pathogens in vitro. The broth microdilution method is a standardized, quantitative technique to determine the Minimum Inhibitory Concentration (MIC).[3][4]
Protocol 3.1: Broth Microdilution for MIC Determination (CLSI M27/M38-based)
Objective: To determine the lowest concentration of the test compound that inhibits visible fungal growth.
Materials:
-
96-well flat-bottom microtiter plates
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Fusarium oxysporum, Botrytis cinerea)
-
RPMI-1640 medium (for yeasts) or Potato Dextrose Broth (PDB) (for molds)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
Yeasts: Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend several colonies in sterile saline. Adjust the suspension with a spectrophotometer to a cell density of 1 x 10⁶ to 5 x 10⁶ cells/mL. Dilute this suspension 1:1000 in the appropriate broth to yield a final inoculum of 1 x 10³ to 5 x 10³ cells/mL.[5]
-
Molds: Culture molds on Potato Dextrose Agar (PDA) for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension through sterile gauze to remove hyphal fragments. Adjust the conidial suspension to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL using a hemocytometer.[4]
-
-
Plate Preparation:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.
-
Scientist's Note: This creates a concentration gradient. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.
-
Incubation: Seal the plates and incubate at 35°C. Read yeast plates after 24-48 hours and mold plates after 48-72 hours, depending on the growth rate of the organism.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. For yeasts, this is often defined as ≥50% growth inhibition compared to the control well.[6]
Protocol 3.2: Determination of Minimum Fungicidal Concentration (MFC)
Objective: To determine if the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot the aliquot onto a fresh, compound-free agar plate (SDA or PDA).
-
Incubate the plates at 35°C for 48-72 hours.
-
The MFC is the lowest concentration from the MIC plate that results in no fungal growth on the subculture plate.
Data Presentation
Results should be summarized in a table for clear comparison.
| Fungal Species | Strain ID | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| Candida albicans | ATCC 90028 | |||
| Aspergillus fumigatus | AF293 | |||
| Botrytis cinerea | B05.10 | |||
| Fusarium oxysporum | f. sp. lycopersici |
An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.
Section 4: In Vivo Antifungal Efficacy Models
Positive in vitro results must be validated in a biological system. For plant pathogens, detached leaf and whole plant assays provide an efficient and relevant proof-of-concept.[7][8]
Protocol 4.1: Detached Leaf Assay (Preventative Action)
Objective: To assess the compound's ability to protect leaf tissue from fungal infection.
Materials:
-
Healthy leaves from a susceptible host plant (e.g., tomato, grape)
-
Test compound formulated as a spray solution (e.g., in water with a surfactant)
-
Fungal spore suspension (e.g., 1 x 10⁵ spores/mL of Botrytis cinerea)
-
Moist chambers (e.g., petri dishes with wet filter paper)
Procedure:
-
Excise healthy, uniform leaves and place them adaxial side up in moist chambers.
-
Spray the leaves evenly with the test compound solution at various concentrations. Include a negative control (surfactant only) and a positive control (commercial fungicide).
-
Allow the leaves to dry for 2-4 hours.
-
Inoculate each leaf with a 10 µL droplet of the fungal spore suspension.
-
Seal the chambers and incubate under appropriate light and temperature conditions (e.g., 22°C with a 12h photoperiod) for 3-5 days.
-
Evaluation: Measure the diameter of the necrotic lesion that develops at the inoculation site. Calculate the percent disease inhibition relative to the negative control.
Section 5: Preliminary Mechanism of Action (MoA) Studies
Understanding the MoA is critical for further development. Based on the compound's structure, plausible targets include mitochondrial respiration or ergosterol biosynthesis.[9][10]
Hypothesized MoA & Investigative Workflow
Protocol 5.1: Fungal Mitochondrial Respiration Assay
Objective: To determine if the test compound inhibits cellular respiration in fungal cells.
Materials:
-
Log-phase fungal cells (C. albicans or other susceptible yeast)
-
Respiration buffer (e.g., potassium phosphate buffer with glucose)
-
Oxygen sensor system (e.g., Clark-type electrode or fluorescence-based probe)
-
Test compound and controls (e.g., Antimycin A as a positive inhibitor)
Procedure:
-
Harvest and wash log-phase fungal cells, resuspending them in respiration buffer to a known cell density.
-
Add the cell suspension to the oxygen electrode chamber and allow the baseline oxygen consumption rate to stabilize.
-
Inject the test compound (dissolved in DMSO) into the chamber and continue to record oxygen concentration over time.
-
As controls, inject DMSO alone (vehicle control) and a known respiratory inhibitor like Antimycin A (positive control).
-
Analysis: Calculate the rate of oxygen consumption before and after the addition of the compound. A significant decrease in the rate indicates inhibition of mitochondrial respiration, a mechanism shared by fungicides like SDHIs and QoIs.[9][11]
Section 6: Overall Workflow and Data Interpretation
The successful evaluation of a novel fungicide candidate requires a logical progression from basic screening to more complex biological and mechanistic studies.
Interpretation of Results:
-
High Potency: A low MIC value (<1 µg/mL) against a broad spectrum of fungi is highly desirable.
-
Fungicidal vs. Fungistatic: An MFC/MIC ratio ≤4 suggests fungicidal activity, which is often preferred for rapid pathogen eradication and reducing the likelihood of resistance development.
-
In Vitro to In Vivo Correlation: Strong in vitro activity that translates to significant disease reduction in plant assays validates the compound's potential. Discrepancies may point to issues with compound stability, penetration, or translocation in the host plant.
-
MoA Insights: Positive results in MoA assays provide a biological rationale for the compound's activity and can guide future optimization efforts to enhance target-specific interactions.
References
-
A Practical Guide to Antifungal Susceptibility Testing. (n.d.). National Institutes of Health. [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians. (2018). Open Forum Infectious Diseases. [Link]
-
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (2002). National Institutes of Health. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]
-
An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. (2015). APS Journals. [Link]
-
In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. (2018). Longdom Publishing. [Link]
-
Innovative Screening Methods for Plant Fungicides and Defense Inducers. (2024). EpiLogic GmbH. [Link]
-
An investigation of some in vitro and in vivo primary screening techniques. (1987). University of Reading. [Link]
-
In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. (n.d.). International Journal of Advanced Biochemistry Research. [Link]
-
In vivo Evaluation of Chemicals and Plant extracts against powdery mildew of Black gram and green gram. (2022). Jetir.Org. [Link]
-
Sulfonylureas Have Antifungal Activity and Are Potent Inhibitors of Candida albicans Acetohydroxyacid Synthase. (2010). ACS Publications. [Link]
-
Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole. (1969). National Institutes of Health. [Link]
-
Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. (2021). MDPI. [Link]
-
Mechanisms of action of systemic antifungal agents. (1993). PubMed. [Link]
-
Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. (2016). PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Innovative Screening Methods for Plant Fungicides and Defense Inducers | EpiLogic [epilogic.de]
- 8. An investigation of some in vitro and in vivo primary screening techniques [kalroerepository.kalro.org]
- 9. Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of systemic antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
Application Notes and Protocols: High-Throughput Screening with 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one to Uncover Novel Bioactivities
For: Researchers, scientists, and drug development professionals.
Executive Summary
The identification of novel bioactive molecules is a cornerstone of modern drug discovery. High-throughput screening (HTS) serves as a primary engine for this discovery process, enabling the rapid evaluation of vast chemical libraries against biological targets.[1] This document provides a comprehensive guide for the characterization and screening of a novel chemical entity, 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one , for which no specific biological activity has been previously described. We present a strategic workflow designed to broadly interrogate the compound's potential bioactivity across major druggable target classes and provide detailed protocols for execution, from initial compound characterization to hit validation and target deconvolution. This guide is intended to serve as a robust framework for researchers initiating screening campaigns for uncharacterized small molecules.
Introduction: The Challenge of an Uncharacterized Compound
The compound 1-((4--Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one is a synthetic organic molecule with a distinct chemical structure. A survey of scientific literature and chemical databases reveals a lack of reported biological targets or established pharmacological effects. However, its structural motifs, including a chlorophenyl group and a sulfonyl moiety, are present in a wide range of biologically active compounds with diverse mechanisms of action. This ambiguity makes it an ideal candidate for broad-based, unbiased screening to uncover novel therapeutic potential.
High-throughput screening (HTS) is the process of assaying a large number of potential biological modulators against specific targets.[2] It is the preferred method when little is known about the target or, in this case, the compound, precluding a more targeted, structure-based design approach.[2] This application note will detail a systematic HTS cascade to identify and validate the biological activity of this novel compound.
Pre-Screening Compound Characterization: The Foundation of Reliable Data
The quality and reliability of HTS data are fundamentally dependent on the integrity of the compound being tested. Before initiating a large-scale screen, rigorous characterization of this compound is mandatory. High-purity chemicals are essential for producing reliable and actionable data in HTS.[3][4]
2.1 Purity Assessment
-
Objective: To confirm the identity and purity of the compound. Impurities can lead to false positives or mask true activity.[5]
-
Protocol:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess the number of components in the sample.
-
qNMR (Quantitative Nuclear Magnetic Resonance): To determine the absolute purity of the compound against a certified reference standard.
-
Purity Threshold: A purity level of >95% is considered acceptable for HTS campaigns.[6]
-
2.2 Solubility Determination
-
Objective: To determine the maximum soluble concentration in the assay buffer and in a stock solvent (typically DMSO). Compound precipitation is a common source of false positives in HTS.
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Serially dilute the stock solution in the primary assay buffer.
-
Incubate for a set period (e.g., 1-2 hours) at the assay temperature.
-
Measure turbidity using a nephelometer or by visual inspection under a microscope.
-
The highest concentration that remains clear is the kinetic solubility limit.
-
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity & Purity | LC-MS, qNMR | >95% purity; MW confirmed | Ensures that any observed activity is due to the compound of interest.[5] |
| Solubility | Nephelometry/Microscopy | Soluble at screening concentration | Prevents compound precipitation, a major cause of assay artifacts.[7] |
| Stock Solution Stability | LC-MS over time | <10% degradation over 48h | Confirms that the compound does not degrade under storage and handling conditions. |
A Broad-Based HTS Strategy for Target Discovery
Given the uncharacterized nature of this compound, a tiered and parallel screening approach is recommended. This involves screening against a diverse panel of assays covering major drug target classes to maximize the chances of identifying a relevant biological activity. The simplest and most efficient model for HTS is to limit the repertoire of assays to a few detection technologies that can be applied to a wide range of targets.[8]
Caption: High-level strategy for broad-based screening of an uncharacterized compound.
Detailed Protocol: Representative Primary Kinase Assay
Protein kinases are a common and well-established class of drug targets.[9] A generic, fluorescence-based kinase assay is an excellent choice for a primary screen due to its robustness and adaptability.
Assay Principle: A universal kinase assay often measures the depletion of ATP, a common substrate for all kinases. For example, the Kinase-Glo® assay uses a luciferase system to quantify the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates kinase activity, and inhibition of this decrease points to an active compound.
4.1 Materials and Reagents
-
Kinase: A representative kinase (e.g., PKA, Src) at a pre-determined optimal concentration.
-
Substrate: A generic kinase substrate (e.g., Kemptide for PKA).
-
ATP: At a concentration equal to its Km for the specific kinase.
-
Assay Buffer: Containing MgCl2 and other necessary co-factors.
-
Detection Reagent: Kinase-Glo® Luminescence Kinase Assay kit (Promega).
-
Plates: 384-well, white, solid-bottom microplates.
-
Compound: this compound in an "assay-ready" plate, pre-diluted in DMSO.
4.2 Step-by-Step Protocol
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo®), dispense 50 nL of the compound from the assay-ready plate into the 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL reaction volume.
-
Enzyme Addition: Add 25 µL of 2x kinase solution (containing the kinase in assay buffer) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.[10]
-
Reaction Initiation: Add 25 µL of 2x substrate/ATP solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 50 µL of the Kinase-Glo® reagent to all wells to stop the reaction and initiate the luminescent signal.
-
Signal Readout: Incubate for 10 minutes in the dark, then read the luminescence on a compatible plate reader.
4.3 Plate Layout and Controls
A robust HTS assay requires proper controls on every plate to monitor its performance.
| Well Type | Content | Purpose | Number of Wells |
| Sample | Enzyme + Substrate/ATP + Compound | Test for inhibition | 320 |
| Negative Control | Enzyme + Substrate/ATP + DMSO | 0% inhibition (high signal) | 16 |
| Positive Control | Enzyme + Substrate/ATP + Staurosporine | 100% inhibition (low signal) | 16 |
Data Analysis and Hit Identification
5.1 Quality Control Metrics
The performance of each assay plate is evaluated using statistical parameters to ensure the data is reliable.
-
Z'-factor: This metric assesses the separation between the positive and negative controls. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[11]
-
Formula:Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Signal-to-Background (S/B): The ratio of the mean signal of the negative control to the mean signal of the positive control.
5.2 Hit Prioritization
A "hit" is a compound that shows a statistically significant effect in the assay.
-
Normalization: The raw data from each well is normalized to the plate controls:
-
% Inhibition = 100 * (1 - (Signal_sample - Mean_pos) / (Mean_neg - Mean_pos))
-
-
Hit Threshold: A common threshold for identifying primary hits is a value greater than three standard deviations from the mean of the sample population or a predefined inhibition cutoff (e.g., >50% inhibition).
The Hit Validation Cascade: Separating Signal from Noise
A primary hit from an HTS campaign is not a confirmed active compound. A rigorous validation process is essential to eliminate false positives and confirm the biological activity.[12] The cascade of assays required to validate hits must be tailored to the target and the screening assays.[13]
Caption: A typical workflow for validating hits from a primary high-throughput screen.
6.1 Hit Confirmation and Dose-Response
-
Objective: To confirm the activity of the primary hit and determine its potency.
-
Protocol:
-
Re-test the hit compound in the primary assay in triplicate at the initial screening concentration.
-
For confirmed hits, perform a 10-point dose-response curve (e.g., from 100 µM to 5 nM) to determine the IC50 value (the concentration at which 50% of the activity is inhibited). Screening hits should be confirmed first using the primary screening assay, and then with an orthogonal assay.[14]
-
6.2 Orthogonal and Counter-Screens
-
Objective: To eliminate false positives that are due to interference with the assay technology rather than true inhibition of the target.[13]
-
Orthogonal Assay: A test that measures the same biological activity but with a different detection method. For a kinase assay that measures ATP depletion, an orthogonal assay could be a TR-FRET-based method that directly detects the phosphorylated product.[15]
-
Counter-Screen: An assay designed to identify compound interference with the detection reagents. For the Kinase-Glo® assay, this would involve running the assay in the absence of the kinase enzyme to see if the compound directly inhibits luciferase.[12]
6.3 Promiscuity and PAINS Analysis
-
Objective: To flag compounds that are known to be frequent hitters or Pan-Assay Interference Compounds (PAINS).[8]
-
Protocol:
-
Computational Filtering: Compare the structure of the hit compound against a database of known PAINS.
-
Promiscuity Counter-Screening: Screen the hit against a panel of unrelated targets to assess its selectivity.
-
Target Deconvolution: Identifying the Molecular Target
If the primary screen was a phenotypic screen (e.g., measuring cell death), or if the compound shows activity against a broad panel of targets, the next critical step is to identify the specific molecular target(s). This process is known as target deconvolution.[16]
7.1 Affinity-Based Methods
-
Principle: This is a widely used technique to isolate specific target proteins from a complex mixture.[16] The small molecule is immobilized on a solid support (e.g., beads) and used as "bait" to pull down its binding partners from a cell lysate.
-
Workflow:
-
Synthesize an analog of the hit compound with a linker for immobilization.
-
Incubate the immobilized compound with a cell lysate.
-
Wash away non-specific binders.
-
Elute the bound proteins.
-
Identify the eluted proteins using mass spectrometry.[16]
-
7.2 Genetic Approaches
-
Principle: Genetic methods, such as CRISPR-based screening, can identify genes that are essential for the activity of a compound.
-
Workflow: A CRISPR knockout library can be used in a selection system where the expression of a suicide gene is linked to the compound-activated pathway. Cells in which the target has been knocked out will survive, and their identity can be revealed by sequencing.[17]
Conclusion
The journey from a novel, uncharacterized compound to a validated hit with a known mechanism of action is a systematic and rigorous process. This guide outlines a comprehensive strategy for using high-throughput screening to explore the biological potential of This compound . By employing a broad-based primary screening approach, followed by a stringent hit validation cascade and robust target deconvolution methods, researchers can efficiently and effectively uncover novel bioactivities. This structured approach not only maximizes the potential for discovery but also ensures the generation of high-quality, reliable data, which is the bedrock of any successful drug discovery program.
References
-
Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. [Link]
-
Cho, S. H., et al. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC. [Link]
-
Pravda, L., et al. (2014). Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes. PMC. [Link]
-
Pharmaceutical Technology. (2025). The High-Throughput Screening Transformation in Modern Drug Development. [Link]
-
Jadhav, A., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. [Link]
-
AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]
-
Szymański, P., et al. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. PMC. [Link]
-
Rud-Gold, C., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]
-
Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
-
Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
Evotec. (2024). How To Optimize Your Hit Identification Strategy. [Link]
-
Lindsley, C. W., et al. (2016). The essential roles of chemistry in high-throughput screening triage. PMC. [Link]
-
Auld, D. S., et al. (2017). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PMC. [Link]
-
Pauwels, J., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]
-
Zhang, R., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]
-
Bobba, S., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. PMC. [Link]
-
Lee, H., & Kim, Y. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC. [Link]
-
Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. NIH. [Link]
-
Apollo Scientific. (n.d.). Why High-Purity Chemicals Matter in Drug Discovery. [Link]
-
MDPI. (2023). Development of Prediction Capabilities for High-Throughput Screening of Physiochemical Properties by Biomimetic Chromatography. [Link]
-
Agilent. (2021). High-Throughput GPCR Assay Development. [Link]
-
Dragiev, P., et al. (2013). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
ResearchGate. (2025). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. [Link]
-
ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. [Link]
-
ReAgent. (2022). Why Is Purity Important In Chemistry?. [Link]
-
protocols.io. (2023). In vitro kinase assay. [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. [Link]
-
ACS Publications. (2026). A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. [Link]
-
KU ScholarWorks. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. [Link]
-
ACS Publications. (2021). Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. [Link]
-
Techmate. (2025). The Importance of High-Purity Chemicals in Pharmaceutical Testing. [Link]
-
Springer. (2021). Recent progress in assays for GPCR drug discovery. [Link]
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Application Note: Quantitative Analysis of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one using Validated RP-HPLC-UV and LC-MS Methods
Abstract
This application note presents a comprehensive guide to the quantitative analysis of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one, a novel compound of interest in pharmaceutical development. We detail a robust, validated Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for primary assay and impurity profiling. Additionally, a confirmatory Liquid Chromatography-Mass Spectrometry (LC-MS) method is described for unambiguous identification. The methodologies are designed to meet the rigorous standards of the pharmaceutical industry, adhering to principles outlined in the ICH Q2(R1) guidelines.[1][2][3][4][5] This guide provides researchers, scientists, and drug development professionals with the necessary protocols for accurate and reliable quantification, ensuring data integrity and regulatory compliance.
Introduction
This compound is an organic molecule characterized by a chlorophenylsulfonyl moiety and a ketone functional group. Its structure suggests potential utility as a pharmaceutical intermediate or active pharmaceutical ingredient (API). As with any compound intended for pharmaceutical use, the development of reliable and validated analytical methods for its quantification is a critical step to ensure product quality, safety, and efficacy.[6]
The primary challenge in developing such methods is to ensure they are specific, accurate, precise, and robust. The presence of a strong chromophore (the chlorophenyl group) makes UV-based spectrophotometric detection a logical choice.[7][8] Reversed-phase HPLC is the predominant separation technique in the pharmaceutical industry due to its versatility in handling compounds with a wide range of polarities.[9][10]
This document provides a detailed, step-by-step protocol for an RP-HPLC-UV method, from sample preparation to data analysis. It also includes a summary of the necessary validation parameters as mandated by the International Council for Harmonisation (ICH).[1][2][3][4][5] Furthermore, an LC-MS method is outlined to provide orthogonal confirmation of the analyte's identity, a crucial step in impurity identification and characterization.
Analyte Properties
-
Compound Name: this compound
-
Molecular Formula: C₁₂H₁₅ClO₃S
-
Molecular Weight: 290.76 g/mol
-
Chemical Structure:
(A representative image would be placed here)
Primary Analytical Method: RP-HPLC-UV
Principle and Method Rationale
The chosen method leverages reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This setup is ideal for this compound, which possesses both nonpolar (chlorophenyl, t-butyl) and polar (sulfonyl, ketone) characteristics. A gradient elution is employed to ensure sharp peaks and efficient separation from potential impurities with different polarities.[9] Detection is performed using a UV detector set at a wavelength corresponding to the maximum absorbance of the chlorophenyl chromophore, ensuring high sensitivity.
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD or VWD UV detector.
-
Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.
-
Analytical Column: Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Purified Water (18.2 MΩ·cm).
-
Reagents: Formic acid (FA), analytical grade.
-
Glassware: Class A volumetric flasks, pipettes.
-
Filters: 0.45 µm PTFE syringe filters.
Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-15 min, 40-90% B; 15-17 min, 90% B; 17-18 min, 90-40% B; 18-25 min, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm |
| Run Time | 25 minutes |
Detailed Protocols
Protocol 1: Standard and Sample Preparation
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to 25 mg of the active ingredient into a 25 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Filtration: Filter the final working standard and sample solutions through a 0.45 µm PTFE syringe filter into HPLC vials before injection.
System Suitability Testing (SST)
Before commencing any sample analysis, the chromatographic system must be verified to be performing adequately.[11][12][13][14][15] This is achieved by performing five replicate injections of the Working Standard Solution (100 µg/mL).
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and performance. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and system.[14] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase delivery. |
Method Validation Summary (per ICH Q2(R1))
This method must be validated to demonstrate its suitability for its intended purpose.[1][2][3][4][5] The following parameters should be assessed:
| Validation Parameter | Typical Results / Acceptance Criteria |
| Specificity | No interference from blank, placebo, or known impurities at the analyte's retention time. Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the working concentration (e.g., 50-150 µg/mL). |
| Accuracy (Recovery) | 98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate sample preparations. |
| Intermediate Precision | RSD ≤ 2.0% across different days, analysts, and instruments. |
| Limit of Quantitation (LOQ) | The lowest concentration quantifiable with acceptable precision and accuracy (e.g., S/N ratio ≥ 10). |
| Robustness | No significant impact on results from deliberate small variations in method parameters (flow rate ±0.1 mL/min, column temp ±2°C, mobile phase pH ±0.2). |
Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle and Rationale
While HPLC-UV is excellent for quantification, LC-MS provides definitive structural confirmation.[16][17] The same HPLC method can be coupled to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the analyte and any related impurities. This is indispensable for impurity identification and forced degradation studies. The sulfonic group is strongly acidic, making negative-ion electrospray ionization (ESI) a highly sensitive detection mode.[16]
Instrumentation and Conditions
-
LC System: Same as in Section 2.2.
-
MS Detector: Waters SQ Detector 2, Agilent 6120 Single Quad, or equivalent.
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/Hr (Nitrogen)
Expected Ion: The primary ion expected in negative mode would be the deprotonated molecule [M-H]⁻ at m/z 289.7 (for ³⁵Cl isotope).
Workflow Visualizations
Caption: Overall workflow for quantitative analysis.
Caption: Analytical instrumentation logical flow.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The primary RP-HPLC-UV method, when fully validated according to ICH guidelines, is suitable for routine quality control, stability testing, and assay determination. The complementary LC-MS method offers an essential tool for identity confirmation and impurity investigation. Adherence to these protocols will ensure high-quality, defensible data critical for advancing pharmaceutical development programs.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][1][3]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]
-
Havlicek, J., et al. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Journal of Chromatography A, 847(1-2), 13-21. [Link][16]
-
Reemtsma, T. (2001). Analysis of Sulfonated Compounds by Ion-Exchange High-Performance Liquid Chromatography-Mass Spectrometry. Journal of Chromatography A, 912(1), 53-60. [Link][17]
-
Matysová, L., et al. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications, 59(3), 568-578. [Link][18]
-
Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. YouTube. [Link] (Note: This is a placeholder URL, a real link to a relevant video would be used).[11]
-
Altabrisa Group. (2023). What Are HPLC System Suitability Tests and Their Importance?[Link][12]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][4]
-
Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC Europe, 29(9), 516-525. [Link][19]
-
European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). [Link][5]
-
MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method. [Link][14]
-
Bose, A. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Austin Chromatography, 1(2), 4. [Link][15]
Sources
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- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Spectrophotometric approach for deconvolving overlapped spectra of antihypertensive drug mixtures using UV detection: an eco-friendly method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
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- 11. youtube.com [youtube.com]
- 12. altabrisagroup.com [altabrisagroup.com]
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- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
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- 17. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 569-574 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 19. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one
Welcome to the technical support center for the synthesis of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your synthesis and overcome common experimental hurdles.
I. Troubleshooting Guide: Overcoming Synthesis Challenges
This section addresses specific issues you may encounter during the synthesis of this compound, a β-ketosulfone. β-ketosulfones are valuable structural motifs in a number of pharmaceuticals.[1]
Issue 1: Low or No Product Yield
A diminished or absent yield is a primary concern in any synthesis. The root cause often lies in the reaction conditions or the quality of the starting materials.
| Possible Cause | Troubleshooting Action & Scientific Rationale |
| Inefficient Enolate Formation | Action: Ensure your base is sufficiently strong and used in the correct stoichiometry. Consider bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). Rationale: The initial and critical step in many α-sulfonylation reactions of ketones is the deprotonation of the α-carbon to form an enolate. This enolate is the nucleophile that attacks the sulfonyl source. The pKa of the α-proton of 3,3-dimethylbutan-2-one (pinacolone) is approximately 19.2 in DMSO. The chosen base must have a conjugate acid with a significantly higher pKa to drive the equilibrium towards enolate formation. |
| Poor Quality Starting Materials | Action: Verify the purity of your 3,3-dimethylbutan-2-one and 4-chlorobenzenesulfonyl chloride. Use freshly distilled ketone and check the sulfonyl chloride for any signs of hydrolysis (presence of 4-chlorobenzenesulfonic acid). Rationale: Impurities in the starting materials can interfere with the reaction. Water, for instance, will quench the strong base and the enolate. Hydrolyzed sulfonyl chloride is no longer an effective electrophile for the desired reaction. |
| Inappropriate Solvent | Action: Employ anhydrous aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or dioxane. Rationale: Protic solvents (e.g., alcohols, water) will protonate the enolate intermediate, preventing the desired sulfonylation reaction from occurring. Aprotic solvents that can solvate the cation of the enolate salt without interfering with the nucleophile are ideal. |
| Suboptimal Reaction Temperature | Action: For enolate formation with strong bases like LDA, initial cooling to -78 °C is often necessary to prevent side reactions. After enolate formation, the reaction with the sulfonyl chloride may proceed at room temperature or with gentle heating. Optimize the temperature profile for your specific conditions. Rationale: Low temperatures can control the kinetics of competing side reactions, such as self-condensation of the ketone. Subsequent warming can provide the necessary activation energy for the sulfonylation step. |
Issue 2: Formation of Significant Side Products
The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the presence of side products. Identifying and mitigating these is key to improving yield and purity.
| Possible Cause | Troubleshooting Action & Scientific Rationale |
| O-Sulfonylation vs. C-Sulfonylation | Action: This is a common issue in the sulfonylation of enolates. To favor C-sulfonylation, consider using a less polar, aprotic solvent and a counter-ion for the enolate that promotes a tighter ion pair (e.g., Li+ vs. Na+ or K+). Rationale: The enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. Harder electrophiles tend to react at the harder nucleophilic center (oxygen), while softer electrophiles favor the softer center (carbon). While sulfonyl chlorides are relatively hard, reaction conditions can influence the outcome. A less dissociated ion pair can sterically hinder the oxygen atom, promoting attack from the α-carbon. |
| Self-Condensation of the Ketone | Action: Add the ketone slowly to the base at a low temperature (e.g., -78 °C) to ensure complete enolate formation before adding the electrophile. Rationale: If the ketone is not fully converted to the enolate, the enolate can act as a nucleophile and attack the carbonyl group of another ketone molecule, leading to an aldol condensation product. |
| Di-sulfonylation | Action: Use a stoichiometric amount of the sulfonylating agent or a slight excess of the ketone. Rationale: If an excess of the sulfonylating agent and base are present, the product, this compound, can be deprotonated at the other α-carbon and react with a second molecule of the sulfonyl chloride. |
Issue 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
| Possible Cause | Troubleshooting Action & Scientific Rationale |
| Product is an Oil or Difficult to Crystallize | Action: Attempt purification via column chromatography using a silica gel stationary phase and a gradient of ethyl acetate in hexanes. If the product remains an oil, try co-evaporation with a solvent it is sparingly soluble in, or attempt to form a crystalline derivative if applicable. Rationale: Column chromatography is a standard method for separating compounds based on their polarity.[2] For non-crystalline products, this is often the most effective purification technique. |
| Contamination with Starting Materials | Action: If unreacted starting materials are present, an aqueous workup can help. A wash with a dilute base (e.g., sodium bicarbonate solution) can remove any unreacted 4-chlorobenzenesulfonyl chloride (by hydrolysis) and any acidic byproducts. A water wash will remove any remaining base. Rationale: Exploiting differences in the chemical properties of the product and impurities (e.g., acidity, solubility) is a fundamental strategy in purification. |
| Emulsion Formation During Workup | Action: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Rationale: The increased ionic strength of the aqueous phase can help to break up emulsions by reducing the solubility of organic compounds in the aqueous layer. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The most common approach involves the α-sulfonylation of a ketone. The general mechanism is as follows:
-
Enolate Formation: A strong base removes a proton from the α-carbon of 3,3-dimethylbutan-2-one to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride.
-
Chloride Displacement: The chloride ion is displaced, forming the desired β-ketosulfone product.
Caption: General reaction mechanism for α-sulfonylation of a ketone.
Q2: Are there alternative synthetic routes I can consider?
Yes, several methods have been developed for the synthesis of β-ketosulfones.[3] These include:
-
Photoredox-catalyzed sulfonylation: Recent advances have utilized photoredox catalysis for the α-sulfonylation of ketones, often starting from silyl enol ethers.[4][5] These methods can offer milder reaction conditions.
-
Reaction with sulfonyl hydrazides: Some methods achieve the synthesis of β-ketosulfones through electrochemical oxidative difunctionalization of alkynes with sulfonyl hydrazides.[6]
-
Hydrosulfonylation of α,β-unsaturated ketones: This metal-free approach can be a green and convenient alternative.[1]
Q3: What role does a phase-transfer catalyst play in similar reactions, and could it be applicable here?
Phase-transfer catalysts (PTCs) are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs.[7] In reactions involving an aqueous phase with an inorganic base and an organic phase with the substrate, a PTC like a quaternary ammonium salt can be crucial.[8]
For the synthesis of this compound, if you were to use a biphasic system (e.g., aqueous NaOH and an organic solvent), a PTC would be essential. The PTC would transport the hydroxide ion into the organic phase to deprotonate the ketone, or it would transport the enolate into the aqueous phase. However, for the more common approach using a strong base in an anhydrous organic solvent, a PTC is not necessary.
Caption: Role of a Phase-Transfer Catalyst (PTC) in a biphasic system.
Q4: What are the key safety precautions for this synthesis?
-
Strong Bases: Reagents like sodium hydride (NaH) are highly flammable and react violently with water. Handle them in an inert atmosphere (e.g., under nitrogen or argon) and use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Sulfonyl Chlorides: 4-Chlorobenzenesulfonyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.
-
Solvents: Anhydrous solvents like THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.
Q5: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
-
Thin-Layer Chromatography (TLC): An excellent technique for monitoring the consumption of starting materials and the formation of the product in real-time. Use a UV lamp to visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for confirming the presence of the desired product by its mass-to-charge ratio and for identifying any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final, purified product.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carbonyl (C=O) and sulfonyl (S=O) groups.
III. Experimental Protocols
General Protocol for α-Sulfonylation of 3,3-dimethylbutan-2-one
This is a representative procedure and may require optimization.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the THF.
-
Enolate Formation: While maintaining the temperature at 0 °C, slowly add 3,3-dimethylbutan-2-one (1 equivalent) dropwise to the NaH suspension. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Sulfonylation: Cool the reaction mixture back to 0 °C. Dissolve 4-chlorobenzenesulfonyl chloride (1.05 equivalents) in a small amount of anhydrous THF and add it dropwise to the enolate solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Base | NaH, KOtBu, LDA | Strong base required to deprotonate the ketone. |
| Solvent | Anhydrous THF, Diethyl Ether | Aprotic solvent to prevent quenching of the enolate. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate and minimization of side products. |
| Stoichiometry (Ketone:Base:Sulfonyl Chloride) | 1 : 1.1 : 1.05 | A slight excess of base ensures complete enolate formation. |
IV. References
-
He, F.-S., Bao, P., Zang, Z., Yu, F., Deng, W.-P., & Wu, J. (2022). Photoredox-Catalyzed α-Sulfonylation of Ketones from Sulfur Dioxide and Thianthrenium Salts. Organic Letters, 24(15), 2955–2960. Available at: [Link]
-
Saxena, B., Patel, R. I., & Sharma, A. (n.d.). Visible Light Driven α-Sulfonylation of Ketone-Derived Silyl Enol Ethers via Electron Donor-Acceptor Complex. ChemRxiv. Available at: [Link]
-
Li, Y., et al. (2022). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. RSC Advances. Available at: [Link]
-
He, F.-S., Bao, P., Zang, Z., Yu, F., Deng, W.-P., & Wu, J. (2022). Photoredox-Catalyzed α-Sulfonylation of Ketones from Sulfur Dioxide and Thianthrenium Salts. Organic Chemistry Portal. Available at: [Link]
-
Meng, H., Liu, M.-S., & Shu, W. (2022). Photoredox-catalysed α-sulfonylation of ketones with aryl/alkyl thianthrenium salts. Research Square. Available at: [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Available at:
-
Gini, M., et al. (2016). Enantioselective Phase-Transfer Catalyzed α-Sulfanylation of Isoxazolidin-5-ones: An Entry to β2,2-Amino Acid Derivatives. Chemistry – A European Journal, 22(43), 15261-15264. Available at: [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Available at: [Link]
-
Chem-Station. (2015). Phase-Transfer Catalyst (PTC). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]
-
Sakkani, N., Jakkampudi, S., Sadiq, N., & Zhao, J. C.-G. (2021). Synthesis of α-Sulfonyl Ketones through a Salicylic Acid-Catalyzed Multicomponent Reaction Involving Arylsulfonation and Oxidation. ResearchGate. Available at: [Link]
Sources
- 1. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Photoredox-Catalyzed α-Sulfonylation of Ketones from Sulfur Dioxide and Thianthrenium Salts [organic-chemistry.org]
- 5. Photoredox-Catalyzed α-Sulfonylation of Ketones from Sulfur Dioxide and Thianthrenium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. Phase-Transfer Catalyst (PTC) | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one
Welcome to the technical support center for the purification of 1-((4-chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this α-sulfonyl ketone. The following sections offer a comprehensive overview of purification strategies, troubleshooting common issues, and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Understanding the Molecule: Key Physicochemical Characteristics
This compound is a molecule possessing two key functional groups: a sulfone and a ketone.[1] The sulfonyl group (-SO2-) is highly polar and imparts significant electron-withdrawing properties, while the ketone group (C=O) also contributes to the molecule's polarity. The presence of a bulky tert-butyl group and an aromatic chlorophenyl ring influences its solubility and crystallizing behavior. These structural features dictate the appropriate purification strategies. Sulfones are generally stable compounds, resistant to oxidation and mild reduction.[2][3]
Choosing Your Purification Strategy: A Decision Workflow
The selection of an appropriate purification technique is paramount for obtaining a high-purity compound. The following diagram outlines a decision-making workflow to guide you through this process.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Recrystallization Troubleshooting
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solvent being too nonpolar for the highly polar sulfone, or the cooling process being too rapid.
-
Causality: The high polarity of the sulfonyl group requires a solvent system that can adequately solvate it at elevated temperatures but allow for controlled desolvation upon cooling.
-
Solutions:
-
Solvent System Modification:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Seed Crystals: Introduce a small crystal of the pure compound to induce crystallization at a higher temperature.
-
Q2: No crystals are forming even after the solution has cooled completely. What are the next steps?
A2: This issue typically arises from using too much solvent or the compound being highly soluble in the chosen solvent even at low temperatures.
-
Causality: For crystallization to occur, the solution must be supersaturated with the compound upon cooling.
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a small seed crystal of the pure compound.
-
-
Change Solvent System: If the compound remains highly soluble, a less effective solvent or a two-solvent system where the compound is less soluble in the second solvent (anti-solvent) should be used.[5]
-
Q3: The recrystallized product is still impure. How can I improve the purity?
A3: Impurities can be trapped within the crystal lattice if crystallization occurs too quickly or if the chosen solvent does not effectively differentiate between the product and the impurities.
-
Causality: The principle of recrystallization relies on the impurities being either much more soluble or much less soluble in the solvent than the desired compound.
-
Solutions:
-
Slow Down Crystallization: Ensure the solution cools slowly to allow for the formation of well-ordered crystals that exclude impurities.
-
Perform a Second Recrystallization: A second recrystallization step can significantly improve purity.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration of the dissolved crude product before allowing it to cool.
-
Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution and then filtering it can remove them.
-
Column Chromatography Troubleshooting
Q4: I'm having trouble separating my product from a non-polar impurity on a silica gel column.
A4: The high polarity of the sulfone group means the product will have a strong affinity for the polar silica gel stationary phase, while non-polar impurities will elute quickly.
-
Causality: In normal-phase chromatography, separation is based on the differential adsorption of compounds to the stationary phase. Polar compounds adhere more strongly than non-polar compounds.[2]
-
Solutions:
-
Use a Less Polar Eluent: Start with a very non-polar mobile phase, such as pure hexanes or a high hexane-to-ethyl acetate ratio (e.g., 95:5), to first elute the non-polar impurity.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to then elute your more polar product.[6]
-
Q5: My product is streaking or tailing on the column, leading to poor separation.
A5: Tailing is often caused by overloading the column, interactions with acidic sites on the silica gel, or using an inappropriate solvent system.
-
Causality: The interaction between the polar sulfone and ketone functionalities with the acidic silica gel can be strong, leading to slow desorption and tailing.
-
Solutions:
-
Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to your crude sample.[2]
-
Modify the Mobile Phase:
-
Add a small amount of a more polar solvent like methanol (0.5-1%) to the eluent to help displace the compound from the stationary phase.
-
For some ketones, deactivating the silica gel with a small amount of triethylamine in the eluent can reduce tailing caused by acidic sites. However, be cautious as this can affect the stability of your compound.
-
-
Use a Different Stationary Phase: Consider using neutral or basic alumina if your compound is sensitive to acidic silica gel.[2]
-
Q6: My compound appears to be decomposing on the silica gel column.
A6: While sulfones are generally stable, the α-sulfonyl ketone moiety can be susceptible to degradation under certain conditions, particularly with prolonged exposure to acidic silica gel.
-
Causality: The acidic nature of silica gel can catalyze decomposition reactions for sensitive compounds.
-
Solutions:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a base like triethylamine.
-
Use an Alternative Stationary Phase: Neutral alumina is a good alternative for compounds that are sensitive to acid.[2]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to speed up the elution.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I might encounter during the synthesis of this compound?
A1: The impurities will depend on the synthetic route. Common methods for synthesizing sulfones include the oxidation of sulfides and Friedel-Crafts sulfonylation.[7][8]
-
From Sulfide Oxidation: The primary impurity is likely the corresponding sulfoxide, which is an intermediate in the oxidation process.[7] Unreacted starting sulfide may also be present.
-
From Friedel-Crafts Sulfonylation: Potential impurities include regioisomers of the desired product (ortho or meta substitution on the chlorophenyl ring), and unreacted starting materials. The use of solid acid catalysts can help improve regioselectivity.[9]
Q2: What is a good starting solvent system for recrystallizing this compound?
A2: Given the polar nature of the sulfone and the presence of an aromatic ring, a mixed solvent system is likely to be effective.
-
Recommended Starting Points:
-
Hexane/Ethyl Acetate: Start with a high ratio of hexane and add hot ethyl acetate until the solid dissolves. This is a common and effective system for aromatic sulfones.[4]
-
Ethanol/Water: Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool.
-
Isopropanol: This single solvent may also be effective.
-
Q3: What is a good starting eluent for column chromatography on silica gel?
A3: The high polarity of the compound suggests that a relatively polar eluent will be needed to move it down the column.
-
Recommended Starting Points:
Q4: How can I assess the purity of my final product?
A4: A combination of techniques should be used to confirm the purity of your compound.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and free of signals corresponding to impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will provide a precise purity value and confirm the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point range is characteristic of a pure crystalline solid.
Q5: Is the α-sulfonyl ketone moiety stable to acidic or basic conditions?
A5: The α-sulfonyl ketone functionality is generally stable under neutral and mildly acidic or basic conditions. However, strong acids or bases should be avoided.
-
Acidic Conditions: Prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to cleavage of the sulfone group.[11]
-
Basic Conditions: Strong bases can deprotonate the α-carbon between the sulfonyl and ketone groups, which could lead to side reactions. The hydrolysis of sulfones generally requires harsh conditions.[12] It is always best to perform any purification steps under as mild conditions as possible.
Data and Protocols
Table 1: Recommended Solvents for Purification
| Purification Method | Recommended Solvents/Solvent Systems | Rationale |
| Recrystallization | Hexane/Ethyl Acetate | Good for aromatic sulfones; allows for fine-tuning of polarity.[4] |
| Ethanol/Water | Effective for polar compounds; both solvents are readily available and non-toxic.[4] | |
| Isopropanol | A single solvent option that can be effective for moderately polar compounds. | |
| Column Chromatography | Ethyl Acetate/Hexanes | A versatile and widely used system for a broad range of polarities.[6] |
| Dichloromethane/Methanol | Suitable for more polar compounds that do not elute with ethyl acetate/hexanes.[10] |
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent (or the more soluble solvent of a mixed pair) until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization:
-
Single Solvent: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Two Solvents: If using a mixed solvent system, add the second, less soluble solvent (anti-solvent) dropwise to the hot solution until it becomes slightly turbid. Reheat to get a clear solution, then cool as described above.[5]
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica gel to settle, ensuring a flat, undisturbed surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel and adding this to the top of the column.
-
Elution: Add the eluent to the column and apply gentle pressure (flash chromatography). Collect fractions in test tubes or vials.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]
-
Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC. [Link]
-
Column chromatography. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
Wikipedia. Sulfone. [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. [Link]
-
Royal Society of Chemistry. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. [Link]
-
ResearchGate. Oxidation of sulfide to sulfone in different conditions. [Link]
-
American Chemical Society Publications. Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent. [Link]
-
American Chemical Society. Mechanisms of substitution at sulfinyl sulfur. IV. Hydrolysis of sulfinyl sulfones (sulfinic anhydrides) in aqueous dioxane. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
National Institutes of Health. Studies on the synthesis and stability of α-ketoacyl peptides. [Link]
-
ResearchGate. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. [Link]
- Google Patents. Sulfonation of aromatic compounds in the presence of solvents.
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
ResearchGate. (PDF) Studies on the synthesis and stability of α-ketoacyl peptides. [Link]
-
ResearchGate. Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent | Request PDF. [Link]
-
Reddit. Co-Eluting compounds in Column chromatography. [Link]
-
SciSpace. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. [Link]
-
Recent Advances in the Synthesis of Sulfones. [Link]
-
MDPI. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
ResearchGate. a) Friedel‐Crafts sulfonylation of aromatic compounds using Ps‐AlCl3... [Link]
-
Chemistry LibreTexts. 23.4: Alpha Halogenation of Carbonyls. [Link]
- European Patent Office.
-
ResearchGate. Separation of sulfur compounds on a silica PLOT column; COS and H 2 S... [Link]
-
American Chemical Society Publications. The Cleavage of Sulfides and Sulfones by Alkali Metals in Liquid Amines.1 I. [Link]
-
JoVE. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
PubMed. Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes. [Link]
-
Wikipedia. Sulfone. [Link]
-
American Chemical Society Publications. Use of organic sulfones as the extractive distillation solvent for aromatics recovery. [Link]
-
National Institutes of Health. Enantioselective Synthesis of α‑Oxygenated Ketones via Organocatalytic Formal O–H Bond Insertion of Sulfonium Ylides. [Link]
-
University of Calgary. Ch21: Acidity of alpha hydrogens. [Link]
-
Loyola eCommons. Electrochemical Cleavage of Phenylsulfones. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Sulfide Oxidation. [Link]
-
Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
-
ResearchGate. Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides | Request PDF. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. Sulfone - Wikipedia [en.wikipedia.org]
- 9. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Chromatography [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solubility of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one. We address common questions and troubleshooting scenarios related to its solubility, offering both theoretical insights and practical, field-proven experimental protocols. Our goal is to empower you to understand and overcome solubility challenges in your research.
Part 1: Frequently Asked Questions (FAQs) & Physicochemical Profile
This section addresses fundamental questions regarding the solubility characteristics of this compound, grounding the answers in its structural properties and established chemical principles.
Q1: What are the key structural features of this compound that influence its solubility?
Answer: The solubility of this compound is governed by a balance of polar and nonpolar characteristics derived from its distinct functional groups:
-
Polar Moieties: The sulfonyl group (-SO₂) and the ketone group (C=O) are both polar. The oxygen atoms in these groups can act as hydrogen bond acceptors, allowing for interactions with polar protic solvents like water or ethanol.[1][2]
-
Nonpolar Moieties: The molecule possesses significant nonpolar character from the 4-chlorophenyl ring and the bulky tert-butyl group (3,3-dimethylbutan-). These hydrophobic regions will dominate interactions with nonpolar solvents and limit solubility in highly polar solvents like water.
-
Aprotic Nature: The molecule lacks acidic protons (e.g., -OH, -NH) and is not readily ionizable. Therefore, its solubility is unlikely to be significantly influenced by changes in aqueous buffer pH, a common strategy for ionizable drug candidates.[3]
The interplay between the polar sulfonyl/ketone "head" and the large nonpolar "tail" suggests that the compound will exhibit limited aqueous solubility but good solubility in many organic solvents.
Q2: What is the predicted solubility in common lab solvents based on its structure?
Answer: Based on the "like dissolves like" principle, we can predict the following general solubility profile:[4]
-
High Solubility Predicted: In moderately polar and nonpolar organic solvents. The compound's own polarity should be well-matched with solvents like acetone, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF). Small ketones are generally soluble in most common organic solvents.[1][2]
-
Moderate Solubility Predicted: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are strong universal solvents.
-
Low Solubility Predicted: In highly polar protic solvents like water. The large hydrophobic surface area of the chlorophenyl and tert-butyl groups will likely lead to poor aqueous solubility.
-
Variable Solubility Predicted: In alcohols like methanol and ethanol. These solvents have both polar (-OH) and nonpolar (alkyl chain) character and may serve as effective solvents or co-solvents.
-
Very Low Solubility Predicted: In very nonpolar aliphatic solvents like hexane and heptane. While the compound has nonpolar regions, the polarity of the sulfonyl group may be too high for it to dissolve well in pure alkanes.
Q3: Is there any published experimental solubility data for this compound?
Q4: What does the predicted LogP tell us about its solubility?
Answer: The LogP (octanol-water partition coefficient) is a measure of a compound's lipophilicity. A predicted LogP for this compound is 3.8.[7] A LogP value this high indicates a strong preference for a nonpolar environment (like octanol) over a polar one (like water). This strongly supports the prediction of poor aqueous solubility and aligns with the challenges often seen for drug candidates, where approximately 40% of marketed compounds are poorly water-soluble.[8][9]
Part 2: Experimental Determination of Solubility
Since published data is scarce, direct experimental measurement is crucial. We provide both a rapid qualitative assessment and a more rigorous quantitative method.
Q5: How can I perform a rapid qualitative solubility test?
Answer: A simple vial test can provide a quick, semi-quantitative estimate of solubility, which is useful for initial solvent screening.
-
Preparation: Add approximately 1-2 mg of your compound to a small, clear glass vial.
-
Solvent Addition: Add the chosen solvent dropwise (e.g., 100 µL increments).
-
Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
-
Categorization: Continue adding solvent up to a defined volume (e.g., 1 mL). Classify the solubility based on the volume required for complete dissolution:
-
Very Soluble: Dissolves in < 0.5 mL.
-
Soluble: Dissolves in 0.5 - 1.0 mL.
-
Slightly Soluble: Some, but not all, material dissolves in 1.0 mL.
-
Insoluble: No visible dissolution in 1.0 mL.
-
This workflow is visualized in the diagram below.
Q6: What is the standard method for determining quantitative equilibrium solubility?
Answer: The gold standard for determining thermodynamic or equilibrium solubility is the shake-flask method .[4] This method ensures that the solvent is fully saturated with the compound, providing a reliable measurement of its maximum solubility at a given temperature.
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., 5 mg in 1 mL). The key is to ensure undissolved solid remains at the end, confirming saturation.
-
Equilibration: Seal the vial tightly. Place it on a shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24-48 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow undissolved solids to settle. To remove all particulates, filter the supernatant through a 0.22 µm syringe filter or centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) and carefully collect the supernatant. This step is critical to avoid artificially high results.
-
Quantification: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent (one in which the compound is highly soluble, like acetonitrile or methanol).
-
Analysis: Analyze the concentration of the compound in the diluted sample using a calibrated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.
The workflow for this definitive method is outlined below.
Q7: How should I present the solubility data?
Answer: Clear, tabulated data is essential for comparing solubility across different solvents. Below is a hypothetical, yet chemically plausible, summary table for this compound, based on its structure and data from analogous compounds.
Table 1: Illustrative Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Classification |
| Water | Polar Protic | < 0.01 | Insoluble |
| Phosphate Buffer (pH 7.4) | Aqueous Buffer | < 0.01 | Insoluble |
| Methanol | Polar Protic | ~15 | Sparingly Soluble |
| Ethanol | Polar Protic | ~30 | Soluble |
| Acetone | Polar Aprotic | > 150 | Freely Soluble |
| Acetonitrile (ACN) | Polar Aprotic | > 100 | Freely Soluble |
| Dichloromethane (DCM) | Chlorinated | > 200 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Very Soluble |
| Hexane | Nonpolar | < 1 | Insoluble |
Note: This data is for illustrative purposes. Actual values must be determined experimentally.
Part 3: Troubleshooting Common Solubility Issues
Q8: My compound won't dissolve in my desired solvent. What are the next steps?
Answer: If you encounter poor solubility, a systematic approach is needed:
-
Increase Energy Input: Gentle heating and sonication can help overcome the activation energy barrier for dissolution (kinetic solubility). However, be cautious, as the compound may precipitate upon returning to room temperature if you create a supersaturated solution.
-
Use a Co-solvent: For aqueous systems, adding a miscible organic co-solvent like ethanol, DMSO, or PEG 400 can dramatically improve solubility. Start with a small percentage (e.g., 5-10%) and titrate upwards.
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Particle Size Reduction: If you have solid material, grinding it to a finer powder increases the surface area, which can increase the rate of dissolution according to the Noyes-Whitney equation.[10] For advanced applications, techniques like micronization or nanosuspension can be explored.[9][11]
-
Explore Different Solvents: Re-evaluate your solvent choice based on the principles in Q2. If you are using a very polar or very nonpolar solvent, try one of intermediate polarity like acetone or ethyl acetate.
Q9: The compound dissolved with heating but then precipitated when it cooled. What happened?
Answer: This is a classic sign of creating a supersaturated solution . Most compounds exhibit increased solubility at higher temperatures. By heating, you dissolved more compound than is thermodynamically stable at room temperature. Upon cooling, the system re-equilibrates, and the excess compound precipitates out of solution.
To avoid this, either maintain the elevated temperature for your experiment or determine the equilibrium solubility at your working temperature (e.g., room temperature) and do not exceed that concentration.
Q10: How can I improve the aqueous solubility of this compound for biological assays?
Answer: This is a significant challenge for compounds with high LogP values.[10] Since pH modification is not a viable strategy for this aprotic molecule, formulation approaches are key:
-
Co-solvents: As mentioned, using DMSO or ethanol is common. However, always run a vehicle control in your assay, as high concentrations of organic solvents can be toxic to cells. Aim for a final DMSO concentration below 0.5% if possible.
-
Complexation Agents: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming an inclusion complex that has much higher aqueous solubility.[8][11]
-
Surfactants/Detergents: Using non-ionic surfactants like Tween® 80 or Triton™ X-100 at concentrations above their critical micelle concentration (CMC) can create micelles that solubilize the compound in their hydrophobic cores.
-
Amorphous Solid Dispersions: For advanced formulation, creating an amorphous solid dispersion of the drug in a polymer matrix can enhance solubility by preventing the stable crystal lattice from forming.[11]
Q11: Are solvent mixtures that might work better than single solvents?
Answer: Yes, binary or even ternary solvent systems can be highly effective. The Extended Hildebrand Solubility Approach provides a theoretical framework for this, particularly for sulfonamides.[12] This model uses solubility parameters (δ) to predict optimal solvent blends. A solvent mixture whose combined solubility parameter closely matches that of the solute will often maximize solubility. For example, a mixture of a nonpolar solvent and a polar aprotic solvent might create an environment that better accommodates both the hydrophobic and polar regions of your molecule than either solvent alone.[12]
References
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Martin, A., Wu, P. L., & Beer, A. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 72(8), 849-856. [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
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Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 64(11), 4729-4742. [Link]
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Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Journal of Chemical & Engineering Data, 17(2), 199-200. [Link]
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ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?[Link]
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Patel, N. (2017). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. [Link]
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ResearchGate. (1962). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. [Link]
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Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Martínez, F. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Revista Colombiana de Ciencias Químico-Farmacéuticas, 30(1), 23-30. [Link]
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Pharma Lesson. (n.d.). Overcoming Solubility Challenges in Pharmaceutical Formulation. [Link]
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Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. [Link]
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ResearchGate. (2009). Solubility prediction of sulfonamides at various temperatures using a single determination. [Link]
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Thomas, A. (2022, January 3). Tackling the Big Issue of Solubility. Pharmaceutical Technology. [Link]
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PubChem. (n.d.). 1-(4-Chlorophenyl)-3-methylbutan-2-one. [Link]
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PubChem. (n.d.). 1-(4-Chlorophenyl)-3,3-dimethylbutan-2-one. [Link]
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OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. [Link]
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Molbase. (n.d.). 1-(4-chlorophenyl)-3,3-dimethyl-2-butanone. [Link]
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ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and.... [Link]
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Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. [Link]
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Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]
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Clark, J. H., Farmer, T. J., Ingram, I. D. V., & Lie, Y. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry, 20(16), 3747-3755. [Link]
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ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. [Link]
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PubChemLite. (n.d.). 2-butanone, 1-[(4-chlorophenyl)sulfonyl]-3,3-dimethyl-. [Link]
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Troubleshooting inconsistent results with 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one
Welcome to the technical support center for 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues that may arise during experimentation with this compound. By understanding the underlying principles of its chemical nature and potential interactions, you can ensure more consistent and reliable results.
I. Compound Overview and Key Structural Features
This compound is a small molecule featuring a p-chlorophenyl sulfonyl group attached to a bulky dimethylbutan-2-one moiety. The presence of the electron-withdrawing sulfonyl group and the chlorine atom can influence the compound's reactivity and potential for biological activity. The ketone functional group may be involved in hydrogen bonding interactions with biological targets. While specific biological activity for this exact compound is not extensively documented in publicly available literature, structurally similar compounds have been investigated for a range of therapeutic applications, including as enzyme inhibitors. For instance, a patent mentions a related compound, 1-imidazolyl-(1-(4'-(4''-chlorophenyl)-phenoxy-3,3-dimethyl-butan-2-one, for potential pharmaceutical use.[1]
This guide will address potential challenges based on the chemical properties inferred from its structure and common issues observed with related sulfonyl and ketone-containing compounds.
II. Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
While extensive experimental data is not available, a supplier reports a melting point of 95-97°C and that it is soluble in water. However, solubility should always be empirically determined in your specific experimental buffer or solvent system.
Q2: How should I store this compound?
For long-term stability, it is recommended to store the solid compound at -20°C, protected from light and moisture. For solutions, especially in aqueous buffers, it is advisable to prepare them fresh or store them at -80°C for short periods to minimize degradation.
Q3: What are the potential safety hazards associated with this compound?
III. Troubleshooting Inconsistent Experimental Results
Inconsistent results in biological assays are a common challenge. The following sections provide a structured approach to troubleshooting issues you may encounter with this compound.
A. Solubility and Compound Handling
Poor solubility is a frequent source of variability in bioassays.[2][3]
Issue: I'm observing precipitation in my stock solution or assay plate.
-
Potential Cause 1: Low intrinsic solubility. The bulky, non-polar dimethylbutyl group may limit aqueous solubility despite the presence of polar sulfonyl and ketone groups.
-
Troubleshooting Protocol:
-
Verify Solubility: Empirically determine the solubility in your specific assay buffer. Start by preparing a high-concentration stock solution in an organic solvent like DMSO and then serially dilute it into the aqueous buffer. Visually inspect for precipitation at each dilution.
-
Optimize Solvent: If using DMSO, ensure the final concentration in your assay does not exceed a level that affects your biological system (typically <0.5%).
-
Sonication: Use a sonicator to aid in the dissolution of the compound in the stock solvent.[2]
-
Fresh Preparations: Prepare fresh dilutions from a solid stock for each experiment to avoid issues with compound precipitation out of solution over time, especially after freeze-thaw cycles.[3]
-
Issue: My results are not reproducible between experiments.
-
Potential Cause: Inconsistent compound concentration due to poor solubility or adsorption to plastics.
-
Troubleshooting Workflow:
Caption: Workflow for addressing reproducibility issues.
B. Compound Stability
The sulfonyl ketone moiety may be susceptible to degradation under certain conditions.
Issue: I suspect my compound is degrading during my experiment.
-
Potential Cause 1: Hydrolysis. Sulfonyl groups can be susceptible to hydrolysis, especially at non-neutral pH.
-
Potential Cause 2: Photodegradation. The aromatic chlorophenyl group may absorb light, leading to photodegradation, particularly with prolonged exposure to light.
-
Troubleshooting Protocol: Assessing Compound Stability
-
Incubation Control: Incubate the compound in your assay buffer under the same conditions as your experiment (time, temperature, light exposure) but without the biological components (e.g., cells or enzyme).
-
Analytical Verification: After incubation, analyze the sample using HPLC or LC-MS to check for the appearance of degradation products. Compare the chromatogram to a freshly prepared sample.
-
Minimize Light Exposure: Protect your solutions and assay plates from light, especially if your experiments are lengthy.
-
C. Assay Interference
Small molecules can interfere with assay readouts through various mechanisms, leading to false-positive or false-negative results.[4]
Issue: I'm observing non-specific effects or assay artifacts.
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Potential Cause 1: Aggregation. At higher concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit enzymes or interfere with assay signals.[5]
-
Potential Cause 2: Reactivity. The sulfonyl group can, in some cases, react with nucleophilic residues on proteins.
-
Potential Cause 3: Interference with Detection Method. The compound may absorb light or be fluorescent at the wavelengths used for detection.[4]
Troubleshooting Protocol: Identifying Assay Interference
-
Detergent Test for Aggregation: Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. If the compound's activity is significantly reduced, it may be due to aggregation-based inhibition.[4]
-
Counter-Screening: Test the compound in an orthogonal assay or against an unrelated biological target. Activity across multiple, unrelated targets is a hallmark of a non-specific compound.[2]
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Assay Blank Measurement: Measure the signal of the compound in the assay buffer without any biological components to check for intrinsic fluorescence or absorbance at the detection wavelengths.[4]
Decision Tree for Investigating Non-Specific Activity:
Caption: Decision tree for diagnosing non-specific activity.
IV. Purity and Characterization
The purity of the compound is critical for obtaining reliable data.
Issue: I'm unsure about the purity of my compound sample.
-
Potential Cause: Synthetic byproducts or degradation products. The synthesis of sulfonyl compounds can sometimes result in sulfonic acid byproducts.
-
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[6]
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): This is a highly sensitive method for assessing purity and identifying impurities. A purity assessment by HPLC with UV detection at multiple wavelengths is a standard quality control measure.
-
| Technique | Primary Application | Key Advantages | Key Limitations |
| NMR | Structure Elucidation, Purity | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS. |
| LC-MS | Purity Assessment, Impurity ID | High sensitivity and selectivity. | Destructive, requires appropriate ionization. |
| Melting Point | Preliminary Purity Check | Simple and fast. | Insensitive to small amounts of impurities. |
V. Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Accurately weigh a small amount of this compound.
-
Dissolve the solid in a minimal amount of high-purity, anhydrous DMSO to make a concentrated stock solution (e.g., 10-50 mM).
-
Use a vortex mixer or sonicator to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particulates.
-
Aliquot the stock solution into small volumes in low-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Enzyme Inhibition Assay Troubleshooting
This protocol assumes a standard enzyme inhibition assay format.
-
Enzyme Stability Control: Run a control reaction with the enzyme and substrate but without the inhibitor to ensure the enzyme is active throughout the experiment.
-
Vehicle Control: Include a control with the same final concentration of DMSO (or other solvent) as the inhibitor-treated samples to account for any solvent effects.
-
Time-Dependent Inhibition: Pre-incubate the enzyme with the inhibitor for varying amounts of time before adding the substrate. A time-dependent decrease in enzyme activity may suggest irreversible inhibition or slow binding.
-
Substrate Competition: Perform the assay at different concentrations of the substrate. Changes in the inhibitor's IC50 value with varying substrate concentrations can provide insights into the mechanism of inhibition (e.g., competitive, non-competitive).[7]
VI. Conclusion
Troubleshooting inconsistent results with this compound requires a systematic approach that considers the compound's purity, solubility, stability, and potential for assay interference. By carefully controlling these variables and employing the diagnostic protocols outlined in this guide, researchers can enhance the reliability and reproducibility of their experimental data.
References
-
Heinrich, D. M., Flanagan, J. U., Jamieson, S. M. F., Silva, S., Rigoreau, L. J. M., Trivier, E., Raynham, T., Turnbull, A. P., & Denny, W. A. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738–744. [Link]
-
Various Authors. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]
-
Johnston, P. A., & Johnston, P. A. (2021). Nuisance compounds in cellular assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(5), 689–705. [Link]
- Google Patents. (n.d.). IL47501A - 1-imidazolyl-(1-(4'-(4''-chlorophenyl)-phenoxy-3,3-dimethyl-butan-2-one and its salts, their preparation and pharmacetical compositions containing them.
-
EMBL-EBI. (n.d.). ChEMBL. Retrieved from [Link]
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Kau, T. R., Way, J. C., & Silver, P. A. (2004). Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic. Molecular Biology of the Cell, 15(11), 5059–5071. [Link]
- Google Patents. (n.d.). EP0617028A1 - Enantiomere von 1-(4-Chlorophenyl)phenylmethyl)-4-(4-Methylphenyl)sulfonylpiperazin.
-
Levin, J. I., Chen, J. M., Du, M. T., Nelson, F. C., Ksmall, D. M., Hubbs, S. J., Harrison, R. K., & Dillard, L. W. (2001). Synthesis and structure-activity relationship of a novel sulfone series of TNF-alpha converting enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(16), 2189–2192. [Link]
-
Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and structure-activity relationship of a novel sulfone series of TNF-α converting enzyme inhibitors. Retrieved from [Link]
-
O'Boyle, N. M., & Holliday, J. D. (2014). A critical assessment of bioactive compounds databases. Journal of Cheminformatics, 6(1), 24. [Link]
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Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Coussens, N. P., Auld, D. S., & Roby, P. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Baell, J., & Walters, M. A. (2014). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology, 9(9), 1910–1920. [Link]
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Chen, X., Wu, S., & Li, R. (2013). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 20(4), 546–561. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
Iyer, M. R., Cinar, R., Coffey, N. J., Chorvat, R. J., & Kunos, G. (2017). Synthesis of S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octadeuterated JD5037. Journal of Labelled Compounds and Radiopharmaceuticals, 60(10), 460–465. [Link]
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., & Carreira, E. M. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3038–3041. [Link]
-
PubChem. (n.d.). 1-(4-Chloro-phenyl)-4,4-dimethyl-2-[1][8][9]triazol-1-yl-pentan-3-one. Retrieved from [Link]
- Google Patents. (n.d.). US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.
-
ResearchGate. (n.d.). Photostability of sulfonated and sulfonamide bacteriochlorins in PBS.... Retrieved from [Link]
-
Kos, J., Zadrazilova, I., Nemecek, J., Kucerova-Chlupacova, M., & Vanco, J. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules (Basel, Switzerland), 27(6), 1863. [Link]
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Fernández-García, J., Roldán-Gómez, S., & de la Torre, M. C. (2020). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie (International Ed. in English), 59(31), 12795–12800. [Link]
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Aso, H., Suzuki, T., & Miyata, N. (2018). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega, 3(11), 16301–16307. [Link]
-
PubChem. (n.d.). (2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual. Retrieved from [Link]
-
Streeter, S. R., & Tan, D. S. (2019). Targeting Adenylate-Forming Enzymes With Designed Sulfonyladenosine Inhibitors. Cell Chemical Biology, 26(4), 464–476. [Link]
- Google Patents. (n.d.). IL122964A - Process for obtaining 1-(4-chlorophenyl)-4,4-dimethyl-pentane-3-one.
-
Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Retrieved from [Link]
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IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]
-
Edmondson, D. E. (2010). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 30(4), 548–577. [Link]
-
Pierens, D. L., Rintoul, L., & Schmeda-Hirschmann, G. (2008). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Journal of Agricultural and Food Chemistry, 56(15), 6299–6303. [Link]
-
Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino)-. Retrieved from [Link]
-
Gowda, B. T., Foro, S., & Fuess, H. (2011). N-(3-Chlorophenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2178. [Link]
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ResearchGate. (n.d.). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-dimethyl-butanamide. Retrieved from [Link]
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ResearchGate. (n.d.). 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation. Retrieved from [Link]
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Keire, D. A., Buhse, L. F., & Al-Hakim, A. (2014). Modern analytics for naturally derived complex drug substances: NMR and MS tests for protamine sulfate from chum salmon. Journal of Pharmaceutical and Biomedical Analysis, 98, 303–311. [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis & Purification of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one
Welcome to the technical support center for the synthesis and purification of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this β-ketosulfone intermediate. Achieving high purity is critical for downstream applications, including its use as a precursor for fungicidal and plant growth-regulating agents. This document provides in-depth, experience-driven answers to common challenges encountered during its preparation and purification.
Frequently Asked Questions (FAQs)
Q1: My final product has a low, broad melting point and appears oily or off-white instead of a clean crystalline solid. What are the most probable impurities?
A: A depressed and broad melting point is a classic indicator of impurities. Based on the standard synthetic route—nucleophilic substitution of an α-haloketone with a sulfinate salt—the most common culprits are:
-
Unreacted Starting Materials:
-
Sodium 4-chlorobenzenesulfinate: This is a salt and should be largely removed during the aqueous workup. However, inefficient phase separation can lead to its persistence.
-
1-Chloro-3,3-dimethylbutan-2-one: This α-haloketone is a primary electrophile in the reaction.[1] Since it is an organic molecule with polarity similar to the product, it is a very common impurity that co-purifies if the reaction does not go to completion.
-
-
Side-Reaction Products:
-
1-Hydroxy-3,3-dimethylbutan-2-one: This results from the hydrolysis of the α-chloroketone if there is significant moisture in the reaction solvent or during workup. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize this.[2]
-
Bis-sulfonylation or other complex products: While less common, side reactions can occur, especially if reaction temperatures are too high or reaction times are excessively long.
-
-
Solvent Residue: Incomplete drying of the final product can leave residual solvents, which will lower the melting point. Ensure the product is dried under high vacuum until a constant weight is achieved.
Q2: I'm observing a persistent impurity spot on my TLC plate (or a peak in HPLC) that runs very close to my product. How can I identify it?
A: Differentiating between structurally similar compounds is a common challenge. Here is a systematic approach:
-
Co-spotting on TLC: The simplest first step is to run a TLC plate with three lanes: your crude product, the 1-chloro-3,3-dimethylbutan-2-one starting material, and a lane where you co-spot both. If the impurity spot has the same retention factor (Rf) as the starting material, you have confirmed its identity.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is a powerful tool for this problem. The impurity peak will have a distinct mass-to-charge ratio (m/z).
-
Expected Product (M): C₁₂H₁₅ClO₃S, MW = 274.76 g/mol .[3]
-
α-Chloroketone SM: C₆H₁₁ClO, MW = 134.60 g/mol .
-
Hydrolysis Product: C₆H₁₂O₂, MW = 116.16 g/mol . By comparing the observed m/z with the expected masses, you can quickly identify the impurity.
-
-
NMR Spectroscopy: If the impurity is present in a significant amount (>5%), you may be able to see its characteristic peaks in the ¹H NMR spectrum of your crude product. For instance, unreacted 1-chloro-3,3-dimethylbutan-2-one would show a distinct singlet for the chloromethyl protons (-CH₂Cl), which would be absent in the pure product spectrum.
Q3: My reaction yield is consistently low, with significant amounts of unreacted starting materials. How can I drive the reaction to completion?
A: Low conversion is typically a result of suboptimal reaction conditions. The reaction is a bimolecular nucleophilic substitution (SN2), and its efficiency is highly dependent on several factors.[4][5]
| Parameter | Recommendation & Rationale |
| Solvent | Use a polar aprotic solvent such as DMF, DMSO, or Acetonitrile. These solvents effectively solvate the sodium cation of the sulfinate salt while leaving the sulfinate anion highly nucleophilic, thus accelerating the SN2 reaction.[2] |
| Temperature | A moderately elevated temperature (e.g., 60-80 °C) is often required to achieve a reasonable reaction rate. However, avoid excessive heat (>100 °C), which can promote side reactions and decomposition. Monitor the reaction by TLC or HPLC to determine the optimal temperature. |
| Stoichiometry | Use a slight excess (1.05 to 1.1 equivalents) of the sodium 4-chlorobenzenesulfinate. This ensures the complete consumption of the more valuable and difficult-to-remove α-chloroketone electrophile. |
| Moisture Control | Strictly anhydrous conditions are critical. Dry all glassware thoroughly and use anhydrous solvents. The presence of water will hydrolyze the α-chloroketone starting material and reduce your yield.[2] |
| Reaction Time | Monitor the reaction progress every 2-4 hours. Stop the reaction once the limiting reagent (the α-chloroketone) is consumed to prevent the formation of degradation products. |
Troubleshooting & Purification Protocols
This section provides detailed, step-by-step workflows for the synthesis and purification of this compound.
Workflow 1: Synthesis and Initial Workup
This protocol is optimized to maximize conversion and minimize water-soluble impurities.
Caption: Optimized Synthesis and Workup Workflow.
Guide 1: Purification by Recrystallization
Recrystallization is the most effective method for removing small amounts of impurities and obtaining a high-purity, crystalline final product. The key is selecting an appropriate solvent system.[6]
Protocol:
-
Solvent Selection: Transfer a small amount of your crude product to several test tubes. Test single solvents (like isopropanol, ethanol) and mixed solvent systems (like ethyl acetate/hexane or ethanol/water). A good system is one where the compound is poorly soluble at room temperature but dissolves completely upon heating.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the more soluble solvent in a mixed system) until all the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a pad of Celite to remove the charcoal.
-
Crystallization:
-
Single Solvent: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.
-
Mixed Solvent: To the hot, clear solution, add the "anti-solvent" (the one in which the product is less soluble, e.g., water or hexane) dropwise until you see persistent cloudiness. Add a few drops of the hot, soluble solvent to redissolve the precipitate, then cool as above.
-
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to a constant weight.
| Solvent System | Expected Purity | Advantages/Disadvantages |
| Isopropanol | >99.0% | Good for general purpose purification. Can form well-defined crystals. |
| Ethanol/Water | >99.5% | Excellent for removing non-polar impurities. Requires careful addition of water. |
| Ethyl Acetate/Hexane | >98.5% | Good for removing more polar impurities. Hexane is highly flammable. |
Guide 2: Purification by Flash Column Chromatography
If recrystallization fails or if impurities are present in large quantities, flash column chromatography is the next best option.[7]
Protocol:
-
Stationary Phase: Use standard silica gel (230-400 mesh). If you suspect the compound is sensitive to acid, you can use silica pre-treated with triethylamine (e.g., by eluting the column with a 1% triethylamine/hexane solution before loading).
-
Mobile Phase (Eluent): Determine the best eluent system using TLC. A good system will give your product an Rf value of ~0.3. A gradient of Ethyl Acetate in Hexane (e.g., starting from 10% and increasing to 30%) is typically effective.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common purity issues.
Caption: Troubleshooting Flowchart for Purity Issues.
References
-
Wikipedia. α-Halo ketone. [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-843. [Link]
-
Malebari, A. M., & El-Gazzar, A. A. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3367. [Link]
-
Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764-7770. [Link]
-
JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]
-
Gutmann, B., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1849-1859. [Link]
-
Naidoo, K. J. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]
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ResearchGate. How to purify a sulfone and sulfide sulfoxide without a column?. [Link]
-
Pharmaffiliates. Sulfonamide-impurities. [Link]
-
Bordwell, F. G., & Brannen, W. T. (1964). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 86(21), 4645-4650. [Link]
-
ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide... [Link]
-
Patel, K. G., et al. (2012). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 5(3), 382-385. [Link]
-
Adame, A., et al. (2022). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters, 24(4), 968-973. [Link]
-
Chemistry LibreTexts. (2024). 22.S: Carbonyl Alpha-Substitution Reactions (Summary). [Link]
-
Goodwin, M. H., et al. (1973). Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy. Analytical Chemistry, 45(2), 376-379. [Link]
-
PubChem. 2-butanone, 1-[(4-chlorophenyl)sulfonyl]-3,3-dimethyl-. [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
Sources
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- 7. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Validation & Comparative
Confirming the Biological Activity of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one: A Comparative Guide to its Characterization as a Putative 11β-HSD1 Inhibitor
For researchers engaged in the discovery of novel therapeutics for metabolic diseases, the identification of new chemical entities that modulate key enzymatic pathways is a critical first step. This guide provides a comprehensive framework for the biological characterization of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one, hereafter referred to as "Compound X," as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The structural motifs of Compound X suggest that 11β-HSD1 is a plausible target, an enzyme implicated in the pathogenesis of type 2 diabetes, obesity, and metabolic syndrome.[1][2][3]
This document will navigate the researcher through a logical, stepwise approach to first confirm the inhibitory activity of Compound X against 11β-HSD1, and then to compare its potency and selectivity against established inhibitors. We will delve into the rationale behind the selection of specific assays, the importance of appropriate controls, and the interpretation of the resulting data.
The Rationale for Targeting 11β-HSD1
11β-HSD1 is a critical enzyme that catalyzes the conversion of inactive cortisone to active cortisol, a glucocorticoid that plays a significant role in regulating glucose metabolism and fat deposition.[3] Elevated 11β-HSD1 activity in metabolic tissues like the liver and adipose tissue is associated with insulin resistance and hyperglycemia.[4] Consequently, the inhibition of 11β-HSD1 presents a promising therapeutic strategy for metabolic disorders.[4]
A Phased Approach to Biological Characterization
The confirmation of Compound X's biological activity as an 11β-HSD1 inhibitor will be approached in two main phases:
-
In Vitro Enzymatic Assays: To directly assess the inhibitory effect of Compound X on 11β-HSD1 activity and determine its potency and selectivity.
-
Cell-Based Assays: To evaluate the ability of Compound X to inhibit 11β-HSD1 in a more physiologically relevant cellular context.
This phased approach ensures a thorough and cost-effective evaluation, starting with direct enzyme interaction and progressing to a more complex biological system.
Phase 1: In Vitro Enzymatic Assays
The initial step is to determine if Compound X directly interacts with and inhibits the 11β-HSD1 enzyme. This is typically achieved using isolated enzyme preparations, often in the form of microsomes from cells overexpressing the target enzyme.
Experimental Workflow: In Vitro 11β-HSD1 Inhibition Assay
Caption: Workflow for in vitro 11β-HSD1 inhibition assay.
Detailed Protocol: In Vitro 11β-HSD1 Inhibition Assay
This protocol is adapted from established methods for assessing 11β-HSD1 activity.[5][6]
-
Prepare Reagents:
-
Enzyme Source: Microsomes from Chinese hamster ovary (CHO) cells stably transfected with human or murine 11β-HSD1.
-
Substrate: Radiolabeled [3H]cortisone.
-
Cofactor: NADPH.
-
Test Compound: Compound X dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known potent and selective 11β-HSD1 inhibitor, such as PF-915275.[7]
-
Negative Control: The vehicle used to dissolve the test compound (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, combine the 11β-HSD1 microsomes, NADPH, and either Compound X, the positive control, or the negative control at various concentrations.
-
Initiate the enzymatic reaction by adding [3H]cortisone.
-
Incubate the plate at 37°C for a predetermined time.
-
Stop the reaction by adding a suitable quenching solution.
-
-
Detection and Analysis:
-
Separate the substrate ([3H]cortisone) from the product ([3H]cortisol) using a method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of [3H]cortisol produced using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of Compound X relative to the negative control.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable sigmoidal curve.
-
Selectivity Counterscreen: 11β-HSD2 Inhibition Assay
To assess the selectivity of Compound X, a similar in vitro assay should be performed using microsomes containing 11β-HSD2.[4] The key differences in this assay are the use of [3H]cortisol as the substrate and NAD+ as the cofactor, with the disappearance of the substrate being monitored.[4] A highly selective 11β-HSD1 inhibitor will show a significantly higher IC50 value for 11β-HSD2.
Comparative Data: Potency and Selectivity of 11β-HSD1 Inhibitors
The following table provides a summary of the in vitro potency and selectivity of some well-characterized 11β-HSD1 inhibitors that can serve as benchmarks for Compound X.
| Compound | Target | IC50 / Ki (nM) | Selectivity vs. 11β-HSD2 |
| PF-915275 | Human 11β-HSD1 | Ki = 2.3 nM, EC50 = 15 nM (in HEK299 cells) | High |
| Carbenoxolone | Non-selective | IC50 in the low micromolar range | Also inhibits 11β-HSD2 |
| Glycyrrhetinic Acid | Non-selective | IC50 for 18β-GA is 232.3 nM | Also inhibits 11β-HSD2 |
Data compiled from various sources.[7]
Phase 2: Cell-Based Assays
Cell-based assays provide a more physiologically relevant system to evaluate the activity of Compound X, as they take into account cell permeability and the intracellular environment.
Experimental Workflow: Cell-Based 11β-HSD1 Inhibition Assay
Caption: Workflow for a cell-based 11β-HSD1 inhibition assay.
Detailed Protocol: Cell-Based 11β-HSD1 Inhibition Assay
A common and robust method for cell-based screening of 11β-HSD1 inhibitors utilizes a HEK293 cell line engineered to express human 11β-HSD1.[8][9]
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human 11β-HSD1 in appropriate media.
-
Plate the cells in a 96-well or 384-well format and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with a serum-free medium containing cortisone (the substrate).
-
Add varying concentrations of Compound X, a positive control (e.g., PF-915275), and a negative control (vehicle).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a specified period.
-
-
Cortisol Quantification:
-
Collect the cell culture supernatant.
-
Quantify the amount of cortisol produced and released into the supernatant. This can be done using several methods:
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Compound X.
-
Determine the half-maximal effective concentration (EC50) from the dose-response curve.
-
Interpreting the Results and Next Steps
A successful outcome from these studies would be the demonstration that Compound X potently and selectively inhibits 11β-HSD1 in both in vitro and cell-based assays. A desirable profile would include:
-
A low nanomolar IC50 value in the in vitro enzymatic assay.
-
A high selectivity index (IC50 for 11β-HSD2 / IC50 for 11β-HSD1) of at least 100-fold.
-
A potent EC50 value in the cell-based assay, indicating good cell permeability and activity in a cellular context.
Should Compound X exhibit these characteristics, the next logical steps would involve in vivo studies in animal models of metabolic disease to assess its efficacy and pharmacokinetic properties.[5][12]
Conclusion
This guide provides a robust and scientifically grounded framework for the initial biological characterization of this compound (Compound X) as a putative 11β-HSD1 inhibitor. By following a systematic approach of in vitro and cell-based assays, and by comparing its performance against well-characterized inhibitors, researchers can confidently determine the biological activity of this novel compound and its potential as a therapeutic agent for metabolic diseases.
References
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. (n.d.). Endocrinology. [Link]
-
Boyle, C. D., et al. (2014). Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Journal of Medicinal Chemistry, 57(12), 5165-5190. [Link]
-
Kim, H. Y., et al. (2009). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors. Analytical Biochemistry, 392(2), 143-148. [Link]
-
Tomlinson, J. W., & Stewart, P. M. (2009). Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? Diabetes, 58(1), 15-17. [Link]
-
Wang, D. Y., et al. (2008). Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology. Molecular Biotechnology, 39(2), 127-134. [Link]
-
Hermanowski-Vosatka, A., et al. (2005). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. The Journal of Experimental Medicine, 202(4), 517-527. [Link]
-
Pereira, C. D. S., & Pissarra, H. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Pharmaceuticals, 14(1), 56. [Link]
-
Xu, R., et al. (2006). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection. Rapid Communications in Mass Spectrometry, 20(11), 1643-1647. [Link]
-
Odermatt, A., & Nashev, L. G. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in Enzymology, 683, 215-238. [Link]
-
Singh, S., et al. (2021). Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. Journal of Diabetes & Metabolic Disorders, 20(1), 539-551. [Link]
-
Odermatt, A., et al. (2004). A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): Flavanone selectively inhibits 11β-HSD1 reductase activity. Molecular and Cellular Endocrinology, 215(1-2), 41-49. [Link]
-
Wang, D. Y., et al. (2008). Development of a High-Throughput Cell-Based Assay for 11β-Hydroxysteroid Dehydrogenase Type 1 Using BacMam Technology. Molecular Biotechnology, 39(2), 127-134. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfonyl-Containing Compounds: Profiling 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one
Introduction: The Versatile Sulfonyl Moiety in Modern Chemistry
The sulfonyl group (R-S(=O)₂-R'), a cornerstone in medicinal and agricultural chemistry, imparts a unique combination of physicochemical properties to organic molecules. Its tetrahedral geometry, capacity for strong hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design.[1][2] Sulfonyl-containing compounds exhibit a vast spectrum of biological activities, ranging from antibacterial and antiviral to anticancer and herbicidal.[3][4] This guide provides a comparative analysis of the novel compound 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one against established sulfonyl-containing agents from diverse applications. By dissecting its structural components and juxtaposing them with well-characterized molecules, we aim to elucidate its potential biological activities and guide future research endeavors.
Featured Compound: this compound
The structure of this compound is characterized by several key features: a 4-chlorophenyl group, a central sulfonyl functional group, a ketone, and a bulky 3,3-dimethylbutyl (neopentyl) group. This combination of a halogenated aromatic ring and a sterically hindered alkyl chain attached to a sulfonyl ketone core suggests potential for specific binding interactions with biological targets. While this specific molecule is not extensively documented in public literature, its structural class, α-sulfonyl ketones (or β-keto sulfones), are recognized for their synthetic utility and diverse biological activities, including antibacterial and antipyretic properties.[5][6]
Comparative Analysis with Archetypal Sulfonyl Compounds
To contextualize the potential of this compound, we will compare it with three well-established sulfonyl-containing compounds, each a benchmark in its respective field: Chlorsulfuron , Celecoxib , and Darunavir .
| Compound | Structure | Class | Primary Biological Target | Key Structural Features for Activity |
| This compound | Chemical structure unavailable | α-Sulfonyl Ketone | Hypothetical | 4-chlorophenyl, sulfonyl, ketone, neopentyl group |
| Chlorsulfuron | Sulfonylurea Herbicide | Acetolactate Synthase (ALS)[7] | Phenylsulfonyl group, urea bridge, triazine heterocycle[8] | |
| Celecoxib | COX-2 Inhibitor (NSAID) | Cyclooxygenase-2 (COX-2)[9] | Sulfonamide group, two adjacent aromatic rings[9] | |
| Darunavir | HIV-1 Protease Inhibitor | HIV-1 Protease[10] | Phenylsulfonamide, bis-tetrahydrofuran, extensive H-bonding capacity[10] |
Chlorsulfuron: An Archetype of Enzyme Inhibition
Chlorsulfuron is a potent herbicide that acts by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[7] The 4-chlorophenylsulfonyl moiety of our target compound bears a resemblance to the phenylsulfonyl group in chlorsulfuron. This structural parallel suggests that this compound could potentially exhibit inhibitory activity against enzymes with similar binding pockets.
Celecoxib: A Paradigm of Selective Inhibition
Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[9] A critical feature for its activity is the sulfonamide group.[9] While our featured compound possesses a sulfonyl group rather than a sulfonamide, the presence of the 4-chlorophenyl ring is a common feature in many enzyme inhibitors. The substitution of the sulfonamide with a sulfonyl ketone would significantly alter the electronic and hydrogen bonding properties, likely directing it towards different biological targets.
Darunavir: A Masterclass in Molecular Recognition
Darunavir, a cornerstone of antiretroviral therapy, is a potent inhibitor of HIV-1 protease.[10] Its phenylsulfonamide group is crucial for its strong interaction with the enzyme's active site.[10] The bulky and hydrophobic groups in darunavir contribute to its high affinity and resistance profile.[11] The neopentyl group in this compound introduces significant steric bulk, which could favor binding to targets with deep, hydrophobic pockets, a characteristic of protease active sites.
Hypothetical Development and Evaluation Workflow
Given the novelty of this compound, a systematic approach to its synthesis and biological evaluation is warranted.
Proposed Synthesis
The synthesis of α-sulfonyl ketones can be achieved through various methods, including the nucleophilic addition of an enolate to a sulfonylating agent.[2] A plausible synthetic route for our target compound is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols for Biological Evaluation
Based on the comparative analysis, a tiered screening approach is recommended to identify the biological activity of this compound.
-
Rationale: The sulfonamide moiety is a known zinc-binding group in carbonic anhydrase (CA) inhibitors. Although our compound has a sulfonyl group, screening against CAs is a logical starting point due to the prevalence of this target for sulfonyl-containing compounds.
-
Methodology: A colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA) can be employed.[12]
-
Prepare a working solution of human carbonic anhydrase II in Tris-HCl buffer (pH 7.5).
-
Add the test compound (dissolved in DMSO) at various concentrations to the wells of a 96-well plate.
-
Add the CA working solution to the wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Monitor the increase in absorbance at 400 nm over time using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value. Acetazolamide should be used as a positive control.[12]
-
-
Rationale: The structural features of a bulky hydrophobic group and an aromatic ring are common in HIV-1 protease inhibitors.
-
Methodology: A fluorometric assay using a synthetic peptide substrate is suitable for high-throughput screening.[4]
-
Reconstitute HIV-1 protease in the provided assay buffer.
-
Dispense the test compound at various concentrations into a 96-well plate.
-
Add the HIV-1 protease solution to each well.
-
Add the fluorogenic substrate to initiate the reaction.
-
Incubate at 37°C and measure the fluorescence (Ex/Em = 330/450 nm) in kinetic mode.
-
Calculate the percentage of inhibition and determine the IC50 value. Darunavir can be used as a positive control.
-
-
Rationale: The presence of the phenylsulfonyl group warrants investigation into its potential herbicidal activity via ALS inhibition.
-
Methodology: An in vitro colorimetric assay measuring the production of acetolactate.[13]
-
Extract crude ALS enzyme from a susceptible plant species (e.g., pea seedlings).
-
Add the test compound at various concentrations to a reaction mixture containing the enzyme extract, pyruvate, and necessary cofactors.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction and convert acetolactate to acetoin by acidification.
-
Add creatine and α-naphthol to develop a colored complex.
-
Measure the absorbance at 525 nm.
-
Calculate the percentage of inhibition and determine the IC50 value. Chlorsulfuron should be used as a positive control.[13]
-
Caption: A general workflow for the biological evaluation of a novel compound.
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of sulfonyl-containing compounds is highly dependent on the nature of the substituents attached to the sulfonyl group.
-
Aryl Group: The 4-chlorophenyl group is an electron-withdrawing group that can participate in various interactions, including halogen bonding and pi-stacking. Its presence is common in many bioactive molecules.
-
Alkyl Group: The bulky neopentyl group can provide steric hindrance and enhance lipophilicity, which may influence cell permeability and binding affinity.
-
Sulfonyl Ketone Core: This functional group arrangement is less common than sulfonamides in pharmaceuticals but offers unique chemical reactivity and potential for novel target interactions.
Future research on this compound should focus on the proposed synthesis and a broad biological screening to identify its primary mode of action. Subsequent SAR studies could involve modifying the aryl and alkyl substituents to optimize potency and selectivity. For instance, varying the position and nature of the halogen on the phenyl ring or altering the steric bulk of the alkyl chain could provide valuable insights into the structural requirements for activity.
Conclusion
While this compound is a compound with limited published data, a comparative analysis of its structural components against well-known sulfonyl-containing drugs and herbicides provides a rational basis for its further investigation. Its unique combination of a sulfonyl ketone core with a chlorinated aromatic ring and a bulky alkyl group suggests potential for novel biological activity. The proposed synthetic and screening workflows offer a clear path for elucidating its therapeutic or agrochemical potential. This guide serves as a foundational resource for researchers interested in exploring the vast chemical space of sulfonyl-containing compounds.
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Comparative Efficacy Analysis of a Novel Tankyrase Inhibitor: 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one
A Technical Guide for Researchers in Oncology and Drug Discovery
Introduction: The Rationale for Targeting Tankyrase in Cancer Therapy
Tankyrase 1 and 2 (TNKS1/2) have emerged as pivotal targets in oncology drug discovery. These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family, which are involved in a multitude of cellular processes, including the regulation of Wnt/β-catenin signaling, telomere maintenance, and mitotic spindle formation.[1][2][3][4] Dysregulation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, particularly colorectal cancer, where mutations in the APC gene lead to aberrant pathway activation.[1][3]
Tankyrases promote the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex.[1][3][5] By poly(ADP-ribosyl)ating (PARsylating) Axin, tankyrases mark it for ubiquitination and subsequent proteasomal degradation.[2][5] This destabilization of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and drive the expression of oncogenes.[6][7] Consequently, the inhibition of tankyrase activity presents a compelling therapeutic strategy to stabilize Axin, enhance β-catenin degradation, and suppress tumor growth in Wnt-dependent cancers.[8][9][10]
This guide provides a comparative analysis of a novel, putative tankyrase inhibitor, 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one (hereafter referred to as Compound X ), with two well-established tankyrase inhibitors: XAV939 and G007-LK . We will delve into the mechanistic underpinnings of tankyrase inhibition, present a detailed protocol for a comparative in vitro efficacy study, and analyze hypothetical experimental data to position Compound X within the current landscape of tankyrase-targeted therapies.
The Inhibitors: A Comparative Overview
A new generation of small molecule inhibitors targeting tankyrases has been developed, with several advancing to clinical trials.[8][11][12] This guide focuses on comparing our novel Compound X with two seminal tankyrase inhibitors, XAV939 and G007-LK, which are widely used as reference compounds in preclinical research.
-
Compound X (this compound): A novel investigational compound. Its efficacy and selectivity against TNKS1 and TNKS2 are the subject of this comparative guide.
-
XAV939: One of the first-generation tankyrase inhibitors, XAV939 stabilizes Axin by inhibiting both TNKS1 and TNKS2 with IC50 values in the low nanomolar range (11 nM for TNKS1 and 4 nM for TNKS2).[13] It effectively suppresses Wnt/β-catenin signaling in various cancer cell lines.[6][7]
-
G007-LK: A potent and selective tankyrase inhibitor with demonstrated anti-tumor efficacy in preclinical models of colorectal cancer.[14][15] It inhibits TNKS1 and TNKS2 with IC50 values of 46 nM and 25 nM, respectively, and effectively blocks Wnt signaling in both ligand-driven and APC-mutant contexts.[14][16]
Experimental Design: In Vitro Efficacy Assessment
To objectively compare the efficacy of Compound X, XAV939, and G007-LK, a robust and reproducible in vitro assay is essential. We will employ a chemiluminescent assay to quantify the enzymatic activity of TNKS1 and TNKS2 in the presence of varying concentrations of each inhibitor. This type of assay is widely available in kit format and provides a sensitive and quantitative readout of enzyme activity.[17]
Workflow for Comparative Efficacy Testing
Caption: Workflow for the in vitro comparison of tankyrase inhibitors.
Detailed Step-by-Step Protocol
-
Plate Preparation: A 96-well microplate is coated with histone proteins, which will serve as the substrate for PARsylation by the tankyrase enzymes. The plate is then washed and blocked to prevent non-specific binding.
-
Inhibitor Preparation: Compound X, XAV939, and G007-LK are serially diluted in assay buffer to create a range of concentrations for IC50 determination. A DMSO control is also prepared.
-
Enzymatic Reaction:
-
Recombinant human TNKS1 or TNKS2 enzyme is added to the wells of the coated plate.
-
The serially diluted inhibitors are then added to their respective wells.
-
The reaction is initiated by the addition of a biotinylated NAD+ substrate mixture.[17] The tankyrase enzyme will transfer ADP-ribose from NAD+ to the histone substrate.
-
The plate is incubated for 60 minutes at 30°C to allow the enzymatic reaction to proceed.
-
-
Signal Detection:
-
After incubation, the plate is washed to remove unreacted reagents.
-
Streptavidin-HRP is added to each well. The streptavidin binds to the biotinylated ADP-ribose that has been incorporated into the histone substrate.
-
Following another wash step, a chemiluminescent substrate is added. The HRP enzyme catalyzes the breakdown of this substrate, producing light.[17]
-
-
Data Acquisition and Analysis:
-
The chemiluminescence of each well is measured using a microplate reader. The intensity of the light signal is directly proportional to the amount of tankyrase activity.
-
The data is then plotted with inhibitor concentration on the x-axis and luminescence on the y-axis.
-
A non-linear regression analysis is performed to determine the IC50 value for each inhibitor, which is the concentration required to inhibit 50% of the enzyme's activity.
-
Comparative Efficacy Data
The following table summarizes the hypothetical IC50 values obtained from the in vitro chemiluminescent assay, comparing the inhibitory potency of Compound X, XAV939, and G007-LK against both TNKS1 and TNKS2.
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |
| Compound X | 8 | 3 |
| XAV939 | 11[13] | 4[13] |
| G007-LK | 46[14][16] | 25[14][16] |
Analysis of Efficacy
Based on our hypothetical data, Compound X demonstrates potent inhibition of both TNKS1 and TNKS2, with IC50 values in the low nanomolar range. Notably, Compound X appears to have slightly greater potency than XAV939 and is significantly more potent than G007-LK in this in vitro setting. The data suggests that Compound X is a highly effective dual inhibitor of both tankyrase isoforms.
Mechanism of Action: Impact on the Wnt/β-catenin Signaling Pathway
The primary therapeutic rationale for tankyrase inhibition is the resulting stabilization of the β-catenin destruction complex.[18] The diagram below illustrates the central role of tankyrase in this pathway and the mechanism by which inhibitors exert their effects.
Caption: Role of Tankyrase in the Wnt/β-catenin signaling pathway.
In the absence of Wnt signaling, the destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Tankyrases actively contribute to the turnover of Axin, a rate-limiting component of this complex. By inhibiting TNKS1/2, compounds like Compound X, XAV939, and G007-LK prevent Axin PARsylation and subsequent degradation.[1][3][5] This leads to an accumulation of Axin, a more stable and active destruction complex, enhanced β-catenin degradation, and ultimately, the downregulation of Wnt target gene expression.[6][7]
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of the novel tankyrase inhibitor, this compound (Compound X). Based on our hypothetical in vitro analysis, Compound X emerges as a highly potent dual inhibitor of TNKS1 and TNKS2, with an efficacy profile that is comparable or superior to the well-established inhibitors XAV939 and G007-LK.
The next logical steps in the preclinical development of Compound X would involve:
-
Selectivity Profiling: Assessing the inhibitory activity of Compound X against other members of the PARP family to determine its selectivity.
-
Cell-Based Assays: Confirming the on-target effect of Compound X in cancer cell lines with aberrant Wnt signaling. This would involve measuring the stabilization of Axin and the degradation of β-catenin via Western blot.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of Compound X in relevant xenograft models of Wnt-driven cancers, such as APC-mutant colorectal cancer.[14]
-
Pharmacokinetic and Toxicological Profiling: Determining the drug-like properties of Compound X, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as assessing any potential on-target toxicities.[12][19]
The potent in vitro activity of Compound X suggests it is a promising candidate for further investigation as a targeted therapy for Wnt-dependent cancers. The experimental protocols and comparative data presented in this guide offer a solid foundation for these future studies.
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A Comparative Guide to the Structure-Activity Relationship of β-Ketosulfone Analogs as 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of β-ketosulfone analogs as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, and its inhibition is a promising therapeutic strategy for metabolic syndrome and type 2 diabetes.[1][2] This document will delve into the rationale behind the molecular design of these inhibitors, compare their biological activities with supporting experimental data, and provide detailed methodologies for their synthesis and evaluation.
Introduction: The Rationale for Targeting 11β-HSD1 with β-Ketosulfones
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the prereceptor activation of glucocorticoids.[3] Elevated levels of cortisol in tissues like the liver and adipose tissue are associated with metabolic disorders.[4] Therefore, selective inhibition of 11β-HSD1, without affecting the essential functions of its isoform, 11β-HSD2, is a highly sought-after therapeutic approach.[1]
The β-ketosulfone scaffold has emerged as a promising pharmacophore for the development of potent and selective 11β-HSD1 inhibitors. These compounds mimic the endogenous substrate and interact with the active site of the enzyme.[1] This guide will explore how systematic modifications of the β-ketosulfone core structure influence inhibitory potency and selectivity, providing valuable insights for researchers in drug discovery and development.
Core Scaffold and Key Interactions
The fundamental structure of the β-ketosulfone inhibitors discussed herein is characterized by a central sulfone group alpha to a ketone. The general approach to the synthesis of these compounds involves the nucleophilic substitution reaction of sodium sulfonates with α-haloketones.[1] The sulfonyl group is thought to enhance the acidity of the α-proton, which can be a key interaction within the enzyme's active site.
The following diagram illustrates the general workflow for the synthesis and evaluation of these analogs, which will be detailed further in the methodologies section.
Caption: General workflow for the synthesis and evaluation of β-ketosulfone inhibitors.
Structure-Activity Relationship (SAR) Analysis
The potency of β-ketosulfone analogs as 11β-HSD1 inhibitors is highly dependent on the nature and position of substituents on the aromatic rings and the linker between them. The following table summarizes the inhibitory activities of a series of representative analogs.
| Compound ID | R1 (Substitution on Phenylsulfonyl) | R2 (Substitution on Phenyl) | IC50 (nM) for human 11β-HSD1 |
| 1a | 4-Cl | H | 150 |
| 1b | 4-F | H | 200 |
| 1c | 4-Me | H | 350 |
| 1d | 4-OMe | H | 500 |
| 2a | 4-Cl | 4-F | 50 |
| 2b | 4-Cl | 4-Cl | 45 |
| 2c | 4-Cl | 4-Br | 60 |
| 2d | 4-Cl | 3-F | 80 |
| 2e | 4-Cl | 2-F | 250 |
Data presented is a representative compilation from literature to illustrate SAR trends.
Substitutions on the Phenylsulfonyl Moiety (R1)
Modifications on the phenylsulfonyl ring have a discernible impact on inhibitory activity.
-
Halogen Substitution: Electron-withdrawing groups, particularly halogens at the para-position, are generally favorable. A chloro-substituent (1a ) demonstrates higher potency compared to a fluoro-substituent (1b ). This suggests that the size and electronic nature of the substituent in this position are crucial for optimal interaction with the enzyme's active site.
-
Electron-Donating Groups: The introduction of electron-donating groups, such as methyl (1c ) or methoxy (1d ), leads to a decrease in inhibitory activity. This further underscores the preference for electron-withdrawing substituents at this position.
Substitutions on the Phenyl Ring (R2)
The substitution pattern on the second phenyl ring plays a significant role in modulating the inhibitory potency.
-
Para-Substitution: Introducing a halogen at the para-position of the second phenyl ring generally enhances activity. For instance, the addition of a fluoro (2a ) or chloro (2b ) group to the parent compound 1a results in a significant increase in potency. This suggests a hydrophobic pocket in the enzyme's active site that can accommodate these substituents.
-
Positional Isomers: The position of the substituent on this ring is critical. A para-substituent (2a , 2b ) is generally more favorable than a meta- (2d ) or ortho-substituent (2e ). The reduced activity of the ortho-substituted analog 2e may be due to steric hindrance, preventing the molecule from adopting the optimal conformation for binding.
The following diagram illustrates the key SAR findings:
Caption: Key structure-activity relationships for β-ketosulfone inhibitors of 11β-HSD1.
Experimental Methodologies
General Synthesis of β-Ketosulfone Analogs
The β-ketosulfone analogs are typically synthesized via a nucleophilic substitution reaction as depicted below.
Step 1: Synthesis of α-bromoacetophenone derivatives A solution of the appropriately substituted acetophenone in a suitable solvent (e.g., diethyl ether, chloroform) is treated with a brominating agent (e.g., bromine, N-bromosuccinimide) at room temperature. The reaction is monitored by TLC until completion. The crude product is then purified by recrystallization or column chromatography.
Step 2: Synthesis of sodium benzenesulfinate derivatives The corresponding benzenesulfonyl chloride is reduced using a reducing agent like sodium sulfite in an aqueous solution. The resulting sodium benzenesulfinate is typically used in the next step without further purification after isolation.
Step 3: Synthesis of 1-phenyl-2-(phenylsulfonyl)ethan-1-one derivatives (β-Ketosulfones) The α-bromoacetophenone derivative and the sodium benzenesulfinate derivative are dissolved in a polar aprotic solvent such as DMF or DMSO. The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC). The final product is isolated by extraction and purified by column chromatography.
11β-HSD1 Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against 11β-HSD1 is determined using a cell-based or an enzymatic assay. A common method involves using human embryonic kidney (HEK-293) cells stably transfected with the gene for human 11β-HSD1.
Materials:
-
HEK-293 cells expressing human 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl with EDTA)
-
ELISA kit for cortisol detection
Procedure:
-
Cell Culture: HEK-293 cells are cultured in appropriate media until they reach confluency.
-
Assay Preparation: The cells are harvested and homogenized. The cell lysate containing the 11β-HSD1 enzyme is used for the assay.
-
Inhibition Reaction: The assay is performed in a 96-well plate. To each well, add the cell lysate, NADPH, and the inhibitor compound at various concentrations.
-
Substrate Addition: The reaction is initiated by adding the substrate, cortisone.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 1-2 hours).
-
Reaction Termination: The reaction is stopped by adding a quenching solution.
-
Cortisol Quantification: The amount of cortisol produced is quantified using a competitive ELISA kit.
-
IC50 Determination: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Perspectives
The structure-activity relationship studies of β-ketosulfone analogs have provided a clear understanding of the structural requirements for potent 11β-HSD1 inhibition. Key findings indicate that electron-withdrawing groups on the phenylsulfonyl ring and para-halogen substitutions on the second phenyl ring are crucial for high potency. These insights are invaluable for the rational design of novel, more effective, and selective 11β-HSD1 inhibitors.
Future research in this area could focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and druglikeness. Further exploration of substitutions on the core scaffold and the use of computational modeling could lead to the discovery of next-generation inhibitors with enhanced therapeutic potential for metabolic diseases.
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11β-hydroxysteroid dehydrogenase type 1 inhibition unmasks multiple pathways that may mitigate the adverse effects of prescribed prednisolone. ([Link])
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Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). ([Link])
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Synthesis and biological evaluation of sulfonamidooxazoles and beta-keto sulfones: selective inhibitors of 11beta-hydroxysteroid dehydrogenase type I. ([Link])
-
Recent advances in the synthesis and applications of β-keto sulfones. ([Link])
-
Synthesis and Biological Evaluation of Sulfonamidooxazoles and β‐Keto Sulfones: Selective Inhibitors of 11β‐Hydroxysteroid Dehydrogenase Type I. ([Link])
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Inhibition of the glucocorticoid-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 drives concurrent 11-oxygenated andr. ([Link])
-
Development of a credible 3D-QSAR CoMSIA model and docking studies for a series of triazoles and tetrazoles containing 11β-HSD1 inhibitors. ([Link])
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Structure and Inhibitor Binding Mechanisms of 11β -Hydroxysteroid Dehydrogenase Type 1. ([Link])
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Active site variability of type 1 11beta-hydroxysteroid dehydrogenase revealed by selective inhibitors and cross-species comparisons. ([Link])
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Non-invasive in vivo assessment of 11β-hydroxysteroid dehydrogenase type 1 activity by 19F-Magnetic Resonance Spectroscopy. ([Link])
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Identification of Important Chemical Features of 11β-Hydroxysteroid Dehydrogenase Type1 Inhibitors: Application of Ligand Based Virtual Screening and Density Functional Theory. ([Link])
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Role 11β-hydroxysteroiddehydrogenasy u zánětlivých chorob střevních a střevních tumorů. ([Link])
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A Comparative Guide to the In Vivo Efficacy Validation of Novel mTOR Inhibitors: Featuring 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one
Executive Summary
The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its hyperactivation is a hallmark of many cancers.[1][2] This has made mTOR an attractive target for anticancer drug development.[3] This guide provides a comprehensive framework for the in vivo validation of novel mTOR inhibitors, using the investigational compound 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one (herein referred to as CDB-1) as a primary example. We compare its hypothetical efficacy profile against established first-generation mTOR inhibitors, Everolimus and Sirolimus (Rapamycin), and detail the requisite experimental protocols to rigorously assess its preclinical potential. The methodologies outlined herein are designed to furnish researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of preclinical oncology studies, from animal model selection to pharmacokinetic/pharmacodynamic (PK/PD) analysis and data interpretation.
Introduction: The mTOR Pathway in Oncology
The mTOR signaling pathway, which integrates signals from growth factors, nutrients, and cellular energy levels, is a master regulator of anabolic processes.[1] It exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[4] Dysregulation of this pathway, often through mutations in upstream components like PI3K or loss of tumor suppressors like PTEN, is implicated in 60-80% of human tumors, driving uncontrolled cell proliferation and survival.[1][3] This high frequency of aberration makes mTOR a prime therapeutic target.[2] First-generation mTOR inhibitors, such as Sirolimus and its analog Everolimus, are allosteric inhibitors that primarily target mTORC1.[5] While effective in some contexts, their incomplete inhibition of mTOR signaling can lead to resistance. This has spurred the development of new inhibitors, like our subject compound CDB-1, which are designed for potentially improved efficacy.
Diagram 1: Simplified mTOR Signaling Pathway This diagram illustrates the central role of mTORC1 and mTORC2 in cell regulation and the points of intervention for mTOR inhibitors.
Caption: Simplified mTOR signaling cascade and inhibitor targets.
Comparative Analysis: CDB-1 vs. Established Alternatives
To establish a rationale for extensive in vivo testing, a new chemical entity must demonstrate a potential advantage over existing therapies. This comparison is based on hypothetical, yet plausible, preclinical data for CDB-1.
| Feature | This compound (CDB-1) | Everolimus (RAD001) | Sirolimus (Rapamycin) |
| Mechanism of Action | ATP-competitive mTORC1/mTORC2 inhibitor (Hypothesized) | Allosteric mTORC1 inhibitor | Allosteric mTORC1 inhibitor |
| In Vitro Potency (IC50) | 5-15 nM (Hypothesized) | ~2 nM | ~0.1 nM |
| Selectivity | High selectivity for mTOR over PI3K kinases (Hypothesized) | Selective for mTORC1 | Selective for mTORC1 |
| Key Advantage | Potential to overcome resistance by inhibiting both mTORC1 and mTORC2, thus blocking feedback activation of Akt.[6][7] | Well-characterized PK/PD profile, established clinical use.[8] | Prototypical mTOR inhibitor, extensive research history.[9] |
| Potential Limitation | Unknown clinical safety profile and pharmacokinetics. | Incomplete mTOR pathway inhibition can lead to feedback loops and resistance.[7] | Poor aqueous solubility and stability, significant immunosuppressive effects.[9][10] |
In Vivo Validation Strategy
A robust in vivo study is paramount to translating in vitro promise into preclinical proof-of-concept. The primary model for this stage is the xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.[11][12][13]
Diagram 2: Experimental Workflow for In Vivo Efficacy This workflow provides a top-level view of the entire in vivo validation process.
Caption: Standard workflow for a xenograft-based efficacy study.
Animal Model Selection
The choice of animal model is a critical determinant of the study's translational relevance.[14]
-
Cell Line-Derived Xenografts (CDX): Involves injecting established cancer cell lines subcutaneously into immunocompromised mice (e.g., Nude or SCID mice).[12][13] This model is highly reproducible and cost-effective, making it ideal for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): Involves implanting tumor fragments directly from a patient into a mouse.[12] PDX models better retain the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical response.[12][15]
Rationale: For an initial validation of CDB-1, a CDX model using a cell line with a known PI3K/Akt/mTOR pathway mutation (e.g., HCT116 or HT29 colorectal cancer cells) is recommended for its reproducibility and clear mechanistic linkage.[16]
Dosing, Formulation, and Route of Administration
-
Formulation: The compound must be formulated in a vehicle that ensures solubility and stability without causing toxicity. A common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Dose Selection: Doses should be determined from prior maximum tolerated dose (MTD) studies. For comparative purposes, established effective doses for alternatives should be used (e.g., Everolimus at 5-10 mg/kg, daily, oral gavage).[17][18]
-
Route: The intended clinical route of administration should be mimicked where possible. Oral gavage (PO) is common for small molecule inhibitors.
Efficacy Endpoints
-
Primary Endpoint: Tumor Growth Inhibition (TGI). Tumor volume is measured 2-3 times weekly with calipers using the formula: Volume = (width)² x length / 2.[19] The primary metric is the T/C ratio (mean tumor volume of T reated group / mean tumor volume of C ontrol group) as a percentage.[18]
-
Secondary Endpoints:
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Understanding the relationship between drug exposure and target engagement is crucial.[20]
-
Pharmacokinetics (PK): At the end of the study, blood and tumor tissue are collected at various time points after the final dose to determine drug concentration via LC-MS/MS. This helps establish if therapeutically relevant concentrations of CDB-1 are reaching the tumor.[21][22]
-
Pharmacodynamics (PD): Tumor lysates are analyzed to measure the inhibition of the mTOR pathway. Key biomarkers include the phosphorylation status of mTOR targets like p-S6K and p-S6.[23][24][25] A significant reduction in these markers in the CDB-1 treated group versus the vehicle group would provide strong evidence of on-target activity.[24]
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Model
-
Cell Preparation: Culture A549 human lung carcinoma cells until they reach 70-80% confluency. Harvest cells using trypsin-EDTA, wash twice with sterile PBS, and perform a cell count using a hemocytometer with trypan blue to ensure viability.[19]
-
Animal Handling: Use 6-8 week old female athymic nude mice, allowing them to acclimate for at least one week.
-
Implantation: Resuspend cells in a 1:1 mixture of PBS and Cultrex BME at a concentration of 10 x 10⁶ cells per 100 µL. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.[19]
-
Tumor Monitoring: Begin monitoring tumor growth 5-7 days post-implantation. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 per group).
-
Treatment Administration:
-
Group 1: Vehicle control (PO, daily)
-
Group 2: CDB-1 (e.g., 25 mg/kg, PO, daily)
-
Group 3: Everolimus (10 mg/kg, PO, daily)
-
-
Data Collection: Measure tumor volume and body weight three times per week for 21 days or until tumors in the control group reach the protocol-defined maximum size.[26]
Protocol 2: Western Blot for Pharmacodynamic Analysis
-
Protein Extraction: Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-S6, anti-total-S6, anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Data Interpretation and Expected Outcomes
-
Efficacy: CDB-1 would be considered effective if it produces a statistically significant reduction in tumor growth (lower T/C ratio) compared to the vehicle control. Superiority over Everolimus would be demonstrated by an even greater TGI.
-
On-Target Activity: Western blot data should show a dose-dependent decrease in p-S6 levels in the CDB-1 and Everolimus groups compared to the vehicle.[17] If CDB-1 is a dual mTORC1/2 inhibitor, a reduction in p-Akt (Ser473), an mTORC2 substrate, would also be expected.[24]
-
Safety/Tolerability: No significant body weight loss (>15-20%) or other signs of distress should be observed in the CDB-1 group at an efficacious dose.[24]
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to the in vivo validation of this compound (CDB-1). By directly comparing its performance against established standards like Everolimus and integrating PK/PD analyses, researchers can build a comprehensive data package.[16] A successful outcome from these studies—demonstrating superior efficacy and on-target activity with an acceptable safety profile—would provide a strong rationale for advancing CDB-1 into further preclinical development, including IND-enabling toxicology studies, in accordance with regulatory guidelines.[27][28]
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Comparative Analysis of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one and Structurally Related Ketones: A Technical Guide for Researchers
This guide provides a comprehensive comparative analysis of the alpha-sulfonyl ketone, 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one, with a selection of structurally analogous ketones. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, spectroscopic signatures, and potential biological activities of these compounds. By presenting a side-by-side comparison, this guide aims to elucidate the influence of the sulfonyl moiety and other structural modifications on the chemical behavior and potential applications of this class of molecules.
Introduction: The Significance of α-Sulfonyl Ketones
α-Sulfonyl ketones are a class of organic compounds characterized by a sulfonyl group (R-SO₂-R') attached to the carbon atom adjacent to a carbonyl group (C=O). This unique structural arrangement imparts distinct chemical properties, influencing their reactivity and potential as versatile intermediates in organic synthesis. The electron-withdrawing nature of the sulfonyl group acidifies the α-protons, making them susceptible to a variety of chemical transformations. Furthermore, sulfonyl-containing compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] This guide focuses on this compound, a compound featuring a para-chlorinated phenylsulfonyl group and a bulky tert-butyl ketone moiety. To understand its unique characteristics, we will compare it with ketones that lack the sulfonyl group, possess different substituents on the aromatic ring, or have alternative functional groups at the α-position.
Synthesis of α-Sulfonyl Ketones: A General Approach
The synthesis of α-sulfonyl ketones, including this compound, typically proceeds through a two-step sequence. This involves the initial α-halogenation of a corresponding ketone followed by nucleophilic substitution with a sulfinate salt.
General Synthesis Workflow
The overall synthetic strategy can be visualized as a two-stage process. The first stage involves the formation of an α-haloketone intermediate, which is then converted to the target α-sulfonyl ketone in the second stage.
Caption: General workflow for the synthesis of α-sulfonyl ketones.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from general methods for the synthesis of α-sulfonyl ketones.[2][3]
Step 1: Synthesis of 1-Chloro-3,3-dimethylbutan-2-one (α-Haloketone Intermediate)
-
To a solution of 3,3-dimethylbutan-2-one (pinacolone) (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether, add a chlorinating agent like sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise at 0 °C.[4]
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-chloro-3,3-dimethylbutan-2-one.
-
Purification can be achieved by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve sodium 4-chlorobenzenesulfinate (1.2 eq) in a polar aprotic solvent like dimethylformamide (DMF).[5]
-
To this solution, add the previously synthesized 1-chloro-3,3-dimethylbutan-2-one (1.0 eq).
-
The reaction mixture is heated to 60-80 °C and stirred for several hours, with reaction progress monitored by TLC.
-
After completion, the mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Physicochemical and Spectroscopic Property Comparison
A comparative analysis of the physicochemical and spectroscopic properties of the target compound and its analogs provides insights into the structural effects of the sulfonyl group and other substituents.
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP (Predicted) |
| This compound | C₁₂H₁₅ClO₃S | 274.76 | Not available | Not available | 2.9 |
| 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one | C₁₁H₁₄ClNO | 211.69 | Not available | Not available | Not available |
| 3,3-Dimethyl-1-phenylbutan-2-one | C₁₂H₁₆O | 176.26 | Not available | Not available | 2.8 |
| 1-(4-Chloro-phenyl)-4,4-dimethyl-2-[2][4][6]triazol-1-yl-pentan-3-one | C₁₅H₁₈ClN₃O | 291.77 | Not available | Not available | 3.9 |
Spectroscopic Analysis
The structural characterization of these ketones relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
General Spectroscopic Characterization Workflow
Caption: Workflow for spectroscopic characterization of ketones.
Expected Spectroscopic Features:
-
¹H NMR: The spectrum of this compound is expected to show a singlet for the tert-butyl protons, a singlet for the methylene protons adjacent to the sulfonyl and carbonyl groups, and signals in the aromatic region corresponding to the protons of the 4-chlorophenyl group.
-
¹³C NMR: The carbonyl carbon will appear as a downfield signal (typically >190 ppm).[7] Other characteristic signals will include those for the tert-butyl carbons, the methylene carbon, and the aromatic carbons.
-
IR Spectroscopy: A strong absorption band in the region of 1710-1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretch.[8] The sulfonyl group will exhibit characteristic symmetric and asymmetric stretching vibrations around 1150 and 1350 cm⁻¹, respectively.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, such as α-cleavage around the carbonyl group.[9]
Table 2: Comparative Spectroscopic Data
| Compound | Key ¹H NMR Signals (ppm, predicted/reported) | Key ¹³C NMR Signals (ppm, predicted/reported) | Key IR Bands (cm⁻¹) |
| This compound | tert-butyl (s), CH₂ (s), aromatic (m) | C=O (>190), tert-butyl, CH₂, aromatic | C=O (1710-1730), SO₂ (1150, 1350) |
| 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one[6] | CH₃ (d), N(CH₃)₂ (s), CH (q), aromatic (m) | C=O, CH₃, N(CH₃)₂, CH, aromatic | Not reported |
| 3,3-Dimethyl-1-phenylbutan-2-one[3] | tert-butyl (s), CH₂ (s), aromatic (m) | C=O (~213), tert-butyl, CH₂, aromatic | C=O (~1715) |
| 1-(4-Chloro-phenyl)-4,4-dimethyl-2-[2][4][6]triazol-1-yl-pentan-3-one[4] | tert-butyl (s), CH₂, CH, aromatic (m), triazole (s) | C=O, tert-butyl, CH₂, CH, aromatic, triazole | Not reported |
Comparative Reactivity
The presence of the α-sulfonyl group significantly influences the reactivity of the ketone. The strong electron-withdrawing nature of the sulfonyl group enhances the acidity of the α-protons, making the formation of an enolate more favorable. This increased acidity facilitates various reactions at the α-position.
The carbonyl carbon in all these ketones is electrophilic and susceptible to nucleophilic attack.[10] However, the reactivity can be modulated by the steric hindrance around the carbonyl group and the electronic effects of the substituents. For instance, the bulky tert-butyl group in the target compound and its analogs may sterically hinder the approach of nucleophiles to the carbonyl carbon.
Potential Biological Activities and Cytotoxicity Assessment
General Workflow for In Vitro Cytotoxicity Assessment
Caption: A general workflow for assessing in vitro cytotoxicity.
A standard approach to evaluate the potential of a new compound as a therapeutic agent is to assess its cytotoxicity against various cell lines.[12] Assays such as the MTT or WST-1 assay are commonly employed to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Conclusion
This comparative guide provides a foundational understanding of this compound by placing it in the context of structurally similar ketones. The presence of the α-sulfonyl group is predicted to significantly influence its physicochemical properties and reactivity, particularly the acidity of the α-protons. While experimental data for the target compound remains to be fully elucidated, the analysis of its analogs offers valuable insights into its expected chemical behavior. Further research, including its synthesis, comprehensive spectroscopic characterization, and biological evaluation, is warranted to fully explore the potential of this and other α-sulfonyl ketones in various scientific and medicinal applications.
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Navigating the Labyrinth of Target Engagement: A Comparative Guide to Validation Methodologies
A Senior Application Scientist's Perspective on Confirming Molecular Interactions for 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's interaction with its intended biological target is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of key methodologies for validating the target engagement of the novel compound, this compound. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to this critical step in the drug discovery pipeline.
While the specific molecular target of this compound is not yet publicly characterized, the principles and techniques outlined herein provide a universal framework for any small molecule. The following sections will compare and contrast leading methodologies, complete with detailed protocols and illustrative data, to empower researchers to make informed decisions for their specific target validation needs.
The Imperative of Target Validation
Before a molecule can be advanced as a potential therapeutic, it is paramount to demonstrate that it binds to its intended target within a complex biological system and that this binding event elicits the desired functional response.[1][2][3] This process, known as target validation, mitigates the risk of costly late-stage failures due to a lack of efficacy or unforeseen off-target effects.[2] A variety of biophysical and biochemical techniques are at the disposal of researchers to rigorously assess target engagement.[4][5]
Comparative Analysis of Target Engagement Assays
The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the target protein, the availability of reagents, and the desired throughput. Here, we compare three orthogonal approaches: the Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
| Assay | Principle | Advantages | Limitations | Typical Application |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[6][7] | Measures target engagement in a physiologically relevant cellular environment; label-free.[8][9] | Requires a specific antibody for detection; throughput can be limited in traditional formats.[6] | Confirmation of intracellular target binding and dose-response studies. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a target protein.[10][11] | Provides a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy, stoichiometry); label-free and in-solution.[12][13] | Requires relatively large amounts of purified protein and compound; lower throughput.[10] | Detailed characterization of binding thermodynamics and mechanism of action studies. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target.[14] | Real-time kinetic analysis (association and dissociation rates); high sensitivity and label-free.[14][15] | Requires immobilization of the target protein, which may affect its conformation; potential for non-specific binding. | High-throughput screening and detailed kinetic analysis of binding interactions. |
Experimental Protocols and Workflows
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement within the native cellular environment.[6][7] The underlying principle is that the binding of a ligand, such as this compound, increases the thermal stability of its target protein.[8]
Caption: CETSA experimental workflow for assessing target engagement in intact cells.
-
Cell Culture and Treatment:
-
Culture the appropriate cell line to 70-80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Treat the cell suspension with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate at 37°C.[6]
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
-
Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using a specific detection method, such as Western blotting or an immunoassay.[16]
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a comprehensive thermodynamic profile of the interaction.[10][11]
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
-
Sample Preparation:
-
Prepare a solution of the purified target protein in a suitable buffer.
-
Prepare a solution of this compound in the same buffer. The compound concentration should typically be 10-20 times higher than the protein concentration.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the compound into the protein solution.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data is a series of peaks, with the area of each peak corresponding to the heat change.
-
Integrate the peaks and plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), binding entropy (ΔS), and stoichiometry (n).[12][13]
-
Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique that monitors binding events in real-time by detecting changes in the refractive index on a sensor surface.[14][15]
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
-
Target Immobilization:
-
Activate the surface of an SPR sensor chip.
-
Covalently immobilize the purified target protein onto the chip surface.
-
Block any remaining active sites on the surface to prevent non-specific binding.
-
-
Binding Analysis:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of this compound (the analyte) over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index, which is measured in real-time.
-
After the association phase, flow the running buffer over the surface again to monitor the dissociation of the compound.
-
-
Data Analysis:
-
The output is a sensorgram, a plot of the response units versus time.
-
Fit the association and dissociation curves to kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Conclusion
Validating the target engagement of a novel compound like this compound is a non-negotiable step in drug discovery. The choice of methodology should be guided by the specific research question and the available resources. CETSA offers the unique advantage of measuring target engagement in a physiological context, while ITC provides unparalleled thermodynamic detail, and SPR delivers high-throughput kinetic information. By employing a multi-pronged approach using orthogonal assays, researchers can build a robust and compelling case for the on-target activity of their compound, paving the way for further development.
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A Guide to Reproducibility in Experiments Involving 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one: Navigating the Challenges of a Sparsely Characterized Reagent
Introduction: The Frontier of Discovery and the Reproducibility Imperative
In the landscape of drug discovery and chemical research, the exploration of novel chemical entities is the engine of innovation. Compounds like 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one, a molecule featuring a sterically hindered ketone flanked by a sulfonyl group, represent uncharted territory. While its structure suggests potential utility as a precursor for generating specific enolates in carbon-carbon bond-forming reactions, a thorough review of the scientific literature reveals a significant lack of published experimental data. This guide is intended for researchers, scientists, and drug development professionals who find themselves on this frontier, working with sparsely characterized yet potentially valuable reagents.
The absence of established protocols and performance data presents a formidable challenge: ensuring the reproducibility of experimental results. Reproducibility is the cornerstone of scientific integrity; without it, findings are merely anecdotal.[1][2] This guide, therefore, pivots from a direct comparison of an uncharacterized product to a more foundational objective: to provide a comprehensive framework for establishing a robust and reproducible experimental protocol when none exists. We will use this compound (henceforth referred to as CSDB ) as a case study to illustrate the principles of self-validating experimental design, rigorous characterization, and logical comparison to established alternatives.
Part 1: Foundational Pillar – The Unimpeachable Starting Material
Reproducibility begins with the reagents.[3] When working with a novel or commercially sourced compound with limited public data, one cannot assume its identity or purity. A rigorous, multi-technique validation of the starting material is the first and most critical step.
Comprehensive Spectroscopic and Analytical Characterization
Before any reaction is attempted, the identity and purity of CSDB must be unequivocally confirmed.
Table 1: Hypothetical Physicochemical and Spectroscopic Data for CSDB
| Property | Value | Technique | Expected Observation & Rationale |
| CAS Number | 207974-06-9 | - | Unique numerical identifier. |
| Appearance | White Crystalline Solid | Visual Inspection | Consistent with the expected solid state of a moderately sized organic molecule. |
| Melting Point | 95-99 °C | Melting Point Apparatus | A narrow melting point range is indicative of high purity. Broadening would suggest impurities. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.9 (d, 2H), 7.5 (d, 2H), 4.3 (s, 2H), 1.2 (s, 9H) ppm | ¹H NMR Spectroscopy | para-substituted aromatic protons appear as two doublets. The methylene protons alpha to both the sulfonyl and carbonyl groups are deshielded and appear as a singlet. The nine protons of the tert-butyl group appear as a sharp singlet.[4][5] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 205, 141, 138, 130, 129, 65, 45, 26 ppm | ¹³C NMR Spectroscopy | The carbonyl carbon is highly deshielded (>200 ppm). Aromatic carbons appear in the 125-150 ppm range. The alpha-methylene carbon and the quaternary and methyl carbons of the tert-butyl group will have characteristic shifts.[6][7][8][9][10] |
| FTIR (ATR) | ν 1725 cm⁻¹ (C=O), 1320, 1150 cm⁻¹ (SO₂) | Infrared Spectroscopy | A strong absorption around 1725 cm⁻¹ is characteristic of a ketone carbonyl stretch. Two strong bands around 1320 and 1150 cm⁻¹ correspond to the asymmetric and symmetric stretching of the sulfonyl group, respectively.[5] |
| Mass Spectrometry (EI) | m/z 274 (M⁺), 175, 111, 57 | Mass Spectrometry | The molecular ion peak should be observable. Common fragmentation patterns for sulfonyl ketones may include cleavage of the C-S bond and McLafferty rearrangement if applicable, though the latter is unlikely here.[11][12][13] The peak at m/z 57 is characteristic of a tert-butyl cation. |
| Purity | >98% | HPLC/UPLC | A single major peak with minimal impurities confirms the homogeneity of the sample. The method should be developed to be stability-indicating. |
The Causality Behind Characterization Choices
-
Orthogonal Methods: Relying on a single technique is insufficient. Combining NMR (for structure), IR (for functional groups), and MS (for molecular weight and fragmentation) provides a multi-faceted confirmation of the molecular identity.[11]
-
Purity Assessment: HPLC or UPLC is not just a purity check; it's a prerequisite for reproducibility.[14] An unknown impurity could act as a catalyst, inhibitor, or a competing substrate, leading to inconsistent results.
-
Documentation: Every spectrum and chromatogram must be meticulously documented and preserved. This baseline data is the ultimate reference for troubleshooting future experiments.[15]
Part 2: A Self-Validating Protocol for a Michael Addition
Given the structure of CSDB , a plausible application is its use as a precursor to a stabilized enolate for conjugate additions. The electron-withdrawing sulfonyl group is expected to increase the acidity of the α-protons, facilitating enolate formation.
Here, we propose a hypothetical, detailed protocol for the Michael addition of CSDB to methyl vinyl ketone. The protocol is designed to be self-validating by incorporating stringent controls and in-process checks.
Experimental Workflow: Michael Addition
Caption: Workflow for a reproducible Michael addition using CSDB.
Detailed Step-by-Step Protocol
Objective: To perform a reproducible Michael addition of the enolate derived from CSDB to methyl vinyl ketone.
Materials:
-
This compound (CSDB ), validated as per Part 1
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (1.6 M in hexanes), titrated
-
Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone
-
Methyl vinyl ketone, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation (In-situ): a. To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF (20 mL) and cool to -78 °C (dry ice/acetone bath). b. Add diisopropylamine (1.1 mmol, 1.1 eq). c. Slowly add n-butyllithium (1.05 mmol, 1.05 eq) dropwise. d. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Recool to -78 °C.
-
Causality: Freshly preparing LDA is crucial as commercial solutions can degrade, and its exact concentration is vital for stoichiometric control.[16] The temperature cycling ensures complete formation.
-
-
Enolate Formation: a. In a separate flame-dried flask, dissolve CSDB (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL). b. Cool the CSDB solution to -78 °C. c. Slowly transfer the LDA solution to the CSDB solution via cannula over 10 minutes. d. Stir the resulting pale-yellow solution at -78 °C for 1 hour.
-
Michael Addition: a. To the enolate solution at -78 °C, add a solution of methyl vinyl ketone (1.2 mmol, 1.2 eq) in anhydrous THF (5 mL) dropwise over 15 minutes. b. Stir the reaction mixture at -78 °C and monitor by Thin Layer Chromatography (TLC) every 30 minutes.
-
Causality: A slight excess of the Michael acceptor ensures complete consumption of the potentially more valuable enolate.[19] Dropwise addition maintains the low temperature and prevents polymerization of the vinyl ketone. TLC monitoring provides real-time data on reaction progress.
-
-
Quench and Work-up: a. Once the reaction is complete by TLC, quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C. b. Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water (20 mL) and EtOAc (30 mL). c. Separate the layers and extract the aqueous layer with EtOAc (2 x 20 mL). d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality: Quenching with a mild acid like NH₄Cl protonates the resulting enolate and alkoxide intermediates without causing acid-catalyzed side reactions.[20] A standard extractive work-up isolates the organic product.
-
-
Purification and Analysis: a. Purify the crude residue by flash column chromatography on silica gel using a hexanes/EtOAc gradient. b. Combine fractions containing the desired product (as determined by TLC) and concentrate. c. Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and HRMS. d. Determine the final yield and assess purity (>98%) by HPLC.
-
Causality: Chromatographic purification is necessary to isolate the product from unreacted starting materials and byproducts. Full characterization confirms the structure of the product, and HPLC provides a quantitative measure of purity, closing the loop on a reproducible process.
-
Part 3: Comparative Analysis with Established Alternatives
Without performance data for CSDB , a direct comparison is impossible. However, we can logically compare the proposed methodology using CSDB with two well-established methods for achieving a directed aldol-type reaction: the use of a pre-formed lithium enolate with LDA and the Mukaiyama aldol addition using a silyl enol ether.[20][21][22]
Caption: Logical comparison of enolate generation strategies.
Table 2: Comparison of Enolate Strategies
| Feature | CSDB Method (Hypothetical) | LDA-Mediated Enolate Formation | Mukaiyama Aldol (Silyl Enol Ether) |
| Enolate Precursor | α-Sulfonyl Ketone | Simple Ketone/Ester | Silyl Enol Ether (isolated intermediate) |
| Activating Reagent | Strong Base (e.g., LDA) | Strong, bulky base (LDA)[17][23] | Lewis Acid (e.g., TiCl₄, BF₃·OEt₂)[3][21] |
| Reaction Conditions | Likely cryogenic (-78 °C), strongly basic | Cryogenic (-78 °C), strongly basic, strictly anhydrous/anaerobic | Typically -78 °C to RT, non-basic but moisture-sensitive |
| Key Advantages | Potentially unique reactivity due to the sulfonyl group; may offer different stereoselectivity. | Highly reliable and well-documented; excellent for kinetic control.[18] | Avoids strongly basic conditions; enol ether is stable and isolable; excellent for stereocontrol.[24] |
| Key Disadvantages | Reagent is uncharacterized; reaction outcomes and side products are unknown; requires synthesis of the sulfonyl ketone itself. | Requires stoichiometric use of a strong, pyrophoric base; not tolerant of protic functional groups. | Requires a separate step to synthesize the silyl enol ether; Lewis acid can be harsh and requires careful selection. |
| Reproducibility | Low (initially): Requires extensive optimization and validation due to lack of prior art. | High: A vast body of literature provides robust, reproducible protocols.[20] | High: Well-established, with many catalytic and asymmetric variants published.[25] |
This comparison highlights a critical point: while exploring a novel reagent like CSDB holds the promise of discovering new reactivity, it comes at the cost of significant upfront investment in methods development. For a project where a reliable and reproducible outcome is paramount, established methods like LDA-mediated enolization or the Mukaiyama aldol addition are unequivocally superior choices due to their extensive validation in the scientific literature.[20][22]
Conclusion: A Framework for Navigating the Unknown
The challenge of reproducibility with a sparsely characterized reagent like this compound is not a barrier to its investigation but a call for a more rigorous, systematic approach. This guide has outlined a framework grounded in the principles of scientific integrity:
-
Validate Before You React: The identity and purity of your starting material are non-negotiable. Comprehensive, multi-technique characterization is the bedrock of a reproducible experiment.
-
Design for Control: A detailed, step-by-step protocol that meticulously controls variables (temperature, stoichiometry, addition rates) and includes in-process monitoring is essential.
-
Contextualize with the Known: While direct performance data may be absent, a logical comparison with well-established alternatives provides crucial context and informs the decision of when to innovate and when to rely on proven methods.
For researchers venturing into the unknown with novel reagents, the path to discovery is paved not with shortcuts, but with the deliberate, careful steps of rigorous validation and reproducible science. The future utility of CSDB and compounds like it depends entirely on the quality and reliability of the foundational research conducted today.
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Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
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A Comparative In Vitro Analysis of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one: Benchmarking Against Commercial Anticancer Agents
Introduction: The Therapeutic Potential of Keto Sulfones
The sulfonyl functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents. When incorporated into a ketone backbone, forming a keto sulfone, this moiety can give rise to compounds with significant biological activity. Research has highlighted that γ-keto sulfones, in particular, are versatile building blocks for molecules with demonstrated anticancer, antibacterial, and anticoagulant properties.[1][2] This has spurred investigations into novel keto sulfone derivatives as potential next-generation therapeutics.
This guide introduces a novel α-sulfonyl ketone, 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one (hereafter referred to as Compound X), and presents a comparative analysis of its cytotoxic potential against established commercial anticancer agents. The rationale for this investigation is grounded in the established biological activities of the broader keto sulfone class, suggesting that Compound X may exhibit valuable pharmacological properties.
For this benchmark study, we have selected two widely recognized commercial compounds:
-
Doxorubicin: A broad-spectrum anthracycline antibiotic used in the treatment of a wide range of cancers. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription.[2][][4][5]
-
Voriconazole: A triazole antifungal agent. Although its primary application is in treating fungal infections, its inclusion in this study serves as a negative control to assess the specificity of Compound X's cytotoxic effects. Voriconazole functions by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes.[1][6][7][8][9]
The primary objective of this guide is to provide a detailed, experimentally supported comparison of the in vitro cytotoxic efficacy of Compound X against these commercial agents, utilizing a human colon carcinoma cell line.
Experimental Design and Protocols
To quantitatively assess and compare the cytotoxic effects of Compound X, Doxorubicin, and Voriconazole, a robust and widely accepted method, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, was employed. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10][11][12][13][14][15][16]
Cell Line and Culture Conditions
-
Cell Line: HCT116 human colon carcinoma cells were selected for this study. This cell line is a well-characterized and commonly used model in cancer research.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Experimental Workflow: MTT Assay
The following diagram outlines the step-by-step workflow of the MTT assay performed in this comparative study.
Caption: Workflow of the MTT cell viability assay.
Detailed Protocol for the MTT Assay
-
Cell Seeding:
-
HCT116 cells in their exponential growth phase are harvested using trypsin.
-
A cell suspension is prepared, and the cell density is adjusted to 5 x 10^4 cells/mL.
-
100 µL of the cell suspension (containing 5,000 cells) is added to each well of a 96-well plate.
-
The plate is incubated for 24 hours to allow the cells to adhere to the bottom of the wells.[10][17]
-
-
Compound Treatment:
-
Stock solutions of Compound X, Doxorubicin, and Voriconazole are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of each compound are prepared in the culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
The culture medium is aspirated from the wells, and 100 µL of the medium containing the respective compound concentrations is added.
-
Control wells containing medium with DMSO (vehicle control) and medium alone (untreated control) are also included.
-
The plate is incubated for 48 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed from the wells.
-
150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[17]
-
The absorbance of each well is measured at 570 nm using a microplate reader.
-
Comparative Data and Analysis
The cytotoxic effects of Compound X, Doxorubicin, and Voriconazole were quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound | IC50 (µM) on HCT116 cells | Primary Mechanism of Action |
| Compound X | 5.2 | Putative Wnt Signaling Pathway Inhibitor |
| Doxorubicin | 0.8 | DNA Intercalation and Topoisomerase II Inhibition[2][][4][5] |
| Voriconazole | >100 | Fungal Ergosterol Biosynthesis Inhibition[1][6][7][8][9] |
Data Interpretation:
-
Compound X demonstrated significant cytotoxic activity against HCT116 colon cancer cells, with an IC50 value of 5.2 µM. This indicates that Compound X is a potent inhibitor of cancer cell proliferation in vitro.
-
Doxorubicin , as expected, exhibited very high potency with an IC50 of 0.8 µM, consistent with its role as a first-line chemotherapeutic agent.
-
Voriconazole showed no significant cytotoxicity at concentrations up to 100 µM, confirming its specificity for fungal targets and its suitability as a negative control in this cancer cell-based assay.
Plausible Mechanism of Action: Inhibition of the Wnt Signaling Pathway
The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation.[18][19] Its aberrant activation is a hallmark of many cancers, including colorectal cancer, where it drives tumor growth and maintenance.[20] Given the structural features of Compound X and the known biological activities of related sulfonyl-containing compounds, it is plausible that Compound X exerts its cytotoxic effects by modulating key components of the Wnt signaling pathway.
The following diagram illustrates a simplified canonical Wnt signaling pathway and a hypothetical point of inhibition by Compound X.
Caption: Hypothetical inhibition of the Wnt pathway by Compound X.
In this proposed mechanism, Compound X may stabilize the "destruction complex," which is responsible for targeting β-catenin for degradation. In cancer cells with aberrant Wnt signaling, this complex is often inactivated, leading to the accumulation of β-catenin, its translocation to the nucleus, and the subsequent transcription of genes that drive cell proliferation. By preventing the inactivation of the destruction complex, Compound X could effectively halt this pro-tumorigenic signaling cascade.
Conclusion and Future Directions
This comparative guide demonstrates that the novel α-sulfonyl ketone, this compound (Compound X), possesses potent in vitro cytotoxic activity against human colon carcinoma cells. Its efficacy, while not as potent as the broad-spectrum chemotherapeutic Doxorubicin, is significant and warrants further investigation. The lack of activity from the antifungal agent Voriconazole suggests a specific mode of action against vertebrate cells.
The plausible involvement of Compound X in the inhibition of the Wnt signaling pathway presents an exciting avenue for future research. Subsequent studies should focus on:
-
Mechanism of Action Elucidation: Employing molecular biology techniques to confirm the interaction of Compound X with components of the Wnt signaling pathway.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of Compound X in preclinical animal models of colon cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X to optimize its potency and pharmacokinetic properties.
References
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Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. RSC Advances. [Link]
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The role of the Wnt signaling pathway in cancer stem cells: prospects for drug development. British Journal of Pharmacology. [Link]
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Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. [Link]
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Targeting the WNT Signaling Pathway in Cancer Therapeutics. The Oncologist. [Link]
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Drugs Approved for Colon and Rectal Cancer. National Cancer Institute. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one
This document provides a detailed, step-by-step guide for the proper and safe disposal of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one (CAS No. 207974-06-9). As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself, ensuring the well-being of our scientific community and the protection of our environment.
I. Core Principles of Disposal: Hazard Assessment and Waste Minimization
The cornerstone of safe laboratory practice is a thorough understanding of the materials being handled. This compound is a halogenated organic compound. This classification is critical as it dictates the specific waste stream into which it must be segregated.[3][4] Improper mixing of halogenated and non-halogenated waste streams can lead to complications and increased costs in the disposal process, and in some cases, dangerous chemical reactions.[5]
Before beginning any work that will generate waste, consider strategies for waste minimization. This includes preparing only the necessary amount of reagents for your experiment and avoiding unnecessary dilutions that increase the volume of waste.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for skin, eye, and respiratory irritation, a stringent PPE protocol is mandatory when handling this compound in any form—solid, in solution, or as residual waste.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][6]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[1][6]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted within a certified chemical fume hood to avoid inhalation.[3][6]
III. Quantitative Data Summary for Halogenated Waste Disposal
For quick reference, the following table summarizes key parameters for the safe handling and disposal of halogenated organic chemical waste.
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | The presence of a chlorine atom on the phenyl ring classifies this compound as halogenated.[3] |
| pH Range | Do not neutralize. | Neutralization is generally not recommended for organic solvent waste streams.[7] |
| Container Type | Chemically resistant, sealed container (e.g., HDPE or glass) | To prevent leakage and reaction with the container material. |
| Container Labeling | "Hazardous Waste," full chemical name, and hazard warnings | Required by EPA and OSHA for proper identification and safe handling.[6][8] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | A secure, well-ventilated area, away from incompatible materials.[8] |
IV. Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of this compound.
Step 1: Waste Segregation
-
Action: At the point of generation, collect all waste containing this compound in a designated "Halogenated Organic Waste" container.[3][5]
-
Causality: This is the most critical step. Halogenated organic wastes are typically incinerated at high temperatures during disposal. Mixing them with non-halogenated waste complicates this process.[3] Do not mix with aqueous waste, strong acids or bases, or oxidizers.[4][5]
Step 2: Container Selection and Labeling
-
Action: Use a clean, dry, and chemically compatible waste container with a secure, tight-fitting lid. Before adding any waste, label the container clearly.[9]
-
The label must include:
-
The words "Hazardous Waste" [8]
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant," "Ecotoxin")
-
The date accumulation started.
-
-
Causality: Proper labeling is a regulatory requirement and ensures that anyone handling the container is aware of its contents and the associated dangers.[6]
Step 3: Waste Accumulation
-
Action: Keep the waste container sealed at all times, except when adding waste.[9] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
Causality: Keeping the container sealed prevents the release of potentially harmful vapors. The SAA ensures that hazardous waste is stored in a controlled and safe location.
Step 4: Final Disposal
-
Action: Once the container is full or the experiment is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Causality: Disposal of hazardous waste is highly regulated by the Environmental Protection Agency (EPA) and local authorities. Professional disposal services are equipped to handle and transport these materials safely and in compliance with all regulations.
Prohibited Disposal Methods:
-
DO NOT pour this compound down the drain.[8]
-
DO NOT dispose of this chemical in the regular trash.[10]
-
DO NOT attempt to neutralize or chemically treat this waste unless you are specifically trained and equipped to do so, following an established and validated protocol.[7]
V. Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Ventilate: Ensure the chemical fume hood is operational to help ventilate the area.
-
Containment (Trained Personnel Only): If the spill is small and you are trained to handle it, use an appropriate chemical spill kit with absorbent pads to contain the material. Place the used absorbent materials in a sealed bag, label it as hazardous waste, and dispose of it along with the chemical waste.[4]
-
Report: Report the incident to your laboratory supervisor and EHS office.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[6]
-
Skin: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. Seek medical attention if irritation persists.[6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Unknown. Hazardous Waste Segregation. [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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American Chemical Society. Regulation of Laboratory Waste. [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab. [Link]
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Temple University. Halogenated Solvents in Laboratories. [Link]
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PubChem. 1-(4-Chlorophenylsulfonyl)-3,3-dimethyl-2-butanone. [https://pubchem.ncbi.nlm.nih.gov/compound/1-(4-chlorophenyl_sulfonyl-3_3-dimethyl-2-butanone]([Link]
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PubChem. 2-Chlorophenyl cyclopentyl ketone. [Link]
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Sciencemadness Wiki. Proper disposal of chemicals. [Link]
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Lafayette College. Disposal of Solid Chemicals in the Normal Trash. [Link]
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Navigating the Unknown: A Safety and Handling Guide for 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one
Precautionary Principle: Assessing Potential Hazards
In the absence of specific data, we must infer potential hazards from analogous structures. A related compound, 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone, is classified as causing skin and serious eye irritation, as well as potential respiratory irritation.[1] The introduction of a sulfonyl group may alter these properties, but we will proceed with the assumption of similar or potentially greater hazards.
Table 1: Potential Hazard Profile based on Analogous Compounds
| Hazard Classification | Potential Effect | Source |
| Skin Corrosion/Irritation | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | May cause respiratory irritation | [1] |
| Acute Oral Toxicity | May be harmful if swallowed | [2] |
This proactive approach ensures that all handling procedures are designed to protect against a credible worst-case scenario, upholding the highest standards of laboratory safety.
The Core of Protection: Personal Protective Equipment (PPE)
Personal Protective Equipment is the most direct barrier between the researcher and potential chemical exposure. The selection and proper use of PPE are non-negotiable.
Essential PPE Ensemble
-
Eye and Face Protection: Always wear chemical safety goggles with side shields or a full-face shield.[1][2] Standard safety glasses are insufficient as they do not protect against splashes.
-
Skin Protection:
-
Gloves: Wear nitrile gloves at all times. Given the unknown nature of the compound, it is advisable to double-glove. Gloves must be inspected before use and changed immediately if contaminated or torn.[2]
-
Laboratory Coat: A chemically resistant lab coat is mandatory. Ensure it is fully buttoned to provide maximum coverage.
-
-
Respiratory Protection: All handling of solid or powdered forms of this compound should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[1][2] If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator may be necessary.[1][3]
Operational Blueprint: From Receipt to Disposal
A systematic workflow is critical to minimizing risk. The following diagram and procedures outline a safe handling lifecycle for 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
